Pasireotide Pamoate
Descripción
See also: Pasireotide (has active moiety).
Propiedades
IUPAC Name |
[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXBEUMRBMAVDP-QKXVGOHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H82N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396091-79-5 | |
| Record name | Pasireotide pamoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PASIREOTIDE PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F55A7UZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pasireotide Pamoate in Pituitary Adenomas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multireceptor-targeted somatostatin analog, represents a significant advancement in the medical management of pituitary adenomas, particularly Cushing's disease and acromegaly. Its unique pharmacological profile, distinct from first-generation somatostatin analogs like octreotide, allows for a broader and, in many cases, more effective therapeutic action. This technical guide provides a comprehensive overview of the core mechanism of action of pasireotide pamoate, focusing on its receptor binding, downstream signaling pathways, and cellular effects in pituitary adenoma cells.
Data Presentation: Quantitative Analysis of Receptor Binding and Cellular Effects
The efficacy of pasireotide is rooted in its high binding affinity for multiple somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors expressed on pituitary adenoma cells. Quantitative data from various in vitro studies are summarized below to facilitate a clear comparison of pasireotide's properties.
Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 0.8 |
| SSTR3 | 1.5 | 23 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from various in vitro binding assays using cloned human somatostatin receptors expressed in CHO-K1 or HEK293 cells.
Table 2: In Vitro Effects of Pasireotide on Pituitary Adenoma Cell Lines
| Cell Line | Pituitary Adenoma Type | Pasireotide Concentration | Effect | Quantitative Measurement |
| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | Inhibition of Cell Viability | ~20% reduction after 48h |
| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | Inhibition of ACTH Secretion | ~16% reduction after 48h[1] |
| GH3 | Somatotroph/Lactotroph Adenoma | 10 nM | Inhibition of Cell Proliferation | Significant reduction after 72h |
| Primary Human Corticotroph Adenoma Cells | Corticotroph Adenoma | 1-100 nM | Inhibition of ACTH Secretion | Dose-dependent reduction |
Core Mechanism of Action: From Receptor Binding to Cellular Response
Pasireotide exerts its effects through a well-defined sequence of molecular events, beginning with its binding to SSTRs on the surface of pituitary adenoma cells.
Receptor Binding and Activation
Pasireotide is a cyclohexapeptide that binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5[2][3][4]. Notably, it exhibits a significantly higher affinity for SSTR5 compared to first-generation somatostatin analogs like octreotide[5]. This is of particular importance in Cushing's disease, as corticotroph adenomas often overexpress SSTR5[6]. In somatotroph adenomas, which are characteristic of acromegaly, both SSTR2 and SSTR5 are key targets[3].
Downstream Signaling Pathways
Upon binding, pasireotide activates its cognate SSTRs, which are coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase and Reduction of cAMP: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP)[7]. This reduction in cAMP levels is a critical step in inhibiting hormone synthesis and secretion.
-
Modulation of Ion Channels: The beta-gamma subunit of the activated G-protein can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. The combined effect of these actions is a decrease in hormone exocytosis.
-
Activation of Phosphotyrosine Phosphatases (PTPs): Pasireotide has been shown to activate PTPs, such as SHP-1. These enzymes play a crucial role in dephosphorylating and thereby inactivating various signaling proteins involved in cell growth and proliferation, including those in the MAPK pathway[8].
-
Modulation of the MAPK and other Kinase Pathways: Pasireotide can influence the mitogen-activated protein kinase (MAPK) signaling cascade. While the effects on specific MAPK components (ERK, JNK, p38) can be cell-type dependent, the overall impact is generally anti-proliferative. Additionally, studies suggest that the effects of pasireotide in ACTH-secreting pituitary tumor cells may be mediated by Protein Kinase C delta (PKCδ)[1]. Furthermore, pasireotide can alter the phosphorylation of STAT3 through the protein phosphatase 2A (PP2A), leading to feedback inhibition of growth hormone (GH) secretion[9].
Cellular Effects
The culmination of these signaling events results in several key cellular effects that contribute to the therapeutic efficacy of pasireotide:
-
Inhibition of Hormone Secretion: By reducing cAMP levels and intracellular calcium, pasireotide potently suppresses the synthesis and release of hormones from pituitary adenomas, including ACTH in Cushing's disease and GH in acromegaly[2][3].
-
Anti-proliferative Effects: Through the modulation of the MAPK pathway and other growth-related signaling cascades, pasireotide can inhibit the proliferation of pituitary adenoma cells, leading to the stabilization or reduction of tumor size[6][8][10].
-
Induction of Apoptosis: Pasireotide has been shown to induce programmed cell death, or apoptosis, in pituitary tumor cells, further contributing to tumor volume reduction[8].
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of pasireotide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of pasireotide for different SSTR subtypes.
Objective: To quantify the inhibitory concentration (IC50) of pasireotide for the binding of a radiolabeled ligand to specific SSTR subtypes.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.
-
Radioligand (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28).
-
Unlabeled pasireotide and octreotide.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled pasireotide or octreotide. To determine non-specific binding, a high concentration of unlabeled somatostatin is added to a set of wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. The IC50 value is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay quantifies the effect of pasireotide on intracellular cAMP levels.
Objective: To measure the dose-dependent inhibition of adenylyl cyclase activity by pasireotide.
Materials:
-
Pituitary adenoma cell line (e.g., AtT-20).
-
Forskolin (an adenylyl cyclase activator).
-
Pasireotide.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell lysis buffer.
Protocol:
-
Cell Culture: Plate pituitary adenoma cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of pasireotide for a defined period.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of pasireotide to determine the dose-response curve and the IC50 for cAMP inhibition.
Western Blotting for MAPK Signaling
This technique is used to assess the effect of pasireotide on the phosphorylation state of key proteins in the MAPK pathway.
Objective: To determine if pasireotide treatment alters the phosphorylation (and thus activation) of ERK, JNK, and/or p38 MAPK.
Materials:
-
Pituitary adenoma cell line (e.g., AtT-20 or GH3).
-
Pasireotide.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies specific for phosphorylated and total ERK, JNK, and p38.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis: Treat pituitary adenoma cells with pasireotide for various time points. Lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK protein of interest (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the MAPK protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the MAPK protein after pasireotide treatment.
Conclusion
This compound's mechanism of action in pituitary adenomas is multifaceted, stemming from its unique high-affinity binding to multiple somatostatin receptor subtypes, particularly SSTR5. This broad receptor engagement initiates a cascade of intracellular signaling events that effectively inhibit hormone hypersecretion and curb tumor cell proliferation and survival. The detailed understanding of these mechanisms, supported by the experimental protocols outlined in this guide, is crucial for the continued development and optimal clinical application of this important therapeutic agent in the management of pituitary adenomas.
References
- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide therapy in a rare and unusual case of plurihormonal pituitary macroadenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Successful Volume Control of Invasive Pituitary Adenoma Tumor With Pasireotide: A New Horizon for a Challenging Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]
Pasireotide Pamoate: A Technical Guide to Somatostatin Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multireceptor-targeted somatostatin analog, represents a significant advancement in the therapeutic landscape for conditions such as acromegaly and Cushing's disease. Its clinical efficacy is intrinsically linked to its unique binding profile across the five subtypes of somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This technical guide provides an in-depth analysis of the binding affinity and selectivity of pasireotide pamoate, offering valuable insights for researchers, scientists, and drug development professionals.
Somatostatin Receptor Binding Affinity of Pasireotide
Pasireotide exhibits a broad binding profile, with high affinity for four of the five somatostatin receptor subtypes.[1] Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target SSTR2, pasireotide demonstrates a more distributed affinity, with a particularly high affinity for SSTR5.[2] This distinct characteristic is believed to contribute to its unique therapeutic effects and side-effect profile.[2]
Quantitative Binding Affinity Data
The binding affinity of pasireotide for human somatostatin receptors is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The lower the IC50 value, the higher the binding affinity.
| Receptor Subtype | Pasireotide IC50 (nmol/L) | Octreotide IC50 (nmol/L) |
| SSTR1 | 9.3 | 2.8 x 10⁻⁷ |
| SSTR2 | 1.0 | 3.8 x 10⁻¹⁰ |
| SSTR3 | 1.5 | 7.1 x 10⁻⁹ |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 x 10⁻⁹ |
Data compiled from a clinical trial protocol for a Phase II study of pasireotide LAR.[3]
As the data indicates, pasireotide demonstrates high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with the highest affinity observed for SSTR5.[3] Notably, its affinity for SSTR5 is significantly greater than that of octreotide.[2][3] Neither pasireotide nor octreotide show significant affinity for SSTR4.[1][3]
Receptor Selectivity
The selectivity of pasireotide is a key differentiator from other somatostatin analogs. While it binds to multiple receptors, its preferential affinity for SSTR5 is a defining feature.[2] This multi-receptor targeting allows pasireotide to potentially exert its effects in tumors and tissues that may not be responsive to SSTR2-selective analogs.
Compared to octreotide, pasireotide has a 30 to 40-fold higher affinity for SSTR5.[4] Conversely, its affinity for SSTR2 is slightly lower than that of octreotide.[4] This unique selectivity profile underpins its mechanism of action and clinical utility in various endocrine disorders.
Experimental Protocols: Radioligand Binding Assay
The determination of pasireotide's binding affinity for somatostatin receptors is primarily achieved through in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Objective
To determine the binding affinity (IC50) of pasireotide for human somatostatin receptor subtypes (SSTR1-5) through competitive displacement of a radiolabeled ligand.
Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing individual human SSTR subtypes (e.g., HEK293 cells).[5]
-
Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin or a suitable analog.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Scintillation Counter: For measuring radioactivity.
Methodology
-
Membrane Preparation: Stably transfected cells expressing a specific SSTR subtype are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.[6] Protein concentration is determined using a standard assay (e.g., BCA assay).[6]
-
Assay Setup: The assay is typically performed in 96-well plates.[6] Each well contains:
-
A fixed amount of cell membrane preparation (e.g., 10-50 µg of protein).[6]
-
A fixed concentration of the radioligand.
-
Varying concentrations of pasireotide (for the competition curve).
-
For total binding, only membranes and radioligand are added.
-
For non-specific binding, membranes, radioligand, and a high concentration of unlabeled somatostatin are added.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[6]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6]
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[6]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for pasireotide is determined by plotting the percentage of specific binding against the logarithm of the pasireotide concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways
Upon binding to its cognate receptors, pasireotide activates downstream signaling pathways that ultimately lead to its therapeutic effects. Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi).
The primary signaling cascade initiated by pasireotide binding involves the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and the inhibition of hormone secretion.
Furthermore, SSTR activation can lead to the activation of phosphotyrosine phosphatases (PTPs) and the modulation of the mitogen-activated protein kinase (MAPK) pathway , which are involved in regulating cell proliferation and apoptosis.
Visualizing the Signaling Pathway
Caption: Pasireotide-mediated somatostatin receptor signaling pathway.
Visualizing the Experimental Workflow
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound's distinct somatostatin receptor binding profile, characterized by its high affinity for multiple receptor subtypes and particularly SSTR5, is central to its therapeutic mechanism. This technical guide has provided a comprehensive overview of its binding affinity and selectivity, detailed the experimental methodology used for its characterization, and visualized the associated signaling pathways and experimental workflows. This information serves as a critical resource for the scientific community engaged in the research and development of novel therapies targeting the somatostatin receptor system.
References
- 1. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Purification of Pasireotide Pamoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for Pasireotide Pamoate, a long-acting somatostatin analog. The methodologies detailed herein are compiled from published scientific literature and patents, offering a core understanding for research and development purposes.
Introduction to Pasireotide
Pasireotide is a synthetic cyclic hexapeptide that functions as a somatostatin analog with a high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR5. This broad activity profile distinguishes it from other analogs like octreotide and lanreotide. Clinically, Pasireotide is utilized in the treatment of Cushing's disease and acromegaly. For long-acting release formulations, the active pharmaceutical ingredient, pasireotide, is prepared as a pamoate salt. This guide focuses on the chemical synthesis of the pasireotide peptide and its subsequent purification and conversion to the final pamoate salt form.
Synthesis of Pasireotide Peptide
The synthesis of pasireotide, a cyclic hexapeptide, can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) peptide synthesis (LPPS). This guide will focus on a well-documented liquid-phase approach utilizing a fragment condensation strategy, which can be advantageous for scalability and purification of intermediates.
Overall Synthetic Strategy
A common and effective method for pasireotide synthesis is the liquid-phase "3 + 2 + 1" fragment condensation strategy.[1][2] This approach involves synthesizing three protected peptide fragments separately, coupling them to form a linear hexapeptide, and then performing an intramolecular cyclization to form the final cyclic structure. The final cyclization is often strategically performed between the Proline (Pro¹) and Phenylalanine (Phe⁶) residues to minimize steric hindrance.[1]
Key Reagents and Reactions
The synthesis involves standard peptide coupling reactions and the use of protecting groups for amino acid side chains and terminals.
| Step | Reagent/Reagent Class | Purpose | Reference |
| Peptide Coupling | Coupling Agents (e.g., TBTU, HATU, HOBt, BSA/NHS) | Formation of peptide (amide) bonds between amino acid or peptide fragments. | [1] |
| Base (e.g., 4-methylmorpholine, DIPEA) | To activate the carboxyl group and neutralize acid formed during the reaction. | [3] | |
| N-Terminal Deprotection | Piperidine | Removal of the Fmoc protecting group from the N-terminus of amino acids. | [3] |
| Side-Chain & C-Terminal Deprotection | Trifluoroacetic Acid (TFA) | Cleavage of acid-labile side-chain protecting groups (e.g., Boc, Bzl) and cleavage from resin in SPPS. | [3][4] |
| Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction. | [1] |
Purification of Pasireotide
Following synthesis and deprotection, the crude pasireotide peptide requires significant purification to achieve the high purity (>99.0%) required for research and clinical use.[4][5]
Primary Purification: RP-HPLC
The universally employed method for pasireotide purification is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5]
| Parameter | Specification | Purpose | Reference |
| Stationary Phase | C18 Silica Gel | Hydrophobic matrix for separation of the peptide from impurities. | [3] |
| Mobile Phase A | 0.1% - 0.5% Trifluoroacetic Acid (TFA) in Water | Acidic aqueous phase to ensure peptide protonation and sharp peaks. | [3] |
| Mobile Phase B | 0.1% - 0.5% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic phase to elute the peptide from the C18 column. | [3] |
| Elution Mode | Gradient | A gradually increasing concentration of Mobile Phase B is used to effectively separate the target peptide from closely related impurities. | [3] |
| Detection | UV Absorbance (typically at 214 nm or 280 nm) | To monitor the elution of the peptide and impurities. |
The fractions containing the pure peptide are collected, pooled, and the organic solvent (acetonitrile) is removed under reduced pressure. The final step is lyophilization (freeze-drying) to obtain the purified pasireotide as a stable trifluoroacetate (TFA) salt.[3]
Formation of this compound Salt
For the long-acting formulation, the purified pasireotide (as a TFA or acetate salt) is converted to this compound (also known as pasireotide embonate). This involves a salt exchange reaction.
Salt Exchange Process
Direct conversion from a TFA salt can be challenging. A common strategy involves first exchanging the trifluoroacetate for a weaker acid counter-ion like acetate, followed by the exchange to pamoate.
The conversion from an acetate salt to the pamoate salt typically involves dissolving the peptide acetate and a source of pamoate (like ammonium pamoate) in an aqueous solution. The pH and temperature are controlled (e.g., mildly basic pH of 7.5-8.5 at room temperature) to facilitate the ion exchange and precipitation of the less soluble this compound.[6] The resulting solid is then isolated and purified.
Experimental Protocols
The following protocols are generalized representations based on published methods and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Linear Protected Hexapeptide (Fragment Condensation)
-
Fragment Coupling (Example: B + C): Dissolve protected tripeptide fragment B and dipeptide fragment C in DMF.
-
Cool the solution to 0 °C.
-
Add coupling reagents (e.g., 1.5 eq TBTU, 2.0 eq 4-methylmorpholine) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting protected pentapeptide if necessary.
-
Fmoc-Deprotection: Dissolve the protected pentapeptide in THF and treat with an excess of piperidine (e.g., 20-50 eq) for 1-2 hours.
-
Remove the solvent under vacuum and purify the deprotected peptide.
-
Final Fragment Coupling (Example: (B+C) + D): Repeat the coupling steps (1-6) using the deprotected pentapeptide and the final amino acid fragment D to yield the fully protected linear hexapeptide.
Protocol 2: Macrocyclization and Deprotection
-
Cyclization: Dissolve the purified linear protected hexapeptide in a high volume of DMF to ensure pseudo-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
Add cyclization reagents (e.g., 2.5 eq HATU, 2.5 eq HOBt) and a non-nucleophilic base.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, remove the solvent under vacuum.
-
Deprotection: Treat the crude protected cyclic peptide with a cleavage cocktail, typically a mixture of 90-95% TFA, with scavengers like 2.5-5% Water and 2.5-5% Triisopropylsilane (TIS) for 2-4 hours at room temperature.[3]
-
Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether or MTBE.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 3: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or Mobile Phase A).
-
Chromatography: Inject the dissolved sample onto a preparative C18 RP-HPLC column equilibrated with Mobile Phase A (e.g., 0.5% TFA in water).
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 0.5% TFA in acetonitrile). A typical gradient might be 20-50% B over 40-60 minutes.
-
Monitor the column effluent at 214 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Workup: Pool the fractions with the desired purity (e.g., >99.0%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to dryness to obtain the pure pasireotide as a white, fluffy TFA salt.[3]
Protocol 4: Conversion to this compound
-
TFA to Acetate Exchange (Anion Exchange Method):
-
Prepare a column with a strong anion exchange resin.
-
Equilibrate the column with a 1M solution of sodium acetate, followed by a thorough wash with distilled water to remove excess sodium acetate.[7]
-
Dissolve the Pasireotide TFA salt in distilled water and apply it to the column.
-
Elute the peptide with distilled water, collecting the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain Pasireotide Acetate.
-
-
Pamoate Salt Formation:
-
Dissolve the Pasireotide Acetate in an appropriate aqueous solvent system.
-
In a separate vessel, dissolve 1 equivalent of pamoic acid or a suitable pamoate salt (e.g., ammonium pamoate) in the same solvent system.
-
Slowly add the pamoate solution to the peptide solution with stirring.
-
Adjust the pH to mildly basic (7.5-8.5) and maintain the temperature at room temperature.[6]
-
Stir the mixture for several hours to allow for the precipitation of this compound.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the solid with water and dry under vacuum to yield the final this compound.
-
References
- 1. US20210317161A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]
- 2. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016097962A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
An In-depth Technical Guide to the Chemical Structure and Stability of Pasireotide Pamoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasireotide Pamoate is a long-acting release formulation of pasireotide, a synthetic somatostatin analog. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and stability characteristics. Pasireotide's multi-receptor binding profile and the formulation's design contribute to its clinical efficacy and sustained therapeutic action. This guide consolidates key technical data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development.
Chemical Structure of this compound
This compound is a salt formed by the combination of the active pharmaceutical ingredient, pasireotide, with pamoic acid.[1] This salt form is a key determinant of the drug's low solubility, which is essential for its long-acting release profile.[2]
The active moiety, pasireotide, is a synthetic cyclic hexapeptide.[1][3] Structurally, it is a six-membered homodetic cyclic peptide composed of L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl, and modified L-hydroxyproline residues.[3] The inclusion of unnatural amino acids enhances its metabolic stability and receptor binding affinity.[1]
The counterion is pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)).[1]
Structural Details
-
Pasireotide Moiety: A cyclic hexapeptide with the sequence: -(4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-4-O-benzyl-L-tyrosyl-L-phenylalanyl-.[1]
-
Pamoate Counterion: Contributes to the compound's low solubility, enabling sustained release from the formulation vehicle.[1]
Physicochemical and Stability Properties
The selection of the pamoate salt was based on its very low solubility in water, which is a critical factor for its use in a long-acting release (LAR) formulation.[2] The drug product consists of this compound encapsulated within biodegradable poly(D,L-lactide-co-glycolide) (PLGA) microspheres.[1][4] This formulation is designed to release pasireotide over a period of 4 weeks following intramuscular injection.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈₁H₈₂N₁₀O₁₅ | [5][6] |
| Molecular Weight | 1435.6 g/mol | [5][6] |
| CAS Number | 396091-79-5 | [1][5] |
| Active Moiety | Pasireotide (C₅₈H₆₆N₁₀O₉) | [3][5] |
| Active Moiety MW | 1047.2 g/mol | [3] |
| Solubility in Water | Practically insoluble | [2] |
Stability Profile
-
Formulation Stability: this compound is formulated as a powder for suspension within PLGA microspheres.[2] This encapsulation protects the peptide from rapid degradation in vivo and controls its release rate as the PLGA matrix hydrolytically degrades.[1]
-
Metabolic Stability: Pasireotide is highly stable metabolically in human liver and kidney microsomes.[4] In healthy volunteers, the unchanged form of pasireotide is predominant in plasma, urine, and feces, indicating slow metabolism.[4]
-
Elimination: The drug is eliminated primarily through hepatic clearance (biliary excretion), with a minor contribution from renal clearance.[4]
Mechanism of Action and Signaling Pathways
Pasireotide mimics the action of the natural hormone somatostatin.[3] Its therapeutic effects are mediated through its binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors.[7] Pasireotide is a multi-receptor ligand with a high binding affinity for four of the five SSTR subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[8][9] Notably, it has a particularly high affinity for SSTR5, which is crucial for its efficacy in conditions like Cushing's disease where pituitary adenomas often overexpress this receptor subtype.[9][10]
Upon binding to SSTRs, Pasireotide initiates a cascade of intracellular events:
-
G-Protein Activation: It activates inhibitory Gi/o proteins.[7]
-
Adenylyl Cyclase Inhibition: This leads to the inhibition of the enzyme adenylyl cyclase.[7]
-
cAMP Reduction: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP).[7] This reduction in cAMP signaling suppresses the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from pituitary corticotrophs and Growth Hormone (GH) from somatotrophs.[7][10]
-
MAPK Pathway Inhibition: Pasireotide has also been shown to inhibit the MAPK (mitogen-activated protein kinase) pathway, which contributes to its antiproliferative and pro-apoptotic effects in tumor cells.[7]
The diagram below illustrates the primary signaling pathway of Pasireotide.
Caption: Pasireotide binds to SSTRs, leading to cAMP reduction and hormone secretion inhibition.
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on standard practices for long-acting release peptide formulations, the following methodologies would be employed for characterization and stability testing.
Drug Substance Characterization
-
Identification: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the identity and structure of both the pasireotide peptide and the pamoate counterion.
-
Purity and Impurities: A validated reverse-phase HPLC (RP-HPLC) method with UV detection would be the primary tool for quantifying the purity of this compound and detecting any process-related impurities or degradation products.
-
Physicochemical Properties: Standard tests for appearance, color, and solubility in various solvents would be performed.
Drug Product (LAR Formulation) Stability Testing
The stability of the pasireotide LAR formulation would be assessed under conditions defined by the International Council for Harmonisation (ICH) guidelines.
-
Protocol:
-
Sample Storage: Vials of the lyophilized microsphere powder are stored at various temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time Points: Samples are pulled for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months).
-
Analysis: At each time point, the following tests are performed:
-
Appearance: Visual inspection of the powder for caking, color change, or foreign matter.
-
Assay and Purity (HPLC): The microspheres are dissolved in a suitable organic solvent to release the drug. The solution is then analyzed by RP-HPLC to determine the amount of intact pasireotide and quantify any degradation products.
-
In Vitro Release: An in vitro release assay is performed to ensure the sustained-release characteristics are maintained over time. This typically involves suspending the microspheres in a release buffer at 37°C and measuring the amount of pasireotide released into the buffer at various time points over several weeks.
-
Moisture Content: Karl Fischer titration is used to measure the water content of the powder, as moisture can accelerate the hydrolysis of both the PLGA polymer and the peptide.
-
-
The diagram below outlines a typical experimental workflow for stability testing of the LAR formulation.
Caption: A generalized workflow for the stability testing of Pasireotide LAR formulation.
Conclusion
This compound is a complex drug product whose efficacy and stability are intrinsically linked to its chemical structure and formulation. The cyclic peptide nature of pasireotide, enhanced with unnatural amino acids, provides a foundation of metabolic stability. This is synergistically combined with its formulation as a pamoate salt within PLGA microspheres, ensuring low solubility and a controlled, sustained release over four weeks. Its multi-receptor binding profile, particularly its high affinity for SSTR5, dictates its mechanism of action in suppressing hormone hypersecretion. The technical information and outlined protocols in this guide provide a foundational understanding for professionals engaged in the research, development, and analysis of this important therapeutic agent.
References
- 1. This compound (396091-79-5) for sale [vulcanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C81H82N10O15 | CID 11982961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 10. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
Downstream Signaling Pathways of Pasireotide Pamoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multireceptor-targeted somatostatin analog, represents a significant advancement in the medical management of pituitary adenomas, particularly in Cushing's disease and acromegaly.[1][2] Its unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes (SSTRs), distinguishes it from first-generation somatostatin analogs and underpins its clinical efficacy.[3][4] This technical guide provides a comprehensive investigation into the downstream signaling pathways modulated by Pasireotide Pamoate, offering a valuable resource for researchers, scientists, and professionals involved in drug development.
Pasireotide's mechanism of action is initiated by its binding to SSTRs, with a particularly high affinity for SSTR5, but also significant engagement of SSTR1, SSTR2, and SSTR3.[3][5] This interaction triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone hypersecretion and the control of tumor growth, the hallmarks of its therapeutic effect in Cushing's disease and acromegaly.[1][3]
Core Signaling Pathways
The binding of Pasireotide to its target SSTRs activates several key downstream signaling pathways:
-
Inhibition of the cAMP Pathway: A primary and well-established mechanism of action for pasireotide is the inhibition of adenylyl cyclase activity upon SSTR activation. This leads to a significant reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The decrease in cAMP subsequently attenuates the activity of protein kinase A (PKA), a critical mediator of hormone synthesis and secretion in pituitary adenoma cells.
-
Modulation of the PI3K/Akt Pathway: Evidence suggests that pasireotide can influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell survival, proliferation, and growth. By modulating Akt phosphorylation, pasireotide can exert anti-proliferative effects on pituitary tumor cells.
-
Regulation of the MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling route involved in cell proliferation and differentiation. Pasireotide has been shown to affect the phosphorylation state of ERK, contributing to its anti-tumor activity.[7]
-
Distinct SSTR2A Receptor Trafficking: Interestingly, pasireotide induces a different pattern of phosphorylation and β-arrestin trafficking of the SSTR2A receptor compared to first-generation somatostatin analogs like octreotide.[8] This differential signaling may contribute to its unique efficacy and side-effect profile.
Quantitative Data
To facilitate a clear understanding and comparison of Pasireotide's activity, the following tables summarize key quantitative data from preclinical studies.
Table 1: Pasireotide Binding Affinity (IC50, nM) for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide (SOM230) | Octreotide | Somatostatin-14 |
| hSSTR1 | 9.3 | 1000 | 1.8 |
| hSSTR2 | 1.0 | 0.1 | 0.2 |
| hSSTR3 | 1.5 | 6.3 | 0.6 |
| hSSTR5 | 0.2 | 1.6 | 0.3 |
| Data compiled from published in vitro studies.[5] |
Table 2: Functional Activity of Pasireotide (IC50) in cAMP Inhibition Assays
| Cell Line / Receptor | Pasireotide (SOM230) IC50 (nM) | Octreotide IC50 (nM) | Somatostatin-14 IC50 (nM) |
| HEK293 cells expressing rat sst2A | 0.61 | 0.21 | 0.13 |
| Data from in vitro studies measuring the inhibition of forskolin-stimulated cAMP accumulation.[8] |
Table 3: Effect of Pasireotide on Downstream Signaling Proteins
| Cell Line | Treatment | Effect on p-Akt | Effect on p-ERK |
| Pre-malignant breast lesions (in vivo) | Pasireotide | Mean intensity index decreased from 42.5 to 9.37 | Mean intensity index decreased from 218 to 100 |
| AtT-20/D16v-F2 (corticotroph tumor cells) | 10 nM Pasireotide for 48h | - | POMC expression reduced by ~30%, ACTH secretion reduced by 16% |
| Data from preclinical studies. Note: Quantitative fold changes for p-Akt and p-ERK are not consistently reported across studies and can be cell-type and context-dependent.[7][9] |
Mandatory Visualizations
To visually represent the complex signaling networks and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound's core signaling pathways.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for cAMP Immunoassay.
Caption: Workflow for Western Blot Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the downstream signaling of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of pasireotide to various somatostatin receptor subtypes.
1. Membrane Preparation:
-
Cells or tissues expressing the somatostatin receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[10]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[10]
-
To each well, add the membrane preparation (3-120 µg of protein, depending on the source), a fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28), and varying concentrations of unlabeled pasireotide.[10][11]
-
For determining non-specific binding, a high concentration of unlabeled somatostatin is used in parallel wells.
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[10]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.[10]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of pasireotide, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay quantifies the effect of pasireotide on intracellular cAMP levels, a key second messenger in its signaling cascade.
1. Cell Culture and Treatment:
-
Pituitary tumor cells (e.g., AtT-20 mouse corticotroph tumor cells) are seeded in 48-well plates and cultured until they reach the desired confluency.[6]
-
Prior to the experiment, the cells are typically serum-starved for a defined period.
-
The cells are then pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[6]
-
Subsequently, the cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, in the presence or absence of varying concentrations of pasireotide.[6]
2. Cell Lysis and cAMP Quantification:
-
Following the treatment period (e.g., 30 minutes), the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is then determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The signal from the experimental samples is compared to the standard curve to determine the intracellular cAMP concentration.
-
The data is then plotted to generate dose-response curves and calculate the IC50 value of pasireotide for the inhibition of forskolin-stimulated cAMP accumulation.
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)
Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
1. Cell Treatment and Lysis:
-
Pituitary tumor cells are treated with pasireotide at various concentrations and for different time points.[9]
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
The protein concentration of the cell lysates is determined using a protein assay.[9]
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample (e.g., 30 µg) are mixed with Laemmli sample buffer, boiled, and then separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
The separated proteins are then transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with a solution containing a non-specific protein (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).
-
After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
4. Detection and Analysis:
-
The HRP substrate is added to the membrane, which produces a chemiluminescent signal that can be detected using an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software.
-
The levels of the phosphorylated proteins are typically normalized to the levels of the corresponding total proteins or the housekeeping protein to account for any variations in protein loading. The results can be expressed as fold change or percentage of control.
Conclusion
This compound exerts its therapeutic effects through a multi-faceted signaling network initiated by its binding to a broad spectrum of somatostatin receptors. The primary downstream consequence is the potent inhibition of the adenylyl cyclase/cAMP pathway, leading to a reduction in hormone hypersecretion. Furthermore, pasireotide's modulation of the PI3K/Akt and MAPK/ERK pathways contributes to its anti-proliferative and anti-tumor growth properties. The detailed quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and clinicians working to further elucidate the intricate mechanisms of pasireotide and to develop novel therapeutic strategies for pituitary and other neuroendocrine disorders. A thorough understanding of these downstream signaling pathways is paramount for optimizing patient treatment and for the future development of next-generation somatostatin receptor ligands.
References
- 1. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
The In Vitro Effects of Pasireotide Pamoate on Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Pasireotide Pamoate on hormone secretion. Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant efficacy in modulating the release of various hormones, particularly in the context of pituitary adenomas. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Pasireotide exerts its effects by binding to multiple somatostatin receptor subtypes (SSTRs) with high affinity. Unlike first-generation somatostatin analogs such as octreotide, which primarily target SSTR2, pasireotide has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This multi-receptor engagement is central to its distinct and potent inhibitory effects on hormone secretion. The binding affinities are generally ranked as SSTR5 > SSTR2 > SSTR3 > SSTR1.[2] Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which in turn suppresses hormone synthesis and secretion.[4]
Data Presentation: Quantitative Effects on Hormone Secretion
The following tables summarize the quantitative in vitro effects of pasireotide on the secretion of Growth Hormone (GH), Adrenocorticotropic Hormone (ACTH), and Insulin.
Table 1: Effect of Pasireotide on Growth Hormone (GH) Secretion in Vitro
| Cell Type | Pasireotide Concentration | Duration of Treatment | % Inhibition of GH Secretion (Compared to Control) | Key Findings & Citations |
| Primary Human GH-Secreting Pituitary Adenoma Cultures | 10 nM | 72 hours | 37.1% (overall mean) | The overall inhibitory effect was comparable to octreotide (-36.8%). Adenomas with a lower SSTR2/SSTR5 mRNA ratio showed a better response to pasireotide.[5][6] |
| Rat GH3 Pituitary Tumor Cells | Not specified | 48 hours | 30% | Pasireotide significantly inhibited GH secretion, while octreotide showed only a mild, non-significant inhibition at this time point.[7][8] |
| Primary Human Somatotroph Tumor Cells | 10 nM | 72 hours | Not specified individually, but superimposable to octreotide | Both pasireotide and octreotide effects were reversed by an SSTR2-selective antagonist, suggesting the primary role of SSTR2 in mediating GH inhibition in these cells.[9] |
Table 2: Effect of Pasireotide on Adrenocorticotropic Hormone (ACTH) Secretion in Vitro
| Cell Type | Pasireotide Concentration | Duration of Treatment | % Inhibition of ACTH Secretion (Compared to Control) | Key Findings & Citations |
| Murine AtT-20/D16v-F2 Corticotroph Tumor Cells | 10 nM | 48 hours | 16% | Pasireotide also significantly reduced cell viability (~20%) and POMC expression (~30%).[10][11] The inhibitory effects were enhanced by PRKCD overexpression.[12] |
| Primary Human Corticotroph Adenoma Cultures | Not specified | Not specified | Potent suppression | The inhibitory effect on ACTH secretion in corticotropinoma cells appears to be primarily mediated by SSTR5.[1][2] |
Table 3: Effect of Pasireotide on Insulin and Glucagon-Like Peptide-1 (GLP-1) Secretion in Vitro
| Cell Type | Condition | Pasireotide Effect | Key Findings & Citations |
| Human Pancreatic Islet Cells | In vitro studies | Reduced insulin secretion | Pasireotide binds to SSTR5 on pancreatic islet cells, leading to reduced insulin secretion. This is a key mechanism behind the hyperglycemia observed in patients.[13][14] |
| Intestinal L-cell line (GLUTag) | Gs-coupled receptor stimulation | Drastic inhibition of GLP-1 secretion | Pasireotide inhibits GLP-1 secretion through SSTR5-Gi-dependent inhibition of cAMP levels, contributing to hyperglycemia.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for cell culture, pasireotide treatment, and hormone secretion assays.
Primary Culture of Human Pituitary Adenomas
-
Tissue Collection and Preparation: Fresh pituitary adenoma tissue is obtained aseptically during surgery. The tissue is washed in sterile Hanks' balanced salt solution (HBSS) and minced into small fragments (approximately 1 mm³).
-
Enzymatic Dissociation: The tissue fragments are incubated in a dissociation solution containing dispase and collagenase in a shaking water bath at 37°C for a specified duration to obtain a single-cell suspension.
-
Cell Plating: The dispersed cells are washed, counted, and plated in culture wells pre-coated with an extracellular matrix component like Matrigel. Cells are maintained in a specific culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cell Culture Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed periodically.
Pasireotide Treatment of Cultured Cells
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then further diluted in the cell culture medium to achieve the desired final concentrations (e.g., 10 nM).
-
Treatment Application: After an initial stabilization period in culture, the standard culture medium is replaced with a medium containing the specified concentration of pasireotide or a vehicle control.
-
Incubation: Cells are incubated with pasireotide for various time points as dictated by the experimental design (e.g., 24, 48, or 72 hours).
Hormone Secretion Assays
-
Sample Collection: At the end of the treatment period, the cell culture supernatant (conditioned medium) is collected.
-
Hormone Quantification: The concentration of hormones (e.g., GH, ACTH) in the supernatant is measured using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Data Normalization: Hormone secretion levels are often normalized to the total cellular protein content or cell number in each well to account for variations in cell density.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying the in vitro effects of pasireotide.
Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion.
Caption: Experimental workflow for in vitro analysis of Pasireotide's effects.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines [air.unimi.it]
- 9. mdpi.com [mdpi.com]
- 10. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. About SIGNIFOR LAR | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
The Journey of Pasireotide: A Novel Somatostatin Analog from Bench to Bedside
An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of a Multi-Receptor Targeted Somatostatin Analog.
Introduction
Pasireotide (formerly known as SOM230) represents a significant advancement in the therapeutic landscape of pituitary and neuroendocrine disorders.[1][2] Developed by Novartis, it is a second-generation somatostatin analog (SSA) with a unique multi-receptor binding profile, distinguishing it from its predecessors, octreotide and lanreotide.[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental methodologies related to Pasireotide. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic agent.
Discovery and Preclinical Development
The development of Pasireotide was driven by the need for a more effective SSA. First-generation SSAs, such as octreotide and lanreotide, primarily target the somatostatin receptor subtype 2 (SSTR2).[4] While effective in many patients, a significant number do not achieve adequate biochemical control, partly due to the heterogeneous expression of SSTR subtypes on different tumor types.[4][5] Pituitary adenomas, for instance, often co-express SSTR2 and SSTR5.[6] This understanding led to the rational design of a multi-receptor targeted SSA.
Pasireotide is a synthetic cyclohexapeptide engineered to bind with high affinity to multiple SSTRs.[4] Its discovery involved extensive screening of compound libraries to identify a molecule with a broader binding profile than existing SSAs.
Receptor Binding Affinity
The binding affinity of Pasireotide to the five human SSTR subtypes was determined through in vitro radioligand displacement assays. These assays typically involve incubating cell membranes expressing a specific SSTR subtype with a radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) in the presence of increasing concentrations of the unlabeled competitor drug (Pasireotide or a reference compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the binding affinity (Ki).
Table 1: Binding Affinity (IC50, nM) of Pasireotide and Octreotide to Human Somatostatin Receptor Subtypes
| Somatostatin Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 0.8 |
| SSTR3 | 1.5 | 24 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from multiple sources. Absolute values may vary slightly between different experimental setups.
As shown in Table 1, Pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5, being approximately 40-fold higher than that of octreotide.[7][8]
In Vitro Functional Assays
Following receptor binding, the functional activity of Pasireotide was assessed through various in vitro assays. A key mechanism of somatostatin action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing different SSTR subtypes confirmed the agonistic activity of Pasireotide.
Further in vitro studies on pituitary tumor cells demonstrated the anti-proliferative and anti-secretory effects of Pasireotide. For instance, in primary cultures of GH-secreting pituitary adenomas, Pasireotide was shown to inhibit GH secretion.[10] Cell proliferation was typically assessed using assays such as the MTT assay, which measures the metabolic activity of viable cells.[11]
Mechanism of Action and Signaling Pathways
Pasireotide exerts its therapeutic effects by mimicking the natural hormone somatostatin.[12] It binds to and activates SSTRs, which are G-protein coupled receptors.[13] The activation of these receptors triggers a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), leading to decreased cAMP production.[9] This reduction in cAMP levels has several downstream consequences, including the inhibition of hormone secretion and the suppression of cell proliferation.[9] In corticotroph tumors of Cushing's disease, the activation of SSTR5 by Pasireotide leads to the inhibition of adrenocorticotropic hormone (ACTH) secretion, resulting in reduced cortisol production by the adrenal glands.[12] In acromegaly, the activation of SSTR2 and SSTR5 on somatotroph tumors inhibits the secretion of growth hormone (GH) and, consequently, insulin-like growth factor 1 (IGF-1).[12]
Pasireotide has also been shown to induce cell cycle arrest and apoptosis in tumor cells.[9] Furthermore, it may have anti-angiogenic effects by inhibiting the expression and function of vascular endothelial growth factor (VEGF).[4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Long‐term efficacy and safety of once‐monthly pasireotide in Cushing's disease: A Phase III extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I, open-label study of pasireotide in patients with BRAF-wild type and NRAS-wild type, unresectable and/or metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Synergistic Effect of Pasireotide and Teriflunomide in Carcinoids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I, multi-center, open-label, dose-escalation study of Pasireotide (SOM230) LAR in patients with advanced neuroendocrine tumors (NETs) | Dana-Farber Cancer Institute [dana-farber.org]
Understanding the role of Pasireotide Pamoate in Cushing's disease pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cushing's disease, a rare and debilitating endocrine disorder, is characterized by the excessive production of adrenocorticotropic hormone (ACTH) from a pituitary adenoma, leading to chronic hypercortisolism. The multifaceted clinical manifestations of Cushing's disease necessitate effective therapeutic interventions. Pasireotide Pamoate, a multireceptor-targeted somatostatin analog, has emerged as a significant advancement in the medical management of this condition. This technical guide provides an in-depth exploration of the pathophysiology of Cushing's disease and the pivotal role of this compound in its treatment. It delves into the molecular mechanisms of action, presents a comprehensive summary of clinical trial data, details key experimental protocols, and visualizes complex signaling pathways and workflows to offer a thorough resource for the scientific community.
Pathophysiology of Cushing's Disease
Cushing's disease is the most common cause of endogenous Cushing's syndrome and is defined by an ACTH-secreting pituitary adenoma.[1] This adenoma leads to a disruption of the normal negative feedback mechanism within the hypothalamic-pituitary-adrenal (HPA) axis.[1]
The Hypothalamic-Pituitary-Adrenal (HPA) Axis
Under normal physiological conditions, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary gland to secrete ACTH.[1] ACTH, in turn, acts on the adrenal glands to stimulate the production and release of cortisol. Cortisol then exerts negative feedback on both the hypothalamus and the pituitary to suppress further CRH and ACTH release, thus maintaining hormonal homeostasis.
Disruption of the HPA Axis in Cushing's Disease
In Cushing's disease, the pituitary adenoma autonomously secretes ACTH, independent of regulation by CRH and the negative feedback from cortisol. This leads to chronic overstimulation of the adrenal glands and consequently, excessive cortisol production. The persistently high levels of cortisol are responsible for the wide array of clinical signs and symptoms associated with the disease, including central obesity, facial rounding (moon facies), muscle weakness, hypertension, hyperglycemia, and psychiatric disturbances.
Mechanism of Action of this compound
Pasireotide is a synthetic long-acting cyclic hexapeptide that functions as a somatostatin analog. Its therapeutic efficacy in Cushing's disease stems from its unique binding profile to somatostatin receptors (SSTRs), which are G protein-coupled receptors. There are five known SSTR subtypes (SSTR1-5).
Somatostatin Receptor Binding Profile
Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide exhibits a broader binding affinity, with a particularly high affinity for SSTR5. Corticotroph adenomas, the underlying cause of Cushing's disease, predominantly express SSTR5. By binding to and activating SSTR5 on the surface of the pituitary adenoma cells, pasireotide effectively inhibits the synthesis and secretion of ACTH. This, in turn, leads to a reduction in adrenal cortisol production. Pasireotide also binds with high affinity to SSTR2 and SSTR3, and with moderate affinity to SSTR1.
Intracellular Signaling Pathway
The binding of pasireotide to SSTRs, primarily SSTR5 in corticotroph adenoma cells, initiates a cascade of intracellular signaling events. This process is mediated by inhibitory G proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels, in turn, suppress ACTH gene transcription and hormone secretion. Additionally, SSTR activation can lead to the modulation of ion channels, resulting in a decrease in calcium influx, which is also crucial for hormone secretion.
References
Unveiling the Anti-Proliferative Efficacy of Pasireotide Pamoate: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals exploring the anti-proliferative effects of Pasireotide Pamoate on tumor cells. Pasireotide, a multi-receptor targeted somatostatin analogue, has demonstrated significant potential in inhibiting tumor growth across various cancer types. This document outlines the underlying mechanisms of action, detailed experimental protocols for assessing its efficacy, and quantitative data from key studies.
Introduction
This compound is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity.[1][2] It functions as a multi-receptor ligand with high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[3] This broad receptor profile allows Pasireotide to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and hormone secretion, making it a promising agent in oncology research.[4] This guide delves into the anti-proliferative properties of this compound, offering a comprehensive resource for its preclinical evaluation.
Mechanism of Action: A Multi-Faceted Approach to Tumor Inhibition
This compound exerts its anti-proliferative effects through both direct and indirect mechanisms.
Direct Effects:
-
Cell Cycle Arrest and Apoptosis: Activation of somatostatin receptors, particularly SSTR2 and SSTR3, can directly induce cell cycle arrest and apoptosis in tumor cells.[3][5]
-
Modulation of Signaling Pathways: Pasireotide has been shown to inhibit key signaling pathways crucial for tumor growth and survival, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway disrupts cellular metabolism, growth, and proliferation.
-
MAPK/ERK Pathway: Downregulation of the MAPK/ERK pathway interferes with cell proliferation, differentiation, and survival signals.[5]
-
Indirect Effects:
-
Inhibition of Growth Factor Secretion: Pasireotide can inhibit the release of various growth factors and hormones, such as Insulin-like Growth Factor-I (IGF-1), which are known to promote tumor growth.[5]
-
Anti-angiogenesis: By inhibiting the formation of new blood vessels, Pasireotide can restrict the supply of nutrients and oxygen to tumors, thereby impeding their growth.
Below is a diagram illustrating the signaling pathways modulated by Pasireotide.
Figure 1: Pasireotide Signaling Pathways.
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of Pasireotide on Cell Proliferation and Apoptosis in Pre-malignant Breast Lesions [5]
| Lesion Type | Parameter | Pre-Treatment | Post-Pasireotide Treatment | % Change |
| Proliferative Lesions | Ki67-positive cells (%) | 3.8 ± 2.5 | 1.8 ± 1.8 | ↓ 66.5% |
| Atypical Hyperplasia | Ki67-positive cells (%) | 3.6 ± 2.6 | 1.3 ± 1.2 | ↓ 56.7% |
| Proliferative Lesions | Apoptotic cells (%) | 0.3 ± 0.2 | 1.3 ± 0.6 | ↑ 333% |
| Atypical Hyperplasia | Apoptotic cells (%) | 0.3 ± 0.2 | 1.5 ± 1.6 | ↑ 400% |
Table 2: Effect of Pasireotide on Pancreatic Neuroendocrine Tumor (pNET) Cell Viability [6]
| Treatment | Concentration | Effect |
| Pasireotide | 1-10 nM | Inhibition of cell viability through caspase-dependent apoptosis |
| Octreotide | 1-10 nM | Similar inhibition of cell viability to Pasireotide |
Table 3: Tumor Volume Reduction with Pasireotide Treatment
| Tumor Type | Study Details | Dosage | Median PFS / Tumor Volume Reduction |
| Medullary Thyroid Cancer | Phase II, proof-of-concept | 60 mg/m LAR | Median PFS: 36 months |
| Cushing's Disease (Pituitary Tumor) | Phase 3 | 900 µg BID | 75% of patients showed tumor volume reduction at 6 months |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the effect of Pasireotide on the viability of adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the Pasireotide dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (TUNEL Assay for FFPE Tissue)
This protocol outlines the detection of apoptosis in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Inactivation of Endogenous Peroxidases: Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes.
-
Equilibration: Rinse sections with PBS and incubate with Equilibration Buffer for 5-10 minutes.
-
TdT Labeling: Incubate sections with TdT reaction mixture (containing TdT enzyme and dUTP-digoxigenin) in a humidified chamber at 37°C for 60 minutes.
-
Stop Reaction: Immerse slides in Stop/Wash Buffer for 10 minutes.
-
Detection: Incubate with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase) for 30 minutes.
-
Substrate Reaction: Add the appropriate substrate (e.g., DAB) and incubate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount.
-
Analysis: Examine under a light microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Cell Proliferation Assay (Ki67 Immunohistochemistry)
This protocol is for the detection of the proliferation marker Ki67 in FFPE tissue sections.
-
Deparaffinization and Rehydration: As described in the TUNEL assay protocol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki67 (e.g., MIB-1 clone) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Chromogen: Visualize the antigen-antibody complex with a suitable chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Determine the Ki67 labeling index by counting the percentage of Ki67-positive tumor cell nuclei in representative fields.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol details the analysis of cell cycle distribution in Pasireotide-treated cancer cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Below is a diagram representing a general experimental workflow for investigating the anti-proliferative effects of this compound.
Figure 2: Experimental Workflow.
Conclusion
This compound demonstrates significant anti-proliferative effects on a variety of tumor cells through a multi-faceted mechanism of action. By targeting multiple somatostatin receptors, it effectively modulates key signaling pathways involved in cell growth and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and harness the therapeutic potential of this compound in oncology. The presented quantitative data underscores its promise as a valuable tool in the development of novel anti-cancer therapies.
References
Pasireotide Pamoate and Its Impact on Glucose Metabolism: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pasireotide is a second-generation, multi-receptor targeted somatostatin analogue (SSA) approved for the treatment of acromegaly and Cushing's disease.[1] While demonstrating greater efficacy than first-generation SSAs in many cases, its use is frequently associated with hyperglycemia.[2][3] This guide provides an in-depth analysis of the mechanisms underlying pasireotide-induced effects on glucose metabolism, summarizes quantitative data from key scientific studies, details relevant experimental protocols, and outlines the pathophysiology-driven management strategies for this common adverse event.
Core Mechanism of Pasireotide-Induced Hyperglycemia
The hyperglycemic effect of pasireotide is a direct consequence of its unique somatostatin receptor (SSTR) binding profile. Unlike first-generation SSAs (octreotide, lanreotide) which primarily target SSTR2, pasireotide binds with high affinity to SSTR1, SSTR2, SSTR3, and notably, SSTR5.[2][4] It possesses a 30- to 40-fold higher affinity for SSTR5 compared to octreotide.[2] This differential binding is central to its impact on glucose homeostasis.
The primary mechanisms are:
-
Inhibition of Insulin Secretion: Pancreatic beta-cells, which are responsible for insulin secretion, highly express SSTR5. Pasireotide's potent activation of SSTR5 leads to a significant reduction in glucose-stimulated insulin secretion.[2][5]
-
Suppression of Incretin Hormones: Pasireotide significantly decreases the secretion of key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[5][6] These hormones normally enhance insulin secretion after a meal; their suppression further contributes to impaired glucose tolerance, particularly postprandially.[2]
-
Minimal Impact on Glucagon and Insulin Sensitivity: Pancreatic alpha-cells, which secrete glucagon, predominantly express SSTR2.[5] Due to pasireotide's lower affinity for SSTR2 compared to its affinity for SSTR5, the suppression of glucagon is less pronounced than the suppression of insulin.[2][5] Critically, studies in healthy volunteers and patients have shown that pasireotide does not significantly alter hepatic or peripheral insulin sensitivity.[6][7]
The resulting imbalance—a marked decrease in insulin and incretin action with only a mild reduction in glucagon—leads to a net hyperglycemic state.[2][5]
Quantitative Data on Glucose Metabolism
Clinical and mechanistic studies have consistently quantified the impact of pasireotide on glycemic parameters. Hyperglycemia-related adverse events are common, though often manageable.[3][8]
Table 1: Incidence of Hyperglycemia in Clinical Trials
| Disease State | Study Population | Incidence of Hyperglycemia | Incidence of Diabetes Mellitus | Reference |
|---|---|---|---|---|
| Acromegaly | Medically Naïve (C2305) | 57.3% | 29.8% | [8] |
| Acromegaly | Inadequately Controlled (PAOLA) | 67.0% | 31.0% | [3][8] |
| Acromegaly | General | 60-90% | 40-70% | [2] |
| Cushing's Disease | Phase III | 68.4-73.0% | 40-50% |[8][9] |
Table 2: Effects on Insulin Secretion and Incretin Hormones in Healthy Volunteers
| Parameter | Pasireotide Dosage | Change from Baseline | P-value | Reference |
|---|---|---|---|---|
| Insulin AUC (Hyperglycemic Clamp) | 600-900 µg SC BID | -77.5% | <0.001 | [6] |
| Insulin AUC (OGTT) | 600-900 µg SC BID | -61.9% | <0.001 | [6] |
| GLP-1 AUC (OGTT) | 600-900 µg SC BID | -46.7% | <0.01 | [6][10] |
| GIP AUC (OGTT) | 600-900 µg SC BID | -69.8% | <0.01 | [6][10] |
| Glucose AUC (OGTT) | 600-900 µg SC BID | +67.4% | <0.001 |[6][10] |
SC BID: Subcutaneous, twice daily; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.
Table 3: Impact on Beta-Cell Function in Acromegaly Patients
| Parameter | Baseline (Median) | Short-term Pasireotide (Median) | Long-term Pasireotide (Median) | P-value | Reference |
|---|---|---|---|---|---|
| Insulinogenic Index (pmol/mmol) | 80 | 16 | 25 | 0.028 | [7] |
| Disposition Index | 1.45 | 0.53 | 0.60 | 0.024 |[7] |
Experimental Protocols
The mechanisms of pasireotide-induced hyperglycemia have been elucidated through rigorous clinical testing, primarily involving clamp studies and tolerance tests.
Mechanistic Study in Healthy Volunteers
-
Objective: To evaluate the precise mechanism of pasireotide-associated hyperglycemia.[6]
-
Study Design: Randomized, single-center, open-label study.[6]
-
Subjects: Healthy male volunteers randomized to receive pasireotide 600 µg or 900 µg subcutaneously twice daily for 7 days.[6]
-
Methodology: A series of tests were performed at baseline and at the end of the treatment period on three consecutive days:[6]
-
Oral Glucose Tolerance Test (OGTT): Assesses the body's response to a standard oral glucose load, providing insights into insulin secretion and incretin response (GLP-1, GIP).
-
Hyperglycemic Clamp Test: Plasma glucose is raised and maintained at a target level (e.g., 180 mg/dL) by a variable glucose infusion. The amount of insulin secreted in response to this sustained hyperglycemia is a direct measure of beta-cell function. Arginine stimulation can be added to assess maximal insulin secretory capacity.[10]
-
Hyperinsulinemic-Euglycemic Clamp Test: Insulin is infused at a constant rate to achieve hyperinsulinemia, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate required is a direct measure of whole-body insulin sensitivity.[6]
-
Assessment in Patients with Cushing's Disease
-
Objective: To evaluate the effect of pasireotide on β-cell function and insulin sensitivity in patients.[11]
-
Study Design: Longitudinal study in 12 patients with active Cushing's disease.[11]
-
Methodology:
-
Insulin Secretion Assessment: Measured using HOMA-β and the area under the curve (AUC) for C-peptide during a Mixed Meal Tolerance Test (MMTT) at baseline, 6 months, and 12 months.[11]
-
Insulin Sensitivity Assessment: Directly measured using the euglycemic-hyperinsulinemic clamp technique at the same time points.[11]
-
Clinical Management of Pasireotide-Induced Hyperglycemia
Effective management relies on proactive monitoring and a treatment strategy that targets the underlying pathophysiology. Hyperglycemia typically develops within the first 1-3 months of treatment and then stabilizes.[2][3]
-
Monitoring: Regular monitoring is crucial, especially upon initiation. This includes self-monitoring of blood glucose (SMBG), particularly postprandial levels, as well as periodic measurement of Fasting Plasma Glucose (FPG) and HbA1c.[2][12]
-
Pharmacological Intervention: Given that the primary defect is reduced insulin and incretin secretion, incretin-based therapies are recommended as a first-line pharmacological approach, representing a departure from the standard metformin-first algorithm for type 2 diabetes.[2][12]
-
Incretin-Based Therapies: Dipeptidyl peptidase-4 (DPP-4) inhibitors and GLP-1 receptor agonists (GLP-1 RAs) directly address the pasireotide-induced incretin deficit and have proven effective.[2][4]
-
Metformin: Can be used, often in combination with incretin-based drugs.[8]
-
Insulin: Reserved for cases where glycemic targets are not met with other agents.[8][13]
-
References
- 1. Frontiers | The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings [frontiersin.org]
- 2. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperglycemia associated with pasireotide: results from a mechanistic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impairment in insulin secretion without changes in insulin resistance explains hyperglycemia in patients with acromegaly treated with pasireotide LAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Insulin sensitivity and secretion and adipokine profile in patients with Cushing's disease treated with pasireotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts' consensus statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
The history and evolution of somatostatin analogs including Pasireotide
An In-depth Technical Guide on the History and Evolution of Somatostatin Analogs, Including Pasireotide
Introduction
Somatostatin, a naturally occurring cyclic polypeptide, was first identified in 1973 as a hypothalamic inhibitor of growth hormone (GH) secretion.[1][2][3] Its discovery opened a new chapter in neuroendocrinology, revealing a potent regulator with a wide array of inhibitory actions on various endocrine and exocrine secretions. However, the therapeutic potential of native somatostatin is severely limited by its extremely short plasma half-life of just 1-3 minutes.[4] This critical limitation spurred the development of synthetic somatostatin analogs (SSAs), engineered to have greater stability and prolonged duration of action, thereby unlocking their clinical utility. This guide provides a comprehensive overview of the history and evolution of these analogs, from the first-generation compounds to the novel multi-receptor targeted agent, Pasireotide.
The Dawn of Somatostatin Analogs: First-Generation Agents
The quest for clinically viable SSAs began as early as 1974, shortly after the elucidation of somatostatin's structure.[1][2] The primary goal was to overcome the rapid enzymatic degradation of the natural peptide. Researchers at Sandoz (now Novartis) systematically modified the original 14-amino acid structure, leading to the synthesis of octreotide (SMS 201-995) in 1980.[1] Octreotide, a synthetic octapeptide, retained the essential pharmacophore of somatostatin while exhibiting a significantly longer half-life of about 1.5 hours.[5][6] It gained its first registration in 1988 for the treatment of acromegaly and carcinoid tumors.[1]
Following octreotide, another first-generation analog, lanreotide, was developed. Both octreotide and lanreotide exhibit a high binding affinity primarily for the somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5.[7] This receptor preference made them effective in managing conditions where tumors overexpress SSTR2, such as in acromegaly and many neuroendocrine tumors (NETs).[7][8] The development of long-acting release (LAR) formulations for both octreotide and lanreotide further improved patient convenience and therapeutic efficacy.[4][9]
The Second Generation: Pasireotide's Broader Spectrum
While first-generation SSAs marked a significant therapeutic advance, their efficacy was limited in tumors with low SSTR2 expression. This unmet need drove the development of second-generation, multi-receptor targeted SSAs. Pasireotide (SOM230), developed by Novartis, emerged as a leading compound in this new class.[10][11]
Pasireotide is a synthetic long-acting cyclic hexapeptide with a unique and broader receptor binding profile compared to its predecessors.[12][13] It binds with high affinity to four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[14][15][16] Notably, it has a particularly high affinity for SSTR5, approximately 158-fold higher than octreotide, and also binds strongly to SSTR1 and SSTR3.[12][17] This multi-receptor targeting allows Pasireotide to be effective in conditions where other SSAs have failed, such as in Cushing's disease, where corticotroph tumors predominantly express SSTR5.[14][17] Pasireotide was approved by the FDA in 2012 for the treatment of Cushing's disease and later for acromegaly.[10]
Somatostatin Receptors and Signaling Pathways
Somatostatin and its analogs exert their effects by binding to a family of five G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[18][19] Upon activation, these receptors trigger a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
The primary signaling pathway shared by all five SSTR subtypes is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][20] Other key pathways include the modulation of ion channels (specifically, activating K+ channels and inhibiting Ca2+ channels) and the activation of phosphotyrosine phosphatases (PTPs).[18][21] The activation of PTPs counteracts the activity of tyrosine kinases, which are often associated with cell growth, thus contributing to the anti-proliferative effects of SSAs.[22] Some SSTRs, like SSTR2, can also stimulate the phospholipase C (PLC) pathway.[21]
Caption: General signaling pathways of somatostatin receptors (SSTRs).
Quantitative Data Comparison
The evolution of SSAs is clearly reflected in their distinct binding affinities and pharmacokinetic profiles.
Table 1: Somatostatin Analog Receptor Binding Affinity (IC50, nM)
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.1 | 0.2 | 0.6 | 1.5 | 0.4 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 3.0 |
| Lanreotide | >1000 | 1.1 | 14.8 | >1000 | 8.3 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.1 |
Data compiled from multiple sources. Lower IC50 values indicate higher binding affinity. Pasireotide's high affinity for SSTR1, SSTR3, and especially SSTR5, in addition to SSTR2, highlights its multi-receptor targeting capability.[7][15][17]
Table 2: Pharmacokinetic Properties of Somatostatin Analogs
| Analog | Administration | Half-life (t½) | Apparent Clearance |
| Somatostatin | IV Infusion | 1-3 minutes | High |
| Octreotide | Subcutaneous | ~2.3 hours | ~15.8 L/h |
| Pasireotide | Subcutaneous | ~12 hours | ~7.6 L/h |
Data are approximate and can vary between individuals and specific formulations (e.g., LAR). Pasireotide demonstrates a significantly longer half-life and lower clearance compared to octreotide, allowing for less frequent dosing.[12][23]
Key Experimental Protocols
The characterization of somatostatin analogs relies on standardized in vitro and in vivo experimental procedures.
Radioligand Receptor Binding Assay
This method is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transfected to stably express a single human somatostatin receptor subtype (e.g., hSSTR5). The cells are cultured, harvested, and then homogenized to isolate the cell membranes, which contain the receptors.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., 125I-[Tyr11]-SST-14) is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., Pasireotide) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: After incubation, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Clinical Trial Protocol: Pasireotide in Cushing's Disease (Phase III)
The efficacy and safety of Pasireotide were established in rigorous clinical trials.
-
Study Design: A prospective, randomized, double-blind, multicenter Phase III study.
-
Patient Population: Patients with persistent or recurrent Cushing's disease, or de novo patients for whom pituitary surgery is not an option. Patients must have a mean 24-hour urinary-free cortisol (UFC) level >1.5 times the upper limit of normal (ULN).
-
Randomization and Treatment: Patients are randomized to receive subcutaneous Pasireotide at one of two doses (e.g., 600 µg or 900 µg) administered twice daily.
-
Primary Endpoint: The proportion of patients who achieve normalization of mean 24-hour UFC levels after a specified period (e.g., 6 months) without a dose increase.
-
Secondary Endpoints: Include changes from baseline in UFC, plasma ACTH, and salivary cortisol levels; changes in clinical signs and symptoms; and tumor volume reduction as assessed by MRI.
-
Safety Assessment: Monitoring of adverse events, with a particular focus on hyperglycemia, as Pasireotide's action on SSTR5 can inhibit insulin secretion.[17]
Logical Evolution of Somatostatin Analogs
The development of somatostatin analogs has been a stepwise progression, with each generation aiming to improve upon the last by enhancing stability, refining receptor selectivity, or broadening the therapeutic spectrum.
Caption: The logical progression of somatostatin analog development.
Conclusion
The journey from the discovery of native somatostatin to the development of Pasireotide represents a remarkable evolution in targeted endocrine therapy. By systematically addressing the limitations of the natural hormone, scientists have created a class of drugs that has profoundly impacted the management of acromegaly, neuroendocrine tumors, and Cushing's disease. First-generation analogs like octreotide and lanreotide provided proof-of-concept and significant clinical benefit by targeting SSTR2. The advent of Pasireotide, a multi-receptor targeted analog with a unique high affinity for SSTR5, has further expanded the therapeutic landscape, offering an effective treatment for patient populations that were previously difficult to manage. Ongoing research continues to explore new formulations and novel analogs, promising further refinements in the treatment of neuroendocrine and hypersecretory disorders.
References
- 1. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gut.bmj.com [gut.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. dovepress.com [dovepress.com]
- 10. Pasireotide - Wikipedia [en.wikipedia.org]
- 11. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 15. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mcgill.ca [mcgill.ca]
- 23. Pharmacokinetic-pharmacodynamic comparison of a novel multiligand somatostatin analog, SOM230, with octreotide in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic research applications of Pasireotide Pamoate in endocrinology
An In-Depth Technical Guide to the Basic Research Applications of Pasireotide Pamoate in Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide, available as this compound for long-acting release, is a second-generation, multi-receptor targeted somatostatin analogue (SSA).[1][2] Its unique pharmacological profile, characterized by a high binding affinity for multiple somatostatin receptor subtypes (SSTRs), distinguishes it from first-generation SSAs and underpins its efficacy in treating endocrine disorders such as Cushing's disease and acromegaly.[1][3] This technical guide provides an in-depth overview of the basic research applications of pasireotide, detailing its mechanism of action, downstream signaling pathways, and its utility in preclinical models. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of signaling and experimental workflows to serve as a comprehensive resource for the scientific community.
Mechanism of Action
Pasireotide is a synthetic cyclohexapeptide designed to mimic the inhibitory effects of the natural hormone somatostatin.[4][5] Its primary mechanism involves binding to and activating SSTRs, which are G-protein coupled receptors expressed on various neuroendocrine cells. This activation triggers a cascade of intracellular events that inhibit hormone hypersecretion and can suppress tumor cell proliferation.[3][6]
Somatostatin Receptor Binding Profile
The key differentiator for pasireotide is its broad SSTR binding profile. Unlike first-generation SSAs like octreotide and lanreotide, which primarily target SSTR2, pasireotide binds with high affinity to four of the five receptor subtypes, with a particularly high affinity for SSTR5.[1][3][7] Corticotroph tumors that cause Cushing's disease frequently overexpress SSTR5, making pasireotide a targeted and effective therapeutic agent.[2][8][9] Similarly, its activity at both SSTR2 and SSTR5 is relevant for inhibiting Growth Hormone (GH) secretion in acromegaly.[8][10]
Table 1: Comparative Binding Affinities (IC₅₀, nmol/L) of Pasireotide and Octreotide
| Somatostatin Receptor Subtype | Pasireotide IC₅₀ (nmol/L) | Octreotide IC₅₀ (nmol/L) |
|---|---|---|
| SSTR1 | 9.3 | > 1000 |
| SSTR2 | 1.0 | 0.1 |
| SSTR3 | 1.5 | 2.5 |
| SSTR4 | > 100 | > 100 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from multiple preclinical studies.[1][11]
Downstream Signaling Pathways
Upon binding to its target SSTRs, pasireotide initiates several downstream signaling pathways. The activation of the Gi alpha subunit of the G-protein complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP signaling is a critical step in inhibiting hormone synthesis and release. Additionally, pasireotide can modulate ion channel activity, leading to the hyperpolarization of the cell membrane, which further suppresses hormone secretion.[6] Through these pathways, pasireotide effectively reduces the hypersecretion of Adrenocorticotropic hormone (ACTH) from pituitary corticotroph adenomas and GH from somatotroph adenomas.[3][5][12]
Core Research Applications & Efficacy
Pasireotide's primary applications in endocrinology research focus on pituitary adenomas responsible for Cushing's disease and acromegaly.
Cushing's Disease
In Cushing's disease, pasireotide's high affinity for SSTR5, which is highly expressed on corticotroph tumor cells, allows it to directly target the source of ACTH hypersecretion.[2][8][9] Preclinical and clinical studies have consistently demonstrated its ability to reduce ACTH levels, leading to a significant decrease in urinary free cortisol (UFC).[12][13] Furthermore, pasireotide has been shown to induce a reduction in pituitary tumor volume, an effect that is not always correlated with biochemical control.[13][14]
Table 2: Summary of Pasireotide Efficacy in Cushing's Disease (Phase III B2305 Study)
| Parameter | Pasireotide 600 µg BID | Pasireotide 900 µg BID |
|---|---|---|
| Patients with UFC Normalization (Month 6) | 15% | 26% |
| Median Reduction in UFC from Baseline | Significant reduction observed | Significant reduction observed |
| Patients with Tumor Volume Reduction (Month 6) | 44% | 75% |
| Mean Tumor Volume Reduction (Month 12) | -9.1% | -43.8% |
Data from a pivotal Phase III study.[7][13][15]
Acromegaly
For acromegaly, pasireotide offers an advantage over first-generation SSAs, particularly in patients with inadequate biochemical control.[16] Its ability to target both SSTR2 and SSTR5 contributes to a potent inhibition of GH and insulin-like growth factor 1 (IGF-1) secretion.[8][17] Clinical trials have shown that pasireotide achieves superior biochemical control compared to octreotide LAR in medically naïve patients and is effective in patients resistant to other SSAs.[16][18][19]
Table 3: Summary of Pasireotide LAR Efficacy in Acromegaly (Phase III Studies)
| Study & Patient Population | Pasireotide LAR Dose | Efficacy Endpoint | Result |
|---|---|---|---|
| C2305 (Medically Naïve) | 40 mg & 60 mg | Biochemical Control (Month 12) vs. Octreotide LAR | Superior biochemical control achieved.[16][18] |
| C2402 (Inadequate Control on other SSAs) | 40 mg & 60 mg | Biochemical Control (Month 6) | 15% & 20% of patients achieved control, vs. 0% on prior therapy.[16] |
| Meta-Analysis | Various | Significant Tumor Shrinkage | Achieved in ~38% of acromegaly patients.[17][20] |
Data from key Phase III clinical trials and subsequent meta-analyses.[16][17][18][20]
Experimental Protocols
The following are generalized protocols for preclinical evaluation of pasireotide. Researchers should adapt these based on specific experimental goals and institutional guidelines.
In Vitro: ACTH Secretion Assay Using AtT-20 Cells
This protocol outlines a method to assess the inhibitory effect of pasireotide on ACTH secretion from a murine pituitary corticotroph tumor cell line.
-
Cell Culture: Culture AtT-20 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere for 24 hours.
-
Starvation: Replace the medium with serum-free DMEM for 2-4 hours prior to treatment.
-
Treatment:
-
Prepare a stock solution of pasireotide in sterile water or DMSO.
-
Dilute the stock to final concentrations (e.g., 0.1, 1, 10, 100 nM) in serum-free DMEM.
-
Add Corticotropin-Releasing Hormone (CRH) to all wells (except negative control) to stimulate ACTH secretion.
-
Add pasireotide dilutions to the respective wells. Include a vehicle control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of ACTH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize ACTH concentrations to the vehicle control and plot a dose-response curve to determine the IC₅₀ of pasireotide.
In Vivo: Pituitary Adenoma Xenograft Animal Model
This protocol describes a study to evaluate the effect of pasireotide on tumor growth and hormone levels in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ AtT-20 cells (or other suitable pituitary tumor cells) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor animal health and tumor size regularly.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, Pasireotide 0.03 mg/kg SC q12h).[21][22]
-
Treatment Administration: Administer pasireotide or vehicle via subcutaneous injection for a predetermined period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of distress.
-
Perform periodic blood sampling (e.g., via tail vein) to measure plasma ACTH and/or corticosterone levels.
-
-
Endpoint: At the end of the study, euthanize animals according to institutional guidelines.
-
Sample Collection: Collect terminal blood samples and excise tumors.
-
Analysis:
-
Compare tumor growth curves between treatment groups.
-
Analyze hormone levels from plasma samples.
-
Perform histological or immunohistochemical analysis on excised tumors to assess proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Conclusion
This compound represents a significant tool in endocrinology research. Its multi-receptor binding profile, especially its high affinity for SSTR5, provides a distinct advantage for studying and therapeutically targeting pituitary adenomas that are resistant to first-generation somatostatin analogues. The robust preclinical and clinical data demonstrate its dual efficacy in both controlling hormone hypersecretion and reducing tumor volume in Cushing's disease and acromegaly. The experimental frameworks provided herein offer a foundation for further investigation into its mechanisms and potential applications, solidifying its role as a cornerstone for basic and translational research in neuroendocrine disorders.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. Pasireotide Monograph for Professionals - Drugs.com [drugs.com]
- 9. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 13. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term treatment of Cushing’s disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cushing’s disease: Does low-dose pasireotide offer a comparable efficacy and safety to high-dose? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pasireotide-in-acromegaly-a-review - Ask this paper | Bohrium [bohrium.com]
- 19. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Outcomes of the addition of pasireotide to traditional adrenal-directed treatment for dogs with pituitary-dependent hyperadrenocorticism secondary to macroadenoma: 9 cases (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial in vitro characterization of Pasireotide Pamoate's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of Pasireotide Pamoate's bioactivity. Pasireotide, a long-acting cyclohexapeptide, is a second-generation somatostatin analog (SSA) with a unique and broad binding profile to somatostatin receptors (SSTRs).[1][2][3] This document details its mechanism of action, receptor binding affinities, and its effects on downstream signaling pathways and cellular functions, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Pasireotide exerts its pharmacological effects by binding to and activating multiple somatostatin receptor subtypes.[4] Unlike first-generation SSAs such as octreotide and lanreotide, which predominantly target SSTR2, Pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[2][5] The activation of these G-protein coupled receptors triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of hormone secretion and cellular proliferation.[6] This broad receptor profile may contribute to a higher efficacy in suppressing hormone production and cell growth in certain tumors.[5]
Caption: Signaling pathway of Pasireotide upon binding to somatostatin receptors.
Quantitative Bioactivity Data
The bioactivity of Pasireotide has been quantified through various in vitro assays, determining its binding affinity for SSTRs and its functional potency in inhibiting downstream signaling and hormone secretion.
Table 1: Somatostatin Receptor Binding Affinity of Pasireotide
This table summarizes the binding affinity of Pasireotide for the five human somatostatin receptor subtypes, presented as pKi values. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Pasireotide pKi |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
(Data sourced from MedChemExpress)[7]
Table 2: Functional Inhibitory Potency of Pasireotide
This table presents the half-maximal inhibitory concentration (IC50) of Pasireotide in a key functional assay, demonstrating its potency in a cellular context.
| Assay | Cell Type | Parameter Measured | Pasireotide IC50 |
| GHRH-Induced GH Release | Primary Rat Pituitary Cells | Growth Hormone (GH) Secretion | 0.4 nM |
(Data sourced from MedChemExpress)[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe standard protocols for key assays used to characterize Pasireotide's bioactivity.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of Pasireotide for specific somatostatin receptor subtypes expressed in cultured cells.
Objective: To determine the dissociation constant (Ki) of Pasireotide for each SSTR subtype.
Materials:
-
Cell lines individually expressing a human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA).
-
Non-specific binding control (e.g., excess unlabeled somatostatin).
-
Scintillation fluid and gamma counter.
Protocol:
-
Cell Culture & Membrane Preparation: Culture cells expressing the target SSTR subtype to ~80-90% confluency. Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction via centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to wells containing:
-
Binding buffer and radioligand (for total binding).
-
Binding buffer, radioligand, and non-specific control (for non-specific binding).
-
Binding buffer, radioligand, and serial dilutions of Pasireotide (for competitive binding).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of Pasireotide. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand receptor binding assay.
cAMP Second Messenger Assay
This assay measures the ability of Pasireotide to inhibit the production of intracellular cAMP following receptor activation.
Objective: To determine the potency (IC50) of Pasireotide in inhibiting forskolin-stimulated cAMP production.
Materials:
-
AtT-20 pituitary tumor cells or another suitable cell line expressing SSTRs.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[8]
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.[9]
-
Pre-treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX. Add serial dilutions of Pasireotide to the appropriate wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[10]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP level against the concentration of Pasireotide. Calculate the IC50 value, representing the concentration of Pasireotide required to inhibit 50% of the forskolin-stimulated cAMP production.
Caption: Experimental workflow for an in vitro cAMP inhibition assay.
Cell Viability / Proliferation Assay
These assays assess the effect of Pasireotide on the viability and proliferation of tumor cells in vitro.
Objective: To evaluate the anti-proliferative effects of Pasireotide on a relevant cell line.
Materials:
-
Human NFA (non-functioning pituitary adenoma) primary cultures or other relevant tumor cell lines.[11]
-
Complete culture medium.
-
This compound.
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or Sulforhodamine B).[12]
-
Solubilization buffer (for MTT assay).
-
Spectrophotometer (plate reader).
Protocol:
-
Cell Seeding: Plate cells at a determined density in a 96-well plate and allow them to adhere and stabilize overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Pasireotide. Include untreated control wells.
-
Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours) to allow for effects on proliferation.
-
Addition of Reagent: Add the chosen cell viability reagent (e.g., MTT) to each well and incubate for the time specified by the manufacturer (e.g., 2-4 hours for MTT). During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Measurement: If using MTT, add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability for each Pasireotide concentration. Plot cell viability against drug concentration to observe the dose-dependent effect.
Caption: General workflow for an MTT-based cell viability assay.
Summary
The in vitro characterization of this compound demonstrates its potent and broad-spectrum bioactivity. It binds with high affinity to multiple somatostatin receptors, particularly sst5 and sst2.[2][3] This binding effectively translates into functional inhibition of the adenylyl cyclase/cAMP pathway and suppresses critical cellular functions such as hormone hypersecretion and cell proliferation in relevant tumor cell models.[6][11] The data and protocols presented herein provide a foundational guide for researchers and scientists involved in the study and development of somatostatin analogs.
References
- 1. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
Methodological & Application
Application Notes and Protocols for Pasireotide Pamoate In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of Pasireotide Pamoate, a multi-receptor targeted somatostatin analog. The following protocols are intended for use by trained laboratory personnel.
Introduction
Pasireotide is a synthetic somatostatin analog with a unique binding profile, exhibiting high affinity for four of the five somatostatin receptor subtypes (SSTRs), with the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[1][2] This broad receptor activity underlies its therapeutic potential in conditions characterized by hormonal hypersecretion, such as Cushing's disease and acromegaly, by inhibiting the secretion of hormones like adrenocorticotropic hormone (ACTH) and growth hormone (GH).[1][3] In vitro cell culture assays are crucial for elucidating the cellular and molecular mechanisms of Pasireotide's action, assessing its potency, and identifying potential biomarkers of response.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro cell culture assays as reported in the literature.
Table 1: Effect of Pasireotide on Cell Viability
| Cell Line | Pasireotide Concentration | Incubation Time | Percent Reduction in Viability | Citation |
| AtT-20/D16v-F2 | 10 nM | 48 hours | ~20% | [4][5] |
Table 2: Effect of Pasireotide on Hormone Secretion
| Cell Type | Hormone Measured | Pasireotide Concentration | Incubation Time | Percent Inhibition of Secretion | Citation |
| AtT-20/D16v-F2 Cells | ACTH | 10 nM | 48 hours | 16% | [4][5] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH | 10 nM | 72 hours | -37.1% (average) | [6][7] |
| Primary Human GH-Secreting Pituitary Adenoma Cells (PAS+ group) | GH | 10 nM | 72 hours | -33.7% ± 7.8% | [6] |
| Primary Human GH-Secreting Pituitary Adenoma Cells (OCT+ group) | GH | 10 nM | 72 hours | -39.6% ± 13.3% | [6] |
Table 3: Effect of Pasireotide on Intracellular Signaling
| Cell Line | Parameter Measured | Pasireotide Concentration | Incubation Time | Observation | Citation |
| AtT-20 Cells | Forskolin-induced cAMP | 100 nM | 15 minutes | 80% inhibition | [8] |
| GH4C1 Cells | Intracellular cAMP | 10 nM | Not Specified | Significant inhibition | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Pasireotide on the viability of pituitary tumor cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
AtT-20/D16v-F2 cells (or other suitable pituitary tumor cell line)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][11]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Pasireotide Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Remove the growth medium from the wells and replace it with 100 µL of the Pasireotide-containing medium or control medium (serum-free medium without the drug).
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the drug that inhibits cell viability by 50%, can be determined by plotting cell viability against the log of Pasireotide concentration and fitting the data to a dose-response curve.[13]
-
Hormone Secretion Assay (ELISA)
This protocol outlines the procedure for measuring the effect of Pasireotide on the secretion of hormones such as ACTH or GH from pituitary tumor cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
AtT-20 cells (for ACTH) or primary cultures of human GH-secreting pituitary adenomas (for GH)
-
Complete growth medium
-
This compound
-
24-well or 48-well plates
-
Phosphate-Buffered Saline (PBS)
-
Commercial ELISA kit for the specific hormone to be measured (e.g., ACTH ELISA kit)[14]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 24-well or 48-well plates at an appropriate density.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound or control medium.
-
Incubate for the desired treatment period (e.g., 72 hours for GH secretion).[7]
-
-
Collection of Supernatant:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -20°C or -80°C until the ELISA is performed.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the commercial kit. This typically involves the following steps:
-
Coating the microplate wells with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the standards and collected supernatant samples to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction.
-
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the wavelength specified in the ELISA kit protocol using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the hormone in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of hormone secretion for each Pasireotide concentration compared to the control.
-
Signaling Pathway and Experimental Workflow Diagrams
Pasireotide Signaling Pathway
Caption: Pasireotide signaling pathway in pituitary tumor cells.
Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for Pasireotide in vitro assays.
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive and basal secretion from the endocrine cell line, AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. mdbioproducts.com [mdbioproducts.com]
Application Notes and Protocols for Evaluating Pasireotide Pamoate in a Murine Xenograft Model of Cushing's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's disease, a severe endocrine disorder, results from a pituitary adenoma that secretes excess adrenocorticotropic hormone (ACTH), leading to chronic hypercortisolism. The development of effective pharmacological treatments is crucial for patients who are not candidates for surgery or experience disease recurrence. Pasireotide, a somatostatin analog, has shown promise in treating Cushing's disease.[1][2] It functions by binding to somatostatin receptors (SSTRs), with a particularly high affinity for SSTR5, which is highly expressed in corticotroph tumors.[1][3][4] This binding inhibits ACTH secretion, thereby reducing cortisol levels.[4][5]
These application notes provide a detailed protocol for evaluating the efficacy of Pasireotide Pamoate in a widely used and relevant preclinical animal model of Cushing's disease: the AtT20 pituitary corticotroph tumor xenograft model in immunodeficient mice.[6][7][8] This model allows for the in vivo assessment of this compound's ability to reduce hormone secretion and inhibit tumor growth.
Signaling Pathway of Pasireotide in Corticotroph Tumor Cells
Pasireotide exerts its effects by activating somatostatin receptors on the surface of corticotroph tumor cells. This initiates a signaling cascade that leads to the inhibition of ACTH synthesis and secretion, as well as the suppression of cell proliferation. The diagram below illustrates this mechanism of action.
Caption: Pasireotide's mechanism of action in corticotroph tumor cells.
Experimental Workflow for Efficacy Testing
The following diagram outlines the key steps for evaluating the efficacy of this compound in the AtT20 xenograft mouse model of Cushing's disease.
Caption: Experimental workflow for this compound efficacy testing.
Data Presentation
Table 1: Effect of this compound on Tumor Growth and Body Weight
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) |
| Vehicle | 10 | 102 ± 15 | 850 ± 120 | 0 | 22.5 ± 1.8 | 28.5 ± 2.5 |
| This compound (Low Dose) | 10 | 105 ± 18 | 450 ± 95 | 47.1 | 22.8 ± 2.0 | 24.1 ± 2.2 |
| This compound (High Dose) | 10 | 101 ± 16 | 280 ± 70 | 67.1 | 22.6 ± 1.9 | 23.2 ± 2.1 |
Table 2: Effect of this compound on Key Hormonal Biomarkers
| Treatment Group | N | Baseline Plasma ACTH (pg/mL) (Mean ± SD) | Final Plasma ACTH (pg/mL) (Mean ± SD) | ACTH Reduction (%) | Baseline Urine Corticosterone (ng/24h) (Mean ± SD) | Final Urine Corticosterone (ng/24h) (Mean ± SD) |
| Vehicle | 10 | 550 ± 80 | 1200 ± 210 | 0 | 350 ± 60 | 750 ± 130 |
| This compound (Low Dose) | 10 | 560 ± 85 | 650 ± 110 | 45.8 | 360 ± 65 | 420 ± 80 |
| This compound (High Dose) | 10 | 545 ± 78 | 350 ± 90 | 70.8 | 355 ± 62 | 250 ± 55 |
Experimental Protocols
Protocol 1: AtT20 Cell Culture
-
Cell Line: AtT20/D16v-F2 (ATCC® CRL-1795™), a mouse pituitary corticotroph tumor cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
Protocol 2: Development of the AtT20 Xenograft Model
-
Animals: Use 6-8 week old female immunodeficient mice (e.g., NU/NU nude or SCID mice).
-
Cell Preparation: Harvest AtT20 cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Model Development: Allow tumors to grow for approximately 2-3 weeks, or until they reach a palpable size of about 100 mm³. During this period, monitor the mice for signs of Cushing's-like phenotype, such as weight gain and increased water intake.[6]
Protocol 3: this compound Administration and Monitoring
-
Treatment Groups: Once tumors are established, randomly assign mice to treatment groups (e.g., Vehicle control, Low-Dose this compound, High-Dose this compound).
-
Drug Formulation: Prepare this compound for intramuscular injection according to the manufacturer's instructions. The vehicle control should be the same formulation without the active pharmaceutical ingredient.
-
Administration: Administer the treatment via intramuscular injection. The long-acting release formulation allows for less frequent dosing (e.g., once every 2-4 weeks).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Record the body weight of each mouse twice a week.
-
Clinical Signs: Observe the mice daily for any changes in appearance, behavior, or signs of distress.
-
Protocol 4: Sample Collection and Analysis
-
Urine Collection: Place mice in metabolic cages for 24-hour urine collection at baseline (before treatment) and at the end of the study. Store samples at -80°C until analysis for corticosterone levels.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at baseline and at the end of the study. Collect blood into EDTA-coated tubes for plasma separation. Centrifuge the blood and store the plasma at -80°C for ACTH analysis.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice. Excise the tumors and record their final weight. Collect other relevant tissues, such as the adrenal glands, for further analysis (e.g., histology).
-
Biochemical Analysis:
-
Measure plasma ACTH levels using a commercially available ELISA kit.
-
Measure urinary corticosterone levels using a commercially available ELISA or LC-MS/MS.
-
Conclusion
The AtT20 xenograft model provides a robust platform for the preclinical evaluation of this compound for the treatment of Cushing's disease. The protocols outlined above offer a comprehensive framework for assessing the therapeutic efficacy of this compound, with a focus on its impact on tumor growth and key hormonal biomarkers. Careful execution of these experiments will yield valuable data for the development of novel therapies for this debilitating condition.
References
- 1. Pasireotide for the treatment of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 12-month phase 3 study of pasireotide in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth Suppression of Mouse Pituitary Corticotroph Tumor AtT20 Cells by Curcumin: A Model for Treating Cushing's Disease | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC-MS/MS Method for the Quantification of Pasireotide in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Pasireotide, available as Pasireotide Pamoate for long-acting release, is a potent multi-receptor targeted somatostatin analog. It is used in the treatment of Cushing's disease and acromegaly by inhibiting the secretion of hormones like Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH).[1][2] Given its therapeutic importance, a robust, sensitive, and reliable analytical method for the quantification of Pasireotide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pasireotide in plasma samples.
Mechanism of Action & Signaling Pathway
Pasireotide exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs), specifically SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] This binding is particularly strong for SSTR5, which is often highly expressed in the corticotroph tumors responsible for Cushing's disease.[1][4] The activation of these G-protein coupled receptors triggers downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP signaling suppresses the synthesis and secretion of target hormones, such as ACTH from pituitary corticotrophs and GH from somatotrophs.[1][3] By lowering ACTH, Pasireotide indirectly reduces cortisol production from the adrenal glands.[4] Additionally, Pasireotide can modulate other pathways like the MAPK pathway, contributing to its antiproliferative effects.[3]
Experimental Protocols
This section outlines the complete protocol for the quantification of Pasireotide in monkey plasma, adapted from a validated LC-MS/MS method.[5]
1. Materials and Reagents
-
Pasireotide (SOM230) reference standard
-
[M+6]SOM230 (Internal Standard, IS)
-
Formic acid, Acetic acid, Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Control monkey plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) plates (e.g., Waters Oasis HLB μElution)
-
96-well collection plates
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer
2. Sample Preparation Protocol The sample preparation utilizes solid-phase extraction (SPE) to isolate Pasireotide and the internal standard from the plasma matrix, ensuring a clean extract for analysis.[5][6]
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Internal Standard Spiking: To 50 µL of each plasma sample, standard, and QC, add the internal standard, [M+6]SOM230.
-
Acidification: Acidify the samples by adding a suitable volume of acid (e.g., phosphoric acid). This helps in disrupting drug-protein interactions.[7]
-
SPE Plate Conditioning: Condition and equilibrate the SPE µElution plate wells with methanol followed by water.
-
Loading: Load the acidified plasma samples onto the preconditioned SPE plate.
-
Washing: Wash the wells with an appropriate aqueous solution to remove salts and other polar interferences.
-
Elution: Elute Pasireotide and the IS from the SPE plate using a freshly prepared elution solvent (typically an organic solvent with a small percentage of acid).[5]
-
Dilution: Dilute the eluent with an aqueous solution before injection. This step is critical to prevent compound loss that can occur during evaporation steps.[5]
-
Injection: Transfer the final diluted samples to an autosampler plate for LC-MS/MS analysis.
3. Chromatographic and Mass Spectrometric Conditions Optimal chromatographic separation is achieved using a C18 column with a gradient elution. The addition of acetic acid and a low concentration of TFA to the mobile phases improves peak shape and minimizes carryover.[5]
| Parameter | Condition |
| HPLC System | UPLC or equivalent |
| Column | Atlantis dC18 (50×2.1mm, 5µm particle size)[5] |
| Mobile Phase A | Water with 0.5% acetic acid and 0.05% TFA[5] |
| Mobile Phase B | Acetonitrile with 0.5% acetic acid and 0.05% TFA[5] |
| Flow Rate | Gradient-dependent (e.g., 0.5 mL/min) |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Run Time | Approx. 4 minutes[5] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Specific precursor-to-product ion transitions for Pasireotide and IS |
Table 1: HPLC-MS/MS System Parameters.[5]
Data and Method Validation
The method was validated for specificity, sensitivity, linearity, accuracy, precision, and stability according to regulatory guidelines.[5][8]
| Validation Parameter | Result |
| Dynamic Range | 0.5 - 250 ng/mL in monkey plasma[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |
| Linearity (r²) | > 0.99 |
| LLOQ Accuracy (% Bias) | Within ±5.6%[5] |
| LLOQ Precision (% CV) | ≤7.8%[5] |
| QC Accuracy (% Bias) | -1.3% to 7.3%[5] |
| QC Precision (% CV) | 2.7% to 4.9%[5] |
| Extraction Recovery | Optimized with freshly prepared elution solvent[5] |
Table 2: Summary of Method Validation Quantitative Data.[5]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Pasireotide in biological plasma samples. The use of µElution SPE for sample preparation minimizes matrix effects and prevents analyte loss, while the optimized mobile phases ensure excellent chromatography.[5] This validated method is well-suited for supporting preclinical and clinical development of Pasireotide, enabling accurate assessment of its pharmacokinetic profile.
References
- 1. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 5. Quantitative analysis of pasireotide (SOM230), a cyclic peptide, in monkey plasma using liquid chromatography in combination with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pasireotide Pamoate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant potential in oncological and endocrinological research. Its pamoate salt form, Pasireotide Pamoate, is a long-acting release formulation. For in vitro studies, proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and application of this compound for cell-based assays, along with an overview of its mechanism of action.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₈₁H₈₂N₁₀O₁₅ | [1] |
| Molecular Weight | 1435.60 g/mol | [1] |
| Appearance | Slightly yellow to yellow powder | [2] |
| Solubility in Water | Practically insoluble | [3] |
| Recommended Solvent for Stock Solutions | Dimethyl sulfoxide (DMSO) | [2][4] |
Recommended Working Concentrations for Cell Culture Experiments
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| AtT-20/D16v-F2 (mouse pituitary tumor) | Cell Viability | 10 nM | ~20% reduction in cell viability after 48h | [5] |
| AtT-20/D16v-F2 (mouse pituitary tumor) | POMC Expression | 10 nM | ~30% reduction in POMC expression | [5] |
| AtT-20/D16v-F2 (mouse pituitary tumor) | ACTH Secretion | 10 nM | 16% reduction in ACTH secretion | [5] |
| Primary cultures of rat pituitary cells | Growth Hormone (GH) Release | IC₅₀ = 0.4 nM | Inhibition of GHRH-induced GH release | [1] |
| Non-functioning pituitary adenoma (NFA) primary cultures | Cell Viability | Not specified | Reduction in cell viability | [3] |
| Non-functioning pituitary adenoma (NFA) primary cultures | VEGF Secretion | Not specified | Reduction in VEGF secretion | [3] |
| Somatotroph tumor primary cultures | Growth Hormone (GH) Secretion | Not specified | Reduction in GH secretion | [6] |
| GH4C1 (rat pituitary tumor) | Cell Proliferation | Not specified | Inhibition of cell proliferation | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. MedChemExpress suggests that DMSO stock solutions can be stored at -80°C for 6 months or -20°C for 1 month[2].
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell Viability Assay using this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., AtT-20 pituitary tumor cells)
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours)[5].
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Plot the data and calculate the IC₅₀ value if desired.
-
Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
Pasireotide Signaling Pathway
Caption: Pasireotide's mechanism of action via SSTRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Pasireotide Pamoate in Xenograft Models of Neuroendocrine Tumors
Introduction
Pasireotide, a synthetic multireceptor-targeted somatostatin analog, represents a significant advancement in the study and potential treatment of neuroendocrine tumors (NETs).[1] Unlike first-generation somatostatin analogs (SSAs) such as octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for four of the five SSTR subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] This broader binding profile is hypothesized to confer greater antisecretory and antiproliferative activity, making it a valuable agent for preclinical research in NET xenograft and other animal models.[3][4] These application notes provide detailed protocols and summarized data for researchers utilizing pasireotide pamoate in in vivo models of neuroendocrine tumors.
Mechanism of Action and Signaling Pathway
Pasireotide exerts its effects by binding to SSTRs on the surface of neuroendocrine tumor cells. This interaction triggers a cascade of intracellular signaling events that inhibit hormone secretion and cell proliferation.[4] The activation of SSTRs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and activation of protein tyrosine phosphatases like SHP-1. These actions collectively result in cell cycle arrest, inhibition of growth factor signaling, and induction of apoptosis (programmed cell death), particularly through SSTR3 activation.[5]
Application Note 1: In Vivo Efficacy in a Mouse Model of NETs
Objective: To summarize the anti-tumor effects of this compound in a genetically engineered mouse model (GEMM) of multiple endocrine neoplasia type 1 (MEN1), which develops pancreatic and pituitary NETs.
Data Summary: The following tables present quantitative data from a long-term study where Men1+/- mice were treated with pasireotide long-acting release (LAR) for 9 months.[6] This demonstrates the drug's efficacy in reducing tumor progression and improving survival.
Table 1: Effect of Pasireotide on Survival and Tumor Development
| Parameter | PBS Control Group | Pasireotide (40 mg/kg) Group | P-Value |
|---|---|---|---|
| Survival Rate at 21 Months | 65.2% | 80.9% | < 0.05 |
| Mice with Pancreatic NETs | 96.9% | 86.9% | < 0.05 |
| Average Number of pNETs | 3.72 ± 0.32 | 2.36 ± 0.25 | < 0.001 |
Table 2: Effect of Pasireotide on Pituitary NET Volume
| Parameter | Pre-treatment Volume (mm³) | Post-treatment Volume (mm³) | P-Value |
|---|---|---|---|
| PBS Control Group | 0.844 ± 0.066 | 8.847 ± 1.948 | - |
| Pasireotide Group | 0.803 ± 0.058 | 2.872 ± 0.728 | < 0.01 |
Table 3: Effect of Pasireotide on Cell Proliferation and Apoptosis
| Parameter | Tumor Type | PBS Control Group (%) | Pasireotide Group (%) | P-Value |
|---|---|---|---|---|
| Proliferation (BrdU+) | Pancreatic NET | 0.78 ± 0.08 | 0.35 ± 0.03 | < 0.0001 |
| Pituitary NET | 1.81 ± 0.15 | 0.73 ± 0.07 | < 0.0001 | |
| Apoptosis (TUNEL+) | Pancreatic NET | 0.19 ± 0.03 | 0.42 ± 0.05 | < 0.001 |
| | Pituitary NET | 2.35 ± 0.44 | 14.75 ± 1.58 | < 0.001 |
Protocol 1: Evaluation of this compound in a GEMM of NETs
This protocol is based on the methodology for assessing the efficacy of pasireotide in the Men1+/- mouse model.[6]
1. Materials
-
Pasireotide long-acting release (LAR) formulation (40 mg/kg)
-
Phosphate-buffered saline (PBS) for control group
-
Men1+/- mice (or other appropriate NET xenograft/GEMM model)
-
Sterile syringes and needles for intramuscular injection
-
Anesthetic agent for imaging (e.g., isoflurane)
-
Magnetic Resonance Imaging (MRI) system for tumor monitoring
-
5-bromo-2-deoxyuridine (BrdU) for proliferation analysis
-
TUNEL assay kit for apoptosis analysis
-
Standard materials for tissue fixation, processing, and immunohistochemistry (IHC)
2. Experimental Workflow
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pasireotide Pamoate in the Study of Pituitary Tumor Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multi-receptor targeted somatostatin analog, has emerged as a significant therapeutic agent in the management of pituitary tumors, particularly Cushing's disease and acromegaly.[1][2][3][4] Its long-acting release formulation, Pasireotide Pamoate, offers a sustained therapeutic effect, making it a valuable tool for both clinical treatment and basic research into pituitary tumor biology. These application notes provide an overview of Pasireotide's mechanism of action, summarize key quantitative data on its efficacy, and offer detailed protocols for its use in in vitro and in vivo studies.
Pasireotide exhibits a broad binding profile, with high affinity for four of the five somatostatin receptor subtypes (SSTRs), showing the greatest affinity for SSTR5.[1][5][6] This characteristic distinguishes it from first-generation somatostatin analogs like octreotide, which primarily target SSTR2.[6] The differential expression of SSTR subtypes on various pituitary tumor types underpins the specific efficacy of Pasireotide. For instance, corticotroph tumors in Cushing's disease predominantly express SSTR5, making them particularly responsive to Pasireotide.[1][5][7]
Mechanism of Action
Pasireotide functions as a somatostatin analog, mimicking the natural hormone's inhibitory effects.[8] Upon binding to SSTRs on pituitary adenoma cells, Pasireotide activates downstream signaling pathways that lead to:
-
Inhibition of Hormone Secretion: Activation of SSTRs, which are G protein-coupled receptors, leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP inhibits the synthesis and secretion of hormones such as adrenocorticotropic hormone (ACTH) from corticotroph tumors and growth hormone (GH) from somatotroph tumors.[4][5][9]
-
Antiproliferative Effects: Pasireotide can induce cell cycle arrest and apoptosis in tumor cells, contributing to a reduction in tumor size.[9] This is partly mediated through the inhibition of signaling pathways like the MAPK pathway.[9]
Data Presentation
The following tables summarize the quantitative data on Pasireotide's binding affinity and its effects on pituitary tumors from various studies.
Table 1: Binding Affinity (IC50, nM) of Pasireotide and Octreotide to Human Somatostatin Receptor Subtypes
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Pasireotide | >hSST1 | >hSST2 | >hSST3 | No Affinity | >hSST5 |
| Octreotide | Low Affinity | High Affinity | Low Affinity | No Affinity | Low Affinity |
Source: Adapted from literature.[2][10]
Table 2: Clinical Efficacy of Pasireotide in Patients with Cushing's Disease (Phase 3 Study)
| Parameter | Pasireotide 600 µg BID | Pasireotide 900 µg BID |
| Mean UFC Reduction at Month 6 | - | - |
| Patients with UFC Normalization at Month 6 | 15% | 26% |
| Tumor Volume Reduction at Month 6 | 44% of patients | 75% of patients |
| Tumor Volume Reduction at Month 12 | 50% of patients | 89% of patients |
| Mean Tumor Volume Decrease at Month 6 | +9.3% | -19.0% |
| Mean Tumor Volume Decrease at Month 12 | - | -43.8% |
BID: twice daily; UFC: Urinary Free Cortisol. Source: Data from a Phase 3 clinical trial.[5][11][12]
Table 3: Efficacy of Pasireotide LAR in a Phase III Study in Patients with Acromegaly
| Parameter | Pasireotide LAR (40 mg and 60 mg) | Octreotide LAR |
| Biochemical Control at Month 12 | Superior to Octreotide LAR | - |
| IGF-1 Normalization | More frequent than Octreotide LAR | - |
| Tumor Volume Reduction | Similar in both groups | - |
LAR: Long-Acting Release. Source: Data from a Phase III clinical trial.[3][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of Pasireotide and a general workflow for in vitro studies.
References
- 1. Successful Therapy Using Pasireotide Long-acting Release for Cushing's Disease Merged with Biochemical Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 8. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pasireotide-in-acromegaly-a-review - Ask this paper | Bohrium [bohrium.com]
A Comprehensive Guide to the Administration of Pasireotide Pamoate in Rodent Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the administration of Pasireotide Pamoate in rodent studies. Pasireotide, a somatostatin analogue, is a valuable tool for investigating a variety of physiological and pathological processes, particularly in the fields of endocrinology and oncology.[1][2] This guide offers standardized procedures to ensure reproducibility and accuracy in preclinical research.
Mechanism of Action
Pasireotide is a synthetic cyclohexapeptide that mimics the action of the natural hormone somatostatin.[3] It exerts its effects by binding to and activating somatostatin receptors (SSTRs), which are G protein-coupled receptors.[4][5] Pasireotide has a broad binding profile, with high affinity for SSTR subtypes 1, 2, 3, and 5.[1][6][7] This is in contrast to older somatostatin analogues like octreotide, which primarily target SSTR2.[8] The activation of these receptors triggers a cascade of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.[9]
Signaling Pathway of Pasireotide
The binding of Pasireotide to somatostatin receptors initiates a series of intracellular events. The following diagram illustrates the general signaling pathway.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 5. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 6. drugs.com [drugs.com]
- 7. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
Application Note: Assessing the Effect of Pasireotide Pamoate on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pasireotide, a synthetic long-acting cyclic hexapeptide, is a somatostatin analog with a unique pharmacological profile.[1][2] Unlike first-generation somatostatin analogs such as octreotide, Pasireotide exhibits a broad binding profile to somatostatin receptors (SSTRs), with a particularly high affinity for subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[3][4] This multireceptor targeting allows Pasireotide to modulate various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[3] Pasireotide Pamoate is a long-acting release formulation of the drug.[5] This application note provides detailed protocols for assessing the effect of this compound on cell viability, a critical step in preclinical research and drug development for conditions like Cushing's disease, acromegaly, and various neuroendocrine tumors.[4][6]
Mechanism of Action: How Pasireotide Influences Cell Viability
Pasireotide exerts its effects by binding to SSTRs on the cell surface. This binding activates G-proteins, which in turn inhibit the enzyme adenylyl cyclase.[3] This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger.[3] The reduction in cAMP signaling subsequently impacts downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.[3] By inhibiting these pathways, Pasireotide can induce cell cycle arrest and promote programmed cell death, thereby reducing the viability of tumor cells.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C81H82N10O15 | CID 11982961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pasireotide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Receptor Internalization with Pasireotide Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multi-receptor targeted somatostatin analogue, exhibits a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5).[1][2][3][4] Its interaction with these G-protein coupled receptors (GPCRs) triggers a cascade of intracellular events, including receptor internalization, which is a critical mechanism for regulating signal transduction.[5][6] Understanding the dynamics of Pasireotide-induced receptor internalization is crucial for elucidating its mechanism of action and for the development of novel therapeutics.[7]
These application notes provide detailed protocols for studying the internalization of somatostatin receptors in response to Pasireotide Pamoate treatment. The methodologies described herein are essential for researchers in pharmacology, cell biology, and drug discovery.
Mechanism of Action and Signaling Pathway
Pasireotide acts as a somatostatin receptor agonist.[8][9] Upon binding to SSTRs, it initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, modulation of ion channel activity, and ultimately, the internalization of the receptor-ligand complex.[10][11] This process of endocytosis serves to attenuate the cellular response to the agonist and is a key step in receptor desensitization and resensitization.[12]
Caption: this compound signaling pathway leading to receptor internalization.
Experimental Protocols
The following protocols provide detailed methodologies for quantifying this compound-induced receptor internalization.
Immunofluorescence Microscopy Protocol
This method allows for the direct visualization of receptor trafficking.[12][13]
Objective: To visualize the translocation of somatostatin receptors from the cell surface to intracellular compartments following this compound treatment.
Materials:
-
Cells expressing target SSTR (e.g., HEK293 or CHO-K1 cells)[14]
-
This compound
-
Primary antibody against the extracellular domain of the target SSTR
-
Fluorophore-conjugated secondary antibody
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a 12-well plate and grow to near confluence.[13]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10⁻¹², 10⁻⁹, 10⁻⁶ M) for different time points (e.g., 0, 10, 30, 60 minutes) at 37°C.[13]
-
Fixation: Wash cells twice with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[13]
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Mounting and Imaging: Wash cells three times with PBS, mount coverslips onto microscope slides, and visualize using a confocal microscope.[13]
Flow Cytometry Protocol
Flow cytometry provides a quantitative measure of receptor internalization by assessing the loss of cell surface receptors.[15][16]
Objective: To quantify the percentage of internalized somatostatin receptors after this compound treatment.
Materials:
-
Cells expressing epitope-tagged SSTRs
-
This compound
-
Fluorophore-conjugated antibody against the epitope tag
-
Cell dissociation buffer (enzyme-free)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow cells in 6-well plates to confluence. Treat with this compound as described in the immunofluorescence protocol.
-
Cell Harvesting: Place plates on ice to stop internalization. Wash cells with ice-cold PBS and detach using an enzyme-free cell dissociation buffer.
-
Staining: Pellet the cells by centrifugation and resuspend in FACS buffer containing the fluorophore-conjugated antibody. Incubate on ice for 45 minutes in the dark.
-
Analysis: Wash cells with FACS buffer, resuspend in a suitable volume, and analyze using a flow cytometer.[17] The reduction in mean fluorescence intensity corresponds to the degree of receptor internalization.
Radioligand Binding Assay Protocol
This "gold standard" assay measures the number of receptors on the cell surface.[18]
Objective: To determine the number of surface somatostatin receptors before and after this compound treatment.
Materials:
-
Cells expressing the target SSTR
-
This compound
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-Somatostatin)
-
Non-labeled ("cold") somatostatin analog
-
Binding buffer
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as previously described.[19]
-
Binding Reaction: After treatment, place plates on ice and wash cells with ice-cold binding buffer. Add binding buffer containing the radiolabeled ligand to the cells and incubate on ice to reach equilibrium. For non-specific binding determination, add a high concentration of non-labeled ligand to a subset of wells.[19]
-
Washing and Lysis: Wash cells extensively with ice-cold buffer to remove unbound radioligand. Lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.[20][21]
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The decrease in specific binding in this compound-treated cells compared to control cells indicates the extent of receptor internalization.[19]
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Receptor Internalization Measured by Flow Cytometry
| This compound Concentration (M) | Time (min) | % Receptor Internalization (Mean ± SD) |
| 0 | 60 | 0 ± 2.5 |
| 10⁻¹² | 60 | 15 ± 3.1 |
| 10⁻⁹ | 60 | 45 ± 4.2 |
| 10⁻⁶ | 60 | 78 ± 5.0 |
Table 2: Surface Receptor Quantification by Radioligand Binding Assay
| Treatment | Specific Binding (CPM) (Mean ± SD) | % Surface Receptors Remaining |
| Control (0 min) | 150,000 ± 8,000 | 100% |
| This compound (30 min) | 60,000 ± 5,500 | 40% |
| This compound (60 min) | 33,000 ± 4,100 | 22% |
Experimental Workflow
The logical flow of the experimental procedures can be visualized as follows:
Caption: Workflow for studying this compound-induced receptor internalization.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the internalization of somatostatin receptors induced by this compound. By employing these methodologies, researchers can gain valuable insights into the molecular pharmacology of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 4. pharmakb.com [pharmakb.com]
- 5. Constitutive Internalization of G Protein-coupled Receptors and G Proteins via Clathrin-independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 14. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Pasireotide Pamoate to Investigate Somatostatin Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide, a multireceptor-targeted somatostatin analog, offers a powerful tool for investigating the complex signaling pathways mediated by somatostatin receptors (SSTRs).[1][2] Its unique binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5, distinguishes it from first-generation analogs like octreotide and lanreotide, which primarily target SSTR2.[1][3] This broader specificity allows for the elucidation of the distinct and overlapping roles of various SSTR subtypes in cellular processes. This document provides detailed application notes and experimental protocols for utilizing Pasireotide Pamoate to study SSTR signaling, including its effects on downstream pathways such as adenylyl cyclase/cAMP and MAPK/ERK, as well as its impact on cell viability and hormone secretion.
Introduction
Somatostatin is a key regulatory peptide that exerts diverse physiological effects, including the inhibition of hormone secretion, regulation of cell proliferation, and neurotransmission.[1] These actions are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4] Dysregulation of SSTR signaling is implicated in various pathologies, notably neuroendocrine tumors (NETs) and pituitary adenomas, such as those causing acromegaly and Cushing's disease.[2][5]
This compound is a long-acting formulation of pasireotide, a synthetic cyclohexapeptide somatostatin analog.[4] Its high affinity for multiple SSTRs, especially SSTR5, makes it a valuable therapeutic agent and a critical research tool.[1][6][7] Understanding the molecular mechanisms through which pasireotide exerts its effects is crucial for optimizing its clinical use and for the development of novel targeted therapies.
These application notes provide a framework for researchers to employ this compound in the investigation of SSTR-mediated signaling cascades.
Data Presentation
Table 1: Binding Affinity of Pasireotide and Somatostatin-14 to Human Somatostatin Receptor Subtypes
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 100 | 0.16 ± 0.01 |
| Somatostatin-14 (SRIF-14) | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |
Data presented as mean ± SEM of IC50 values (nM).[8]
Table 2: Functional Activity of Pasireotide in a Pituitary Adenoma Cell Line (AtT-20)
| Treatment (10 nM Pasireotide, 48h) | Cell Viability (% of Control) | POMC Expression (% of Control) | ACTH Secretion (% of Control) |
| Pasireotide | ~80% (p < 0.01) | ~70% | 84% (p < 0.01) |
Data are expressed as mean value percent ± standard error of the mean (SEM) vs. control cells.[9]
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
The binding of Pasireotide to SSTRs initiates a cascade of intracellular events. A primary mechanism involves the inhibition of adenylyl cyclase through the activation of inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. Furthermore, SSTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation and apoptosis.[11]
Caption: Pasireotide binding to SSTRs inhibits cAMP and modulates MAPK pathways.
Experimental Workflow for Investigating Pasireotide Effects
A typical workflow to characterize the effects of this compound involves a series of in vitro assays. This starts with confirming the expression of SSTRs in the chosen cell model, followed by functional assays to measure downstream signaling and cellular responses.
Caption: Workflow for in vitro characterization of this compound's effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for SSTR Affinity
This protocol is designed to determine the binding affinity of this compound to specific somatostatin receptor subtypes expressed in a cell line (e.g., HEK293 cells stably expressing a single SSTR subtype).
Materials:
-
HEK293 cells transfected with the human SSTR subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1% BSA.
-
Radioligand (e.g., [125I-Tyr11]-SRIF-14).
-
This compound.
-
Non-specific binding control (e.g., unlabeled somatostatin).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture SSTR-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of varying concentrations of this compound (for competition binding).
-
For total binding, add 50 µL of assay buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a beta counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels, typically in response to stimulation with an adenylyl cyclase activator like forskolin.
Materials:
-
AtT-20 cells (or another suitable cell line expressing endogenous SSTRs).
-
Cell culture medium.
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture:
-
Seed AtT-20 cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol 3: Western Blot for MAPK (ERK1/2) Phosphorylation
This protocol assesses the effect of this compound on the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the viability of untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 for the reduction of cell viability.
-
Conclusion
This compound is a versatile and potent tool for the detailed investigation of somatostatin receptor signaling. Its broad receptor binding profile allows for the exploration of the roles of multiple SSTR subtypes in a variety of cellular contexts. The protocols outlined in this document provide a solid foundation for researchers to dissect the intricate signaling pathways modulated by this important therapeutic and research agent. Careful experimental design and data analysis will undoubtedly continue to uncover the complex biology of the somatostatin system and pave the way for new therapeutic strategies.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 8. signiforlar.com [signiforlar.com]
- 9. researchgate.net [researchgate.net]
- 10. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Pasireotide Pamoate Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting long-term studies investigating the effects of Pasireotide Pamoate (long-acting release formulation) in various animal models. The protocols outlined below are intended to serve as a foundation for researchers, which can be adapted based on specific experimental goals and animal models.
Introduction to this compound
Pasireotide is a multireceptor-targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, 2, 3, and 5).[1] Its long-acting release (LAR) formulation, this compound, allows for sustained therapeutic effects with less frequent administration, making it suitable for long-term studies.[2] Pasireotide has shown efficacy in suppressing the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotropic hormone (ACTH), making it a valuable tool for studying diseases like acromegaly and Cushing's disease in animal models.[1][3]
Experimental Design Considerations
Successful long-term studies with this compound require careful planning and consideration of several key factors:
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. Common models include:
-
Mice: Genetically engineered mouse models (e.g., Men1 knockout mice for neuroendocrine tumors) are valuable for studying specific disease mechanisms.[2]
-
Rats: Rats are frequently used for pharmacological and toxicological studies and for inducing conditions like pituitary adenomas.[1]
-
Cats and Dogs: These larger animal models can be relevant for veterinary applications and for studying naturally occurring endocrine disorders.[3][4]
-
-
Dosing Regimen: The dose and frequency of this compound administration should be based on pharmacokinetic data for the chosen species.
-
Mice: A common dosage is 40 mg/kg administered intramuscularly (IM) once a month.[2]
-
Cats: A dosage of 6-8 mg/kg administered subcutaneously (SC) once a month has been used.[3]
-
Dogs: A dosage of 0.03 mg/kg administered subcutaneously (SC) twice daily has been reported for the short-acting formulation; the LAR dosage would require adjustment.[4]
-
-
Duration of Treatment: Long-term studies typically range from several months to over a year to assess chronic effects, tumor progression, and survival.[2]
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle-treated group (e.g., receiving saline or the drug vehicle) to account for any effects of the injection procedure or vehicle components.
-
Monitoring Parameters: A comprehensive monitoring plan should be established to assess both the efficacy and potential side effects of the treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from representative long-term this compound studies in animal models.
Table 1: Effects of Long-Term this compound Treatment on Tumor Growth in Men1+/- Mice [2]
| Treatment Group | Initial Mean Pituitary NET Volume (mm³) | Final Mean Pituitary NET Volume (mm³) | Percentage of Mice with Pancreatic NETs |
| Pasireotide (40 mg/kg/month) | 0.803 ± 0.058 | 2.872 ± 0.728 | 86.9% |
| PBS (Control) | 0.844 ± 0.066 | 8.847 ± 1.948 | 96.9% |
Table 2: Effects of Long-Term this compound Treatment on Biochemical Parameters in Cats with Hypersomatotropism [3]
| Parameter | Baseline (Median) | Month 6 (Median) |
| IGF-1 (ng/mL) | 1962 | 1253 |
| Insulin Dose (U/kg) | 1.5 | 0.3 |
| Fructosamine (μmol/L) | 494 | 319 |
Experimental Protocols
Protocol for Preparation and Administration of this compound (LAR) in Rodents
This protocol provides a general guideline for the reconstitution and administration of this compound for long-acting release in mice and rats.
Materials:
-
This compound (LAR) powder vial
-
Provided diluent (2 mL)
-
Sterile syringe and needles (e.g., 21-gauge for reconstitution, 23-25 gauge for injection)
-
70% ethanol
-
Animal restraints as required
Procedure:
-
Reconstitution: a. Bring the this compound vial and diluent to room temperature. b. Aseptically withdraw the entire 2 mL of diluent into a sterile syringe. c. Inject the diluent into the vial containing the pasireotide powder. d. Gently swirl the vial to create a uniform suspension. Do not shake vigorously. The resulting suspension should be milky and homogeneous.[5] e. The final concentration will depend on the vial size (e.g., 20 mg vial reconstituted in 2 mL results in 10 mg/mL).[5]
-
Administration: a. Immediately after reconstitution, draw the entire contents of the vial into the injection syringe. b. For intramuscular (IM) injection in mice or rats, the gluteal muscles are a common site. For subcutaneous (SC) injection, the dorsal scapular region is typically used. c. Disinfect the injection site with 70% ethanol. d. Administer the suspension immediately to prevent settling. e. Monitor the animal for any immediate adverse reactions.
Protocol for Histological and Immunohistochemical Analysis of Pituitary Tumors
This protocol outlines the steps for processing pituitary tissue for histological and immunohistochemical evaluation.
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Primary antibodies (e.g., anti-GH, anti-ACTH, anti-SSTR2, anti-SSTR5)
-
Secondary antibodies (biotinylated or fluorescently labeled)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal serum)
-
Chromogen substrate (e.g., DAB) or fluorescent mounting medium
-
Microscope
Procedure:
-
Tissue Fixation and Processing: a. Immediately after euthanasia, carefully dissect the pituitary gland. b. Fix the tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.[6] c. Dehydrate the tissue through a graded series of ethanol solutions.[7] d. Clear the tissue in xylene.[7] e. Embed the tissue in paraffin wax.
-
Sectioning and Staining: a. Cut 4-5 µm thick sections using a microtome and mount them on glass slides. b. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[7] c. For H&E staining, stain with hematoxylin, differentiate in acid alcohol, blue in tap water, and counterstain with eosin. d. For immunohistochemistry, proceed with antigen retrieval. Heat-induced epitope retrieval is a common method.[7] e. Inactivate endogenous peroxidases if using a peroxidase-based detection system. f. Block non-specific binding sites with a blocking solution for 30-60 minutes. g. Incubate with the primary antibody at the optimal dilution overnight at 4°C.[8] h. Wash with PBS and incubate with the appropriate secondary antibody. i. For chromogenic detection, incubate with the chromogen substrate until the desired color intensity is reached. j. Counterstain with hematoxylin. k. Dehydrate, clear, and mount the slides.
Protocol for Biochemical Analysis of Serum Hormones (GH and IGF-1)
This protocol describes the collection and analysis of serum samples for measuring GH and IGF-1 levels.
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Pipettes and tips
-
Enzyme-linked immunosorbent assay (ELISA) or Radioimmunoassay (RIA) kits for rat/mouse GH and IGF-1
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Serum Collection: a. Collect whole blood from the animals via an appropriate method (e.g., cardiac puncture at termination, tail vein). b. Allow the blood to clot at room temperature for 30 minutes. c. Centrifuge at 2,500 x g for 15-20 minutes at 4°C to separate the serum.[9] d. Carefully collect the serum and store it at -80°C until analysis.[9]
-
Hormone Analysis: a. Thaw the serum samples on ice. b. Follow the manufacturer's instructions provided with the specific ELISA or RIA kit for GH and IGF-1. c. In general, this will involve preparing standards and controls, adding samples to the assay plate, incubating with antibodies, adding substrate (for ELISA), and measuring the resulting signal. d. Calculate the hormone concentrations based on the standard curve.
Signaling Pathways and Experimental Workflows
Pasireotide Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion and cell proliferation.
Experimental Workflow for Long-Term this compound Study
The following diagram illustrates a typical workflow for a long-term study investigating the effects of this compound in an animal model.
Caption: A typical experimental workflow for a long-term this compound study in animal models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outcomes of the addition of pasireotide to traditional adrenal-directed treatment for dogs with pituitary-dependent hyperadrenocorticism secondary to macroadenoma: 9 cases (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemical Localization of Somatostatin Receptors sst2A in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth Hormone and IGF-1 Deficiency Exacerbate High-Fat Diet–Induced Endothelial Impairment in Obese Lewis Dwarf Rats: Implications for Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hormone Levels in Response to Pasireotide Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide Pamoate is a long-acting somatostatin analog with a high binding affinity for multiple somatostatin receptor subtypes, particularly SSTR5, which is often overexpressed in pituitary tumors.[1][2][3] This characteristic makes it an effective therapeutic agent for conditions characterized by hormone over-secretion, such as Cushing's disease and acromegaly, by inhibiting the release of adrenocorticotropic hormone (ACTH), cortisol, growth hormone (GH), and insulin-like growth factor-1 (IGF-1).[4][5][6] Accurate and reliable measurement of these hormone levels is critical for assessing treatment efficacy, monitoring patient response, and guiding dose adjustments.
These application notes provide detailed protocols for the quantification of key hormones in response to this compound treatment, intended for use by researchers, scientists, and drug development professionals.
I. Adrenocorticotropic Hormone (ACTH)
Application Note
Principle: Pasireotide directly suppresses ACTH secretion from pituitary corticotroph tumors by binding to somatostatin receptors.[3] Monitoring plasma ACTH levels is essential to evaluate the direct pharmacological effect of Pasireotide on the pituitary adenoma in patients with Cushing's disease. A significant reduction in ACTH levels is an indicator of therapeutic response. However, it's important to note that in some cases of aggressive ACTH-secreting tumors, atypical or paradoxical responses to pasireotide have been observed.[7]
Clinical Significance: In Cushing's disease, a decrease in plasma ACTH levels following Pasireotide treatment typically precedes the reduction in cortisol production.[8] This measurement helps to confirm the central action of the drug.
Experimental Protocol: Plasma ACTH Measurement by Immunoassay
1. Sample Collection and Processing:
-
Collect whole blood in chilled EDTA-containing tubes to prevent ACTH degradation by proteases.
-
Immediately place the collected sample on ice.
-
Centrifuge at 2-8°C for 10-15 minutes at 1,600 x g within 30 minutes of collection.
-
Transfer the plasma supernatant to a polypropylene tube and store at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
2. Quantification:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) are commonly used methods.[9] Commercial kits are widely available.
-
Procedure (Example using a commercial ELISA kit):
-
Allow all reagents and samples to reach room temperature.
-
Prepare standards and quality controls as per the kit instructions.
-
Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the microplate pre-coated with anti-ACTH antibody.
-
Add 50 µL of biotinylated anti-ACTH antibody to each well.
-
Incubate for 2 hours at room temperature on a microplate shaker.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate solution and incubate for 15-20 minutes in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the ACTH concentration based on the standard curve.
-
3. Data Interpretation:
-
A significant decrease in plasma ACTH levels from baseline is expected in responding patients.
-
Monitoring ACTH levels over time can help assess the sustainability of the treatment response.
II. Cortisol
Application Note
Principle: The primary therapeutic goal of Pasireotide in Cushing's disease is to reduce cortisol levels, thereby alleviating the clinical signs and symptoms of hypercortisolism.[10] Pasireotide achieves this by inhibiting ACTH secretion, which in turn reduces cortisol production by the adrenal glands.[1] Cortisol can be measured in various biological matrices, including serum, urine, and saliva, each providing unique clinical insights.
Clinical Significance:
-
Urinary Free Cortisol (UFC): 24-hour UFC is a key biomarker for assessing the overall daily cortisol production and is a primary endpoint in many clinical trials for Cushing's disease.[10]
-
Late-Night Salivary Cortisol (LNSC): LNSC is a non-invasive and convenient method to assess the circadian rhythm of cortisol, which is typically disrupted in Cushing's disease.[11][12] It is a sensitive marker for monitoring treatment response.[13]
-
Serum Cortisol: Morning serum cortisol levels can also be monitored, although they are more subject to diurnal variation and stress-induced fluctuations.[14]
Experimental Protocols
1. Sample Collection:
-
Provide the patient with a collection container and clear instructions.
-
The patient should discard the first morning void and then collect all urine for the next 24 hours.
-
The entire 24-hour collection should be kept refrigerated or on ice during the collection period.
-
Record the total volume of the 24-hour collection.
2. Sample Processing and Quantification:
-
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high specificity and sensitivity. Immunoassays are also available.
-
Procedure (General LC-MS/MS):
-
Take an aliquot of the 24-hour urine collection.
-
Perform a sample clean-up step, typically solid-phase extraction (SPE), to remove interfering substances.
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate cortisol from other steroids using a C18 reversed-phase column with a gradient mobile phase.
-
Detect and quantify cortisol using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the total 24-hour UFC excretion based on the concentration and the total urine volume.
-
1. Sample Collection:
-
Provide the patient with a saliva collection device (e.g., Salivette®).
-
Instruct the patient to collect the saliva sample at a specific late-night time (e.g., 11:00 PM).
-
The patient should not eat, drink, or brush their teeth for at least 30 minutes before collection.
-
The collected sample should be stored refrigerated or frozen until analysis.
2. Quantification:
-
Method: ELISA or LC-MS/MS.
-
Procedure (Example using ELISA):
-
Centrifuge the saliva collection device to separate the saliva.
-
Follow the manufacturer's protocol for the specific salivary cortisol ELISA kit. The procedure is generally similar to the plasma ACTH ELISA described above, using saliva samples instead of plasma.
-
III. Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1)
Application Note
Principle: In acromegaly, Pasireotide's efficacy stems from its ability to bind to somatostatin receptors (SSTR2 and SSTR5) on pituitary somatotroph adenomas, leading to the inhibition of GH secretion.[6][15] This, in turn, reduces the hepatic production of IGF-1, the primary mediator of GH's growth-promoting effects.
Clinical Significance: The therapeutic goal in acromegaly is to normalize serum GH and IGF-1 levels.[1] Monitoring both hormones is crucial for assessing biochemical control and adjusting Pasireotide dosage.[16][17]
Experimental Protocols
1. Sample Collection and Processing:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge for 10-15 minutes at 1,000-2,000 x g.
-
Transfer the serum to a clean tube and store at -20°C or lower until analysis.
2. Quantification:
-
Method: Highly sensitive chemiluminescent immunoassay is the standard method.[17]
-
Procedure (General Chemiluminescent Immunoassay):
-
Use an automated immunoassay analyzer.
-
The assay typically involves a two-site sandwich immunoassay principle where GH in the sample binds to two different anti-GH antibodies, one of which is labeled with a chemiluminescent tag.
-
The light emitted is proportional to the concentration of GH in the sample.
-
Calibrate the analyzer and run quality controls as per the manufacturer's instructions.
-
1. Sample Collection and Processing:
-
Follow the same procedure as for serum GH collection.
2. Quantification:
-
Method: Chemiluminescent immunoassay.
-
Procedure (General Chemiluminescent Immunoassay):
-
IGF-1 is typically bound to IGF binding proteins (IGFBPs) in circulation. A pre-treatment step is required to dissociate IGF-1 from its binding proteins.
-
The subsequent immunoassay procedure is similar to that for GH, using specific anti-IGF-1 antibodies.
-
Results should be interpreted based on age- and sex-matched reference ranges.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison of hormone levels at baseline and various time points during this compound treatment.
Table 1: Hormonal Response to this compound in Cushing's Disease
| Time Point | Plasma ACTH (pg/mL) | 24-Hour UFC (µ g/24h ) | Late-Night Salivary Cortisol (nmol/L) | Serum Cortisol (µg/dL) |
| Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Month 3 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Month 6 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Month 12 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Hormonal Response to this compound in Acromegaly
| Time Point | Serum GH (ng/mL) | Serum IGF-1 (ng/mL) |
| Baseline | Mean ± SD | Mean ± SD |
| Month 3 | Mean ± SD | Mean ± SD |
| Month 6 | Mean ± SD | Mean ± SD |
| Month 12 | Mean ± SD | Mean ± SD |
Mandatory Visualizations
Signaling Pathway of Pasireotide Action
Caption: Pasireotide signaling pathway in pituitary cells.
Experimental Workflow for Hormone Measurement
Caption: General experimental workflow for hormone measurement.
Logical Relationship of Hormonal Suppression
Caption: Logical flow of hormonal suppression by Pasireotide.
References
- 1. drugs.com [drugs.com]
- 2. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical and atypical responses to pasireotide in aggressive ACTH-secreting pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Methods | VUMC Analytical Services Core [vumc.org]
- 10. A 12-month phase 3 study of pasireotide in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salivary cortisol is a useful tool to assess the early response to pasireotide in patients with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Late-night salivary cortisol may be valuable for assessing treatment response in patients with Cushing's disease: 12-month, Phase III pasireotide study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. mdpi.com [mdpi.com]
- 15. Pasireotide: Cushing's Disease Uses, Side Effects, Dosage [medicinenet.com]
- 16. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pasireotide Pamoate in Primary Pituitary Tumor Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant therapeutic potential in the management of pituitary tumors.[1][2] Unlike first-generation somatostatin analogs that primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for multiple SSTRs, particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1][3] This broad receptor profile underpins its efficacy in various pituitary adenoma subtypes, most notably in Cushing's disease (corticotroph tumors) and acromegaly (somatotroph tumors).[1][2][4] In primary cell cultures derived from these tumors, pasireotide has been shown to inhibit hormone secretion and reduce cell viability, offering a valuable in vitro model for studying its mechanisms of action and predicting patient response.[1][5][6]
Mechanism of Action
Pasireotide exerts its effects by binding to SSTRs on the surface of pituitary adenoma cells, initiating a cascade of intracellular signaling events. The specific receptor subtype involved appears to be context-dependent. In corticotroph tumors, the inhibitory effects on Adrenocorticotropic Hormone (ACTH) secretion are predominantly mediated by SSTR5.[1] Conversely, in somatotroph tumors, the reduction in Growth Hormone (GH) secretion is mainly driven through SSTR2 activation.[1]
Upon binding, pasireotide activates inhibitory G-proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in calcium influx. These events ultimately result in the suppression of hormone synthesis and secretion. Furthermore, pasireotide can induce cell cycle arrest and apoptosis, contributing to a reduction in tumor cell viability.[7] Some studies suggest that its anti-proliferative effects may also be mediated by inhibiting the secretion of vascular endothelial growth factor (VEGF).[5]
Applications in Primary Cell Cultures
Primary cell cultures of pituitary adenomas serve as a crucial platform for preclinical research. They allow for the direct investigation of pasireotide's effects on human tumor cells in a controlled environment. Key applications include:
-
Evaluating Therapeutic Efficacy: Assessing the dose-dependent effects of pasireotide on hormone secretion (e.g., ACTH, GH) and cell viability.
-
Investigating Mechanisms of Action: Elucidating the specific SSTRs and downstream signaling pathways involved in pasireotide's effects.
-
Predicting Clinical Response: Correlating the in vitro sensitivity of primary tumor cells to pasireotide with patient outcomes.
-
Screening for Combination Therapies: Evaluating the synergistic or additive effects of pasireotide with other therapeutic agents.
Data Summary
The following tables summarize the quantitative effects of pasireotide on primary pituitary tumor cell cultures as reported in the literature.
Table 1: Effect of Pasireotide on Hormone Secretion in Primary Pituitary Adenoma Cultures
| Tumor Type | Hormone | Pasireotide Concentration | Incubation Time | % Inhibition of Secretion | Reference |
| Corticotroph Adenoma | ACTH | 10 nM | 48 hours | 16% | [8][9] |
| Somatotroph Adenoma | GH | Not specified | Not specified | Comparable to octreotide | [1] |
Table 2: Effect of Pasireotide on Cell Viability in Primary Pituitary Adenoma Cultures
| Tumor Type | Pasireotide Concentration | Incubation Time | % Reduction in Viability | Reference |
| Corticotroph Adenoma (AtT-20/D16v-F2 cell line) | 10 nM | 48 hours | ~20% | [8][9] |
| Non-Functioning Pituitary Adenoma | Not specified | Not specified | Significant reduction in "responder" group | [5] |
| Meningioma (for comparison) | 1 nM | 3 days | 26% (mean) | [10] |
| Meningioma (for comparison) | 0.1 - 10 nM | 3 days | Dose-dependent reduction | [10] |
Experimental Protocols
Protocol 1: Establishment of Primary Pituitary Adenoma Cell Cultures
This protocol outlines the procedure for isolating and culturing primary cells from fresh pituitary adenoma tissue.
Materials:
-
Sterile collection tube with sterile, cold (4°C) culture medium (e.g., S-MEM or DMEM) supplemented with 0.1% BSA, 0.01% L-glutamine, 1% antibiotic-antimycotic solution, and 2.5% HEPES.[5]
-
Sterile petri dishes
-
Sterile scalpels
-
Enzyme solution: S-MEM medium with 0.3% trypsin and 1 mg of DNAse I.[5]
-
Wash medium: DMEM with 4.5 g/L glucose, 0.1% BSA, 0.01% L-glutamine, 1% antibiotic-antimycotic solution, and 2.5% HEPES.[5]
-
Smooth-tipped glass Pasteur pipette
-
Centrifuge
-
Cell culture flasks or plates
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Tissue Collection: Immediately following surgical resection, place the pituitary adenoma tissue in a sterile collection tube containing cold culture medium.[5] Transport the tissue to the laboratory on ice within 1-3 hours.[5]
-
Mechanical Dissociation: In a sterile petri dish, mince the tissue into small fragments (1-2 mm³) using sterile scalpels.[5]
-
Enzymatic Digestion: Transfer the tissue fragments to a tube containing the enzyme solution. Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle agitation to facilitate enzymatic dissociation.
-
Mechanical Disruption: Following enzymatic digestion, further dissociate the tissue by gently pipetting the suspension up and down with a smooth-tipped glass Pasteur pipette.[5]
-
Cell Filtration (Optional): To obtain a single-cell suspension, pass the dissociated cells through a 70-100 μm cell strainer.
-
Washing: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in wash medium and centrifuge again. Repeat this wash step.[5]
-
Cell Counting and Viability: Resuspend the final cell pellet in complete culture medium. Determine the cell number and viability using the trypan blue exclusion method with a hemocytometer or an automated cell counter.[5] Viability should typically be >90%.[5]
-
Cell Plating: Seed the cells at the desired density in cell culture flasks or plates.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Pasireotide Pamoate Treatment of Primary Pituitary Adenoma Cultures
This protocol describes the treatment of established primary pituitary adenoma cell cultures with pasireotide.
Materials:
-
Established primary pituitary adenoma cell cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and stored at -20°C)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for hormone quantification, reagents for cell viability assays)
Procedure:
-
Cell Seeding: Seed the primary pituitary adenoma cells in multi-well plates at a predetermined density. Allow the cells to adhere and stabilize for 24-48 hours.
-
Preparation of Pasireotide Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the culture medium containing the different concentrations of pasireotide to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the pasireotide stock solution).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. A 48-hour incubation is a common time point for assessing effects on cell viability and hormone secretion.[8][9]
-
Endpoint Analysis:
-
Hormone Secretion: Collect the culture supernatant at the end of the incubation period. Quantify the concentration of the hormone of interest (e.g., ACTH, GH) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Cell Viability: Assess cell viability using a standard method, such as the MTT, XTT, or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Gene and Protein Expression: Lyse the cells to extract RNA or protein for analysis of target gene (e.g., POMC) or protein expression by methods such as RT-qPCR or Western blotting.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pasireotide Signaling Pathway in Pituitary Tumor Cells.
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful Volume Control of Invasive Pituitary Adenoma Tumor With Pasireotide: A New Horizon for a Challenging Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Pasireotide Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide Pamoate, a somatostatin analog, has demonstrated therapeutic potential in various diseases, including neuroendocrine tumors and Cushing's disease, by inducing apoptosis in targeted cell populations. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry. The methodologies described herein are essential for researchers and professionals involved in drug development and cancer research to accurately quantify and understand the apoptotic effects of this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by binding to multiple somatostatin receptor subtypes (SSTRs), with a high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1] This binding initiates a cascade of intracellular events, leading to programmed cell death. Key signaling pathways implicated in this process include the inhibition of the MAPK and cAMP pathways.[1] Downstream effects of SSTR activation by Pasireotide include the modulation of key apoptotic regulators, such as members of the Bcl-2 family and the activation of caspases, the executioners of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the dose- and time-dependent effects of this compound on the induction of apoptosis in various cell lines. Data is presented as the percentage of cells in early apoptosis, late apoptosis, and necrosis, as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Table 1: Dose-Dependent Apoptotic Effect of this compound in H69 Small Cell Lung Cancer Cells (48-hour treatment)
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 25 | 68.3 ± 4.2 | 15.7 ± 2.5 | 16.0 ± 2.1 |
| 35.4 (IC50) | 50.1 ± 3.9 | 24.5 ± 3.1 | 25.4 ± 2.8 |
| 50 | 35.8 ± 3.8 | 30.2 ± 3.5 | 34.0 ± 3.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Apoptotic Effect of this compound (35.4 µM) in H69 Small Cell Lung Cancer Cells
| Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 12 | 80.4 ± 2.9 | 10.3 ± 1.5 | 9.3 ± 1.2 |
| 24 | 65.2 ± 3.7 | 18.9 ± 2.2 | 15.9 ± 1.9 |
| 48 | 50.1 ± 3.9 | 24.5 ± 3.1 | 25.4 ± 2.8 |
| 72 | 32.7 ± 4.1 | 28.6 ± 3.3 | 38.7 ± 3.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Pro- and Anti-Apoptotic Protein Expression (Western Blot Analysis)
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| Control | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 |
| This compound (35.4 µM, 48h) | 2.15 ± 0.12 | 0.48 ± 0.04 | 4.48 |
p < 0.05 compared to control. Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: H69 small cell lung cancer cells (or other relevant cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the specified time periods (e.g., 12, 24, 48, 72 hours).
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is a widely used method for detecting apoptotic cells.
-
Harvesting Cells: Following treatment, collect both adherent and floating cells. For adherent cells, gently wash with phosphate-buffered saline (PBS) and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Detection
References
Troubleshooting & Optimization
Troubleshooting Pasireotide Pamoate solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with pasireotide pamoate in aqueous buffers.
Introduction to this compound Solubility
This compound is the active ingredient in the long-acting release (LAR) injectable suspension, Signifor® LAR. A critical feature of this formulation is its very low solubility in water, which is essential for its extended-release mechanism following intramuscular injection. The pamoate salt was specifically chosen for the long-acting formulation due to this property.[1] Researchers attempting to dissolve it in standard aqueous buffers as they would with a more soluble compound will likely face challenges. This guide addresses these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or Tris?
This compound is practically insoluble in water and in buffers with a pH above 4.[2] This inherent low solubility is by design and enables its function as a long-acting depot drug. Unlike the more soluble pasireotide diaspartate salt used for subcutaneous injections, the pamoate salt is intended to form a suspension, not a true solution, in aqueous media.[1][3]
Q2: What is the expected solubility of this compound under different pH conditions?
The solubility of this compound is highly dependent on pH. It exhibits slightly better solubility in acidic conditions.
Table 1: pH-Dependent Solubility of this compound
| Solvent/Buffer Condition | Solubility Description |
| Water | Practically Insoluble[1] |
| Aqueous Buffers (pH > 4.0) | Practically Insoluble[2] |
| 0.1 N Hydrochloric Acid (HCl) | Slightly Soluble[2] |
Q3: I'm observing particle sedimentation and non-uniformity in my preparation. What could be the cause?
This is a common issue and typically relates to the preparation method for the suspension. The commercial formulation is a lyophilized powder of this compound distributed within biodegradable poly (D,L-lactide-co-glycolide) (PLGA) microspheres, which is reconstituted with a specific diluent.[1][4] Issues can arise from:
-
Incorrect Temperature: The vial and diluent should be at room temperature for at least 30 minutes before reconstitution.[4][5]
-
Improper Mixing: The mixture requires moderate shaking in a horizontal direction for a minimum of 30 seconds to ensure a uniform suspension is formed.[3][5][6]
-
Wrong Diluent: Using a standard buffer instead of a specialized diluent will likely result in poor wetting, aggregation, and rapid sedimentation of the particles.
Below is a troubleshooting workflow to diagnose common issues.
Q4: Can I use a different buffer to reconstitute the this compound powder?
For experiments aiming to mimic the commercial long-acting formulation, it is not recommended. The provided diluent is not a simple buffer; it is a carefully formulated vehicle containing specific excipients to ensure proper suspension of the microspheres.
Table 2: Composition of Commercial Diluent for Signifor® LAR
| Component | Function |
| Carmellose sodium | Viscosity-enhancing agent to help suspend particles |
| Mannitol | Tonicity-adjusting agent and bulking agent |
| Poloxamer 188 | Surfactant to improve wetting of the powder |
| Water for Injections | Vehicle |
| Source:[7] |
Using a different buffer will alter the physical properties of the suspension (e.g., viscosity, particle wetting) and will not be representative of the clinical formulation's behavior.
Experimental Protocols
Protocol 1: Reconstitution of this compound to Form an Aqueous Suspension
This protocol is based on the instructions for the commercial product, Signifor® LAR, and is intended for creating a uniform suspension for experimental use.
Materials:
-
Vial of this compound powder (e.g., within PLGA microspheres)
-
Syringe with appropriate reconstitution diluent (see Table 2)
-
Vial adapter
-
Safety injection needle
Procedure:
-
Temperature Equilibration: Remove the kit (vial and diluent syringe) from refrigerated storage. Allow it to stand at room temperature for a minimum of 30 minutes, but not exceeding 24 hours.[4]
-
Diluent Preparation: Hold the syringe upright and tap it gently to remove any visible bubbles.
-
Assembly: Attach the vial adapter to the vial of this compound powder. Connect the syringe containing the diluent to the vial adapter.
-
Reconstitution: Slowly push the plunger to transfer the entire volume of the diluent into the vial.
-
Suspension Formation: Shake the vial moderately in a horizontal direction for at least 30 seconds until a uniform, milky suspension is formed. Check for any dry powder on the sides or bottom of the vial. If powder remains, shake for another 30 seconds.[3][5]
-
Withdrawal: Invert the vial and slowly draw the entire contents of the suspension back into the syringe.
-
Administration: The reconstituted suspension is now ready for immediate administration (e.g., intramuscular injection in animal models). To avoid sedimentation, you may gently shake the syringe before use.[6]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mims.com [mims.com]
- 4. Signifor-LAR (Pasireotide for Injectable Suspension, for Intramuscular Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. drugs.com [drugs.com]
- 6. Signifor LAR Injection Dosage Guide - Drugs.com [drugs.com]
- 7. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Optimizing Pasireotide Pamoate Dosage for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pasireotide Pamoate (long-acting release, LAR) dosage for in vivo efficacy studies. The following information is intended to supplement, not replace, institutional guidelines and approved animal care protocols.
Frequently Asked Questions (FAQs)
Q1: What is Pasireotide and how does it work?
A1: Pasireotide is a synthetic somatostatin analog. It functions by binding to somatostatin receptors (SSTRs), with a particularly high affinity for subtypes SSTR1, SSTR2, SSTR3, and SSTR5. This binding inhibits the secretion of various hormones, including adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces cortisol production from the adrenal glands. It also inhibits the secretion of growth hormone (GH). In the context of cancer biology, pasireotide's anti-proliferative effects are being investigated.
Q2: What are the common formulations of Pasireotide used in research?
A2: Pasireotide is available in two main formulations: a solution for subcutaneous (SC) injection (Signifor®) and a powder for suspension for intramuscular (IM) injection (Signifor® LAR), which is a long-acting release formulation. For preclinical in vivo studies aiming for sustained exposure, the LAR formulation is often adapted for administration.
Q3: What are some starting doses for this compound in preclinical models?
A3: Dosing can vary significantly based on the animal model, disease indication, and route of administration. It is crucial to perform a literature search for your specific model and indication. However, published studies provide some guidance. For instance, in a mouse model of multiple endocrine neoplasia type 1 (MEN1), a monthly intramuscular dose of 40 mg/kg has been used.[1] In rat xenograft models, subcutaneous doses of 10 mg/kg and 20 mg/kg have been explored.[2] Another study in rats utilized single subcutaneous injections of 4, 8, and 80 mg/kg.[3]
Q4: What is the primary mechanism of action of Pasireotide?
A4: Pasireotide mimics the natural hormone somatostatin, binding to its receptors to inhibit hormone secretion. Its high affinity for SSTR5 is particularly relevant for its effects on ACTH-secreting pituitary adenomas in Cushing's disease and GH-secreting adenomas in acromegaly. The binding to SSTRs activates inhibitory G-proteins, which in turn suppress adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP is a key step in inhibiting hormone synthesis and release.
Q5: What are the most common adverse effects observed in animal studies?
A5: The most frequently reported side effect is hyperglycemia, which is due to the inhibition of insulin secretion.[4][5] Other potential side effects include injection site reactions, particularly with the LAR formulation, which contains microparticles.[6] In some animal models, decreased body weight and food consumption have been noted.[7]
Troubleshooting Guides
Issue 1: Hyperglycemia in Study Animals
-
Problem: Animals exhibit elevated blood glucose levels after this compound administration.
-
Cause: Pasireotide's high affinity for SSTR5 inhibits insulin secretion from pancreatic beta cells. It can also decrease the secretion of incretin hormones (GLP-1 and GIP), further contributing to impaired glucose tolerance.
-
Solution:
-
Baseline Monitoring: Establish baseline blood glucose and HbA1c levels before starting the study.
-
Regular Monitoring: Monitor blood glucose levels regularly, especially during the initial phase of treatment and after any dose adjustments. Weekly monitoring is a reasonable starting point.[6]
-
Dose Adjustment: If hyperglycemia is persistent and severe, consider a dose reduction of this compound.
-
Antidiabetic Co-medication: In cases of significant hyperglycemia, the use of antidiabetic agents may be necessary. Incretin-based therapies, such as GLP-1 receptor agonists or DPP-4 inhibitors, may be particularly effective in counteracting Pasireotide-induced hyperglycemia. Metformin is also a potential first-line treatment.
-
Issue 2: Injection Site Reactions
-
Problem: Swelling, erythema (redness), or granulomas are observed at the injection site.
-
Cause: The LAR formulation consists of microspheres which can cause local irritation. Improper injection technique can exacerbate this.
-
Solution:
-
Proper Reconstitution: Ensure the LAR formulation is thoroughly and correctly suspended in the vehicle to avoid clumping of microspheres.
-
Injection Technique: For subcutaneous injections, use a needle of appropriate gauge (e.g., 25-27G for mice) and inject into a "tented" fold of skin to ensure the substance is delivered into the subcutaneous space and not intradermally. Rotate injection sites with each administration.
-
Vehicle Selection: While sterile saline (0.9%) has been used for reconstitution for intramuscular injection in mice[1], for subcutaneous administration, consider a vehicle that is well-tolerated. If using a custom vehicle, ensure it is sterile and non-irritating.
-
Monitor and Record: Document all injection site reactions, including their size and severity. If reactions are severe or persistent, consult with a veterinarian.
-
Issue 3: Inconsistent Efficacy or Unexpected Results
-
Problem: High variability in tumor growth inhibition or other efficacy endpoints between animals in the same treatment group.
-
Cause: This can be due to a variety of factors including improper dose calculation, inconsistent administration, or issues with the formulation's stability.
-
Solution:
-
Accurate Dosing: Double-check all dose calculations, especially when converting from human equivalent doses or preparing dilutions.
-
Homogeneous Suspension: For the LAR formulation, ensure the microspheres are evenly suspended before drawing each dose to guarantee consistent drug delivery.
-
Consistent Administration: Standardize the injection procedure across all animals and technicians.
-
Pilot Study: Conduct a small pilot study to determine the optimal dose and to identify any potential issues with the experimental protocol before launching a large-scale efficacy study.
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies
| Animal Model | Disease/Tumor Model | Route of Administration | Dosage | Dosing Frequency | Efficacy Outcome | Reference |
| Mouse (Female Men1+/-) | Neuroendocrine Tumors (Pancreatic and Pituitary) | Intramuscular (IM) | 40 mg/kg | Monthly for 9 months | Increased survival, inhibited tumor growth | [1] |
| Rat (Nude) | Thyroid Cancer Xenograft (TPC-1) | Subcutaneous (SC) | 10 mg/kg, 20 mg/kg | Once | Modest, non-significant growth inhibition | [2] |
| Rat (Male) | N/A (Pharmacokinetic/Pharmacodynamic study) | Subcutaneous (SC) | 4, 8, and 80 mg/kg | Single dose | Dose-dependent inhibition of IGF-1 | [3] |
Table 2: Pasireotide Binding Affinities (pKi) for Human Somatostatin Receptors
| Receptor Subtype | Pasireotide (pKi) |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
Experimental Protocols
Protocol 1: Reconstitution and Administration of this compound (LAR) for Murine Intramuscular Injection
-
Materials:
-
This compound (LAR) powder
-
Sterile 0.9% saline for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes (e.g., 28G)
-
-
Procedure:
-
Dose Calculation: Calculate the required dose of this compound in mg/kg based on the animal's body weight.
-
Reconstitution:
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 20 mg/mL).[1]
-
Vortex the tube vigorously for at least 30 seconds to ensure the microspheres are fully suspended. The resulting suspension should appear milky and uniform.
-
-
Administration:
-
Immediately after reconstitution, draw the calculated volume of the suspension into a sterile insulin syringe.
-
Administer the suspension via deep intramuscular injection into the gluteal muscle of the mouse.
-
Alternate the injection site between the left and right gluteal muscles for subsequent injections.
-
-
Protocol 2: Reconstitution and Administration of this compound (LAR) for Rodent Subcutaneous Injection
-
Materials:
-
This compound (LAR) powder
-
Sterile vehicle (e.g., 0.9% saline, or a custom vehicle like DMSO/PEG300/Tween 80/Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
-
Procedure:
-
Dose Calculation: Calculate the required dose of this compound in mg/kg based on the animal's body weight.
-
Reconstitution:
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of the sterile vehicle to achieve the desired final concentration.
-
Vortex the tube vigorously for at least 30 seconds to ensure a uniform suspension.
-
-
Administration:
-
Immediately after reconstitution, draw the calculated volume of the suspension into the sterile syringe.
-
Gently lift a fold of skin on the dorsal side of the animal (mouse or rat) to create a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Inject the suspension into the subcutaneous space.
-
Rotate the injection site for subsequent administrations.
-
-
Mandatory Visualizations
Caption: Pasireotide's signaling pathway inhibiting hormone secretion and cell proliferation.
Caption: Experimental workflow for in vivo efficacy studies with this compound.
References
- 1. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Real-World Experience with Pasireotide-LAR in Cushing’s Disease: Single-Center 12-Month Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Pasireotide Pamoate-Induced Hyperglycemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia induced by pasireotide pamoate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pasireotide-induced hyperglycemia?
A1: Pasireotide-induced hyperglycemia is primarily caused by a reduction in insulin and incretin hormone (GLP-1 and GIP) secretion.[1][2] Pasireotide has a high binding affinity for somatostatin receptor subtype 5 (SSTR5), which is highly expressed on pancreatic beta-cells.[3] Activation of SSTR5 inhibits insulin release.[3][4] Unlike first-generation somatostatin analogs like octreotide, pasireotide has a lesser effect on glucagon suppression because glucagon secretion is mainly mediated by SSTR2, to which pasireotide has a lower affinity.[1][4] This imbalance between reduced insulin and minimally affected glucagon levels leads to elevated blood glucose.[5]
Q2: How quickly does hyperglycemia develop after pasireotide administration in animal models, and is it transient?
A2: In rats, a single subcutaneous injection of pasireotide can cause an acute and transient elevation in plasma glucose.[6] However, with continuous infusion or the long-acting release (LAR) formulation, the hyperglycemic effect may be small and transient.[6] Studies in rats have shown that after an initial increase, glucose homeostasis can be restored within 16 hours after injection.[7] In some rat studies, no significant differences in baseline glucose levels were observed after two weeks of twice-daily treatment, suggesting a potential for tachyphylaxis or compensatory mechanisms.[8]
Q3: What are the recommended therapeutic strategies to counteract pasireotide-induced hyperglycemia in animal models?
A3: Based on the mechanism of action, incretin-based therapies are a logical choice. In studies with healthy human volunteers, GLP-1 receptor agonists (like liraglutide) and DPP-4 inhibitors (like vildagliptin) were most effective at minimizing pasireotide-associated hyperglycemia.[2][9] Metformin has also been used, although its effectiveness in acute settings may be limited.[1] SGLT2 inhibitors are another potential option to be explored in animal models.
Q4: Are there species-specific differences in the hyperglycemic response to pasireotide?
A4: Yes, species-specific differences exist. For instance, pasireotide induces hyperglycemia in rats.[5][6] In contrast, cynomolgus monkeys do not show a hyperglycemic response at high effective doses.[6] In cats with hypersomatotropism, short-acting pasireotide was found to decrease IGF-1 and improve insulin sensitivity.[5] Researchers should consider these differences when selecting an animal model.
Troubleshooting Guides
Issue 1: High variability in glycemic response between animals.
-
Possible Cause: Genetic variability within the animal strain, differences in food intake, or stress levels.
-
Troubleshooting Steps:
-
Ensure a consistent diet and feeding schedule for all animals.
-
Acclimatize animals to the experimental procedures to minimize stress.
-
Increase the sample size to improve statistical power.
-
Consider using a more genetically homogenous animal strain.
-
Issue 2: Lack of sustained hyperglycemia with chronic administration.
-
Possible Cause: Development of tachyphylaxis or compensatory mechanisms. In rats, the hyperglycemic effect of pasireotide can be transient.[6][8]
-
Troubleshooting Steps:
-
Confirm drug activity by measuring downstream targets like IGF-1 if applicable to your model.[6]
-
Consider a pulsatile dosing regimen rather than continuous administration to potentially avoid receptor desensitization.
-
Evaluate earlier time points after administration to capture the acute hyperglycemic phase.
-
Issue 3: Unexpected weight loss in treated animals.
-
Possible Cause: Pasireotide can cause gastrointestinal side effects such as diarrhea, which can affect nutrient absorption and body weight.[7] In mouse models, pasireotide-treated animals have shown a lack of weight gain compared to controls.[10]
-
Troubleshooting Steps:
-
Monitor animal health closely, including body weight and stool consistency.
-
Ensure adequate hydration and nutrition.
-
If weight loss is severe, consider reducing the dose of pasireotide.
-
Report any adverse effects in your experimental records.
-
Experimental Protocols & Data
Signaling Pathway of Pasireotide-Induced Hyperglycemia
References
- 1. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 3. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 4. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide treatment does not modify hyperglycemic and corticosterone acute restraint stress responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of hyperglycemia associated with pasireotide (SOM230): healthy volunteer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Pasireotide Pamoate in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Pasireotide Pamoate in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a long-acting release formulation of pasireotide, a synthetic somatostatin analog.[1] As a cyclohexapeptide, its stability in solution is crucial for maintaining its structure and biological activity in in-vitro and in-vivo experimental settings.[2] Factors such as pH, temperature, and solvent can lead to degradation, aggregation, or precipitation, impacting the accuracy and reproducibility of experimental results.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is practically insoluble in water.[1] For research purposes, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating stock solutions.[4] It is advisable to prepare high-concentration stock solutions in DMSO and then dilute them with aqueous buffers or cell culture media for final experimental concentrations.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term stability, this compound in its solid form should be stored at -20°C.[4] Stock solutions in DMSO should also be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[4] It is crucial to protect the solutions from light.[5]
Q4: How does pH affect the stability of this compound solutions?
Q5: What is the impact of temperature on the stability of this compound in solution?
A5: Elevated temperatures can accelerate the degradation of peptides in solution.[8] It is recommended to prepare and handle this compound solutions at room temperature for the shortest possible time and to store them at recommended cold temperatures. Avoid repeated freeze-thaw cycles, which can lead to aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | - Lower the final concentration of this compound in the aqueous solution.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Add a non-ionic surfactant like Polysorbate 20 or 80 (e.g., at 0.01-0.1%) to the aqueous buffer to improve solubility.- Perform dilutions at room temperature and vortex gently to mix. |
| Loss of biological activity over time. | Chemical degradation (e.g., oxidation, deamidation) or physical instability (aggregation) of the peptide. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.- Ensure the pH of the experimental buffer is stable and ideally slightly acidic.- Protect solutions from light during storage and handling.- Confirm the integrity of the peptide using analytical methods like HPLC if degradation is suspected.[9] |
| Inconsistent experimental results. | Variability in the concentration or integrity of the this compound solution. | - Use a validated protocol for solution preparation.- Ensure complete dissolution of the compound in DMSO before making further dilutions.- Vortex solutions gently before use to ensure homogeneity.- Perform a quality control check on new batches of the compound. |
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source |
| Solubility in Water | Practically insoluble | [1] |
| Recommended Solvent | DMSO | [4] |
| Storage (Solid) | -20°C (long-term) | [4] |
| Storage (DMSO Stock) | -20°C (long-term), 0-4°C (short-term) | [4] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | General Recommendations |
| pH | Peptides are often more stable in slightly acidic conditions. Alkaline pH can increase deamidation. | Maintain a stable, slightly acidic pH using a suitable buffer system. |
| Temperature | Higher temperatures accelerate degradation. Freeze-thaw cycles can cause aggregation. | Store at recommended low temperatures. Avoid repeated freezing and thawing by storing in aliquots. |
| Light | Can cause photodegradation. | Protect from light by using amber vials or covering with foil. |
| Oxidation | Can occur, leading to loss of activity. | Degas buffers and consider the addition of antioxidants if oxidation is a concern. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Stability Testing of this compound using HPLC
-
Objective: To assess the stability of this compound under different conditions (e.g., pH, temperature).
-
Methodology:
-
Prepare solutions of this compound in the desired experimental buffers at a known concentration.
-
Divide the solutions into different storage conditions (e.g., 4°C, 25°C, 37°C) and time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.[10][11]
-
The HPLC method should be capable of separating the intact Pasireotide peak from any potential degradation products.
-
Monitor the decrease in the peak area of the intact Pasireotide and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining Pasireotide at each time point to determine the degradation rate.
-
Visualizations
Caption: Pasireotide signaling pathway via somatostatin receptors.
Caption: Workflow for an in-vitro GPCR agonist assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Signifor, Signifor LAR (pasireotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.ph [fda.gov.ph]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Pasireotide Pamoate In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Pasireotide Pamoate in in vitro settings, with a special focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in vitro?
Pasireotide is a synthetic, long-acting cyclic hexapeptide and a somatostatin analog.[1] Unlike first-generation somatostatin analogs such as octreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), Pasireotide is a multi-receptor ligand with high binding affinity for four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] Its therapeutic effects in conditions like Cushing's disease and acromegaly stem from its ability to inhibit hormone secretion, such as ACTH and growth hormone (GH), through activation of these receptors.[1]
Q2: What are the known off-target effects of this compound in vitro?
The most significant off-target effect of Pasireotide is hyperglycemia.[2] This is primarily due to its high affinity for SSTR5, which is expressed on pancreatic beta cells and plays a crucial role in inhibiting insulin secretion.[2][4] By activating SSTR5, Pasireotide can lead to a reduction in insulin release, which can be observed as increased glucose levels in cell culture media, depending on the cell type and experimental conditions.
Q3: How can I minimize the hyperglycemic off-target effect in my in vitro experiments?
Minimizing hyperglycemia in vitro involves a combination of careful experimental design and control measures:
-
Cell Line Selection: Choose cell lines with a well-characterized SSTR expression profile. If the goal is to study SSTR2-mediated effects, for example, use a cell line with high SSTR2 and low SSTR5 expression.
-
Concentration Optimization: Use the lowest effective concentration of Pasireotide that elicits the desired on-target effect. A dose-response experiment is crucial to determine the optimal concentration range.
-
Use of SSTR Antagonists: Employ selective antagonists for SSTR5 to block the off-target effects on insulin signaling pathways.
-
Control Experiments: Include appropriate controls, such as cell lines lacking the target receptor or co-treatment with receptor antagonists, to differentiate on-target from off-target effects.
Q4: What are the downstream signaling pathways activated by Pasireotide?
Pasireotide, upon binding to its target SSTRs, activates several downstream signaling pathways, primarily through G-protein coupling. These include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Activation of protein phosphatases: This can modulate the activity of various cellular proteins.
-
Modulation of ion channels: Pasireotide can influence the activity of potassium and calcium channels.
-
Activation of MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways: These pathways are involved in cell proliferation, survival, and apoptosis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | - Inconsistent cell culture conditions- this compound degradation- Pipetting errors | - Standardize cell seeding density, media composition, and incubation times.- Prepare fresh Pasireotide solutions for each experiment and store stock solutions as recommended.- Use calibrated pipettes and ensure proper mixing. |
| No observable on-target effect | - Low SSTR expression in the chosen cell line- Pasireotide concentration is too low- Inactivated Pasireotide | - Verify the SSTR expression profile of your cell line using qPCR or Western blot.- Perform a dose-response study to determine the optimal concentration.- Use a fresh batch of this compound. |
| Significant off-target effects observed (e.g., unexpected changes in cell viability) | - Pasireotide concentration is too high- The chosen cell line has a high expression of off-target receptors (e.g., SSTR5)- The observed effect is a genuine off-target effect of Pasireotide | - Lower the concentration of Pasireotide.- Use a cell line with a more favorable SSTR expression profile.- Use SSTR subtype-selective antagonists to block the off-target effect and confirm its origin. |
| Difficulty differentiating on-target from off-target effects | - Lack of appropriate controls | - Include negative controls (vehicle-treated cells), positive controls (cells treated with a known SSTR agonist), and cell lines with and without the target receptor (if available).- Use SSTR antagonists to specifically block the on-target or off-target receptors. |
Quantitative Data
Table 1: Binding Affinities of Pasireotide to Human Somatostatin Receptor Subtypes
| Receptor Subtype | pKi | Reference |
| SSTR1 | 8.2 | [7] |
| SSTR2 | 9.0 | [7] |
| SSTR3 | 9.1 | [7] |
| SSTR4 | <7.0 | [7] |
| SSTR5 | 9.9 | [7] |
| pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. |
Table 2: Comparative Binding Affinities of Somatostatin Analogs
| Compound | SSTR1 Affinity (IC50, nM) | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR4 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) | Reference |
| Pasireotide | 0.16 | 1.0 | 1.5 | >100 | 0.06 | [2] |
| Octreotide | >1000 | 0.8 | 30 | >1000 | 13 | [2] |
| IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates a higher binding affinity. |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration of this compound
Objective: To identify the lowest effective concentration of Pasireotide that elicits a significant on-target response while minimizing off-target effects.
Materials:
-
Selected cell line with known SSTR expression
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay-specific reagents (e.g., for measuring hormone secretion, cAMP levels, or cell proliferation)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest Pasireotide concentration).
-
Treatment: Remove the old medium from the cells and add the prepared Pasireotide dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration appropriate for the assay being performed (e.g., 24-72 hours for proliferation assays, shorter times for signaling pathway studies).
-
Assay Performance: Perform the specific assay to measure the on-target effect (e.g., ELISA for hormone levels, cAMP assay, or a cell viability assay like MTT).
-
Data Analysis: Plot the response versus the log of the Pasireotide concentration to generate a dose-response curve. Determine the EC50 (half-maximal effective concentration) for the on-target effect. The optimal concentration for future experiments will be at or slightly above the EC50.
Protocol 2: Differentiating On-Target vs. Off-Target Effects using SSTR Antagonists
Objective: To confirm that the observed biological effect of Pasireotide is mediated through a specific SSTR subtype.
Materials:
-
Selected cell line
-
This compound
-
Selective SSTR antagonist (e.g., an SSTR2 or SSTR5 antagonist)
-
Assay-specific reagents
Procedure:
-
Cell Seeding and Adherence: As described in Protocol 1.
-
Pre-treatment with Antagonist: Pre-incubate a subset of wells with the selective SSTR antagonist for a sufficient time to allow receptor binding (e.g., 30-60 minutes). The antagonist concentration should be sufficient to block the target receptor.
-
Co-treatment: Add this compound (at its optimal concentration determined in Protocol 1) to the wells, including those pre-treated with the antagonist. Include controls for vehicle, Pasireotide alone, and antagonist alone.
-
Incubation and Assay: Incubate the plate and perform the relevant assay as described in Protocol 1.
-
Data Analysis: Compare the effect of Pasireotide in the presence and absence of the antagonist. A significant reduction in the Pasireotide-induced effect in the presence of the antagonist indicates that the effect is mediated by the targeted SSTR subtype.
Visualizations
Caption: Pasireotide's primary signaling pathway.
Caption: Pasireotide's off-target effect on insulin secretion.
Caption: Workflow for minimizing off-target effects.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Cell Line Response to Pasireotide Pamoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of using Pasireotide Pamoate in in-vitro studies. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you understand and address the variability in cell line responses to this multi-receptor targeted somatostatin analog.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Question/Issue | Potential Causes | Recommended Solutions |
| 1. Inconsistent or no observable effect of this compound on cell viability/proliferation. | 1. Low or absent expression of target somatostatin receptors (SSTRs): Pasireotide's efficacy is dependent on the presence of its target receptors, particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] 2. Suboptimal drug concentration: The effective concentration of Pasireotide can vary significantly between cell lines.[3] 3. Cell line integrity and passage number: Cell lines can undergo genetic drift over time, leading to changes in receptor expression and signaling pathways. | 1. Characterize SSTR expression: Before conducting extensive experiments, verify the expression of SSTR subtypes in your cell line using RT-qPCR, Western blot, or immunofluorescence. 2. Perform a dose-response curve: Test a wide range of Pasireotide concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration for your specific cell line. 3. Use low-passage, authenticated cell lines: Obtain cell lines from reputable cell banks and maintain a low passage number to ensure consistency. |
| 2. High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells per well can lead to significant differences in the final readout. 2. Edge effects in multi-well plates: Wells on the periphery of the plate are more prone to evaporation, leading to altered media and drug concentrations. 3. Inaccurate drug dilutions: Errors in preparing serial dilutions of Pasireotide can lead to inconsistent results. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding to ensure an equal number of cells are added to each well. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare fresh drug dilutions for each experiment: Use calibrated pipettes and perform serial dilutions carefully. |
| 3. Unexpected biphasic dose-response (stimulation at low doses, inhibition at high doses). | 1. Activation of different signaling pathways at varying concentrations: Low concentrations might preferentially activate pro-survival pathways, while higher concentrations engage pro-apoptotic or anti-proliferative pathways. 2. Receptor desensitization or downregulation: Prolonged exposure to high concentrations of Pasireotide may lead to the internalization and degradation of SSTRs.[1] | 1. Investigate downstream signaling: Analyze key signaling molecules (e.g., p-ERK, p-Akt) at different Pasireotide concentrations and time points. 2. Perform time-course experiments: Evaluate the effect of Pasireotide over different incubation periods to understand the dynamics of the cellular response. |
| 4. Discrepancy between cell viability assay results (e.g., MTT vs. apoptosis assay). | 1. MTT assay interference: Pasireotide may interfere with cellular metabolism or the enzymatic reduction of the MTT reagent, leading to inaccurate readings of cell viability. 2. Cytostatic vs. cytotoxic effects: Pasireotide may be inducing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect), which would be reflected differently in various assays. | 1. Use multiple, mechanistically distinct viability assays: Complement the MTT assay with other methods like trypan blue exclusion, Annexin V/PI staining for apoptosis, or cell cycle analysis. 2. Analyze cell cycle distribution: Use flow cytometry to determine if Pasireotide is causing an accumulation of cells in a specific phase of the cell cycle. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of this compound? | Pasireotide is a synthetic somatostatin analog that binds with high affinity to four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).[2] Upon binding, it activates downstream signaling pathways that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This can modulate various cellular processes, including hormone secretion, cell proliferation, and apoptosis. |
| 2. Why do different cell lines show variable responses to Pasireotide? | The primary reason for the variability in cell line response is the heterogeneous expression of SSTR subtypes.[4] The specific combination and density of SSTRs on the cell surface determine the binding affinity and subsequent biological effect of Pasireotide. Cell lines with high expression of SSTRs that Pasireotide binds to with high affinity are more likely to respond. |
| 3. Which SSTR subtypes are most important for Pasireotide's anti-proliferative effects? | While Pasireotide binds to multiple SSTRs, the anti-proliferative effects can be mediated by different subtypes depending on the cell type. For example, in some pituitary tumor cells, the effect is primarily mediated by SSTR5, while in others, SSTR2 plays a more dominant role.[5] The presence of SSTR1 has also been linked to the inhibitory effect of Pasireotide in meningioma cells. |
| 4. How should I prepare and store this compound for in-vitro use? | This compound is typically provided as a powder. For in-vitro experiments, it should be reconstituted in a suitable solvent, such as sterile water or DMSO, to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final working concentration should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. |
| 5. Are there any known off-target effects of Pasireotide that I should be aware of in my experiments? | In a clinical setting, Pasireotide is known to affect glucose homeostasis by inhibiting insulin secretion, an effect mediated primarily through SSTR5 on pancreatic beta cells. While the direct relevance to most cancer cell line studies may be limited, it is an important consideration for studies involving metabolic pathways or pancreatic cell lines. |
Data Presentation
The following table summarizes the in-vitro anti-proliferative effects of Pasireotide on various cell lines as reported in the literature. This data highlights the significant variability in response across different cell types.
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| H69 | Small Cell Lung Cancer | Cell Viability | 35.4 µM | [3] |
| Meningioma (primary cultures) | Meningioma | Cell Viability (Cell Titer Glo) | Dose-dependent reduction in viability (10⁻¹⁰ to 10⁻⁸ M) | [4] |
| NCI-H727 | Bronchial Carcinoid | Proliferation | Higher anti-proliferative activity than octreotide | [6] |
| Pancreatic NET (primary cultures) | Pancreatic Neuroendocrine Tumor | Cell Viability | Inhibition of cell viability at 1-10 nM | [1] |
| AtT-20/D16v-F2 | ACTH-secreting pituitary tumor | Cell Viability | Significant reduction in cell viability | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess cell line response to this compound.
Assessment of Somatostatin Receptor (SSTR) Expression by RT-qPCR
Objective: To quantify the mRNA expression levels of SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5) in your cell line of interest.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SSTR1, SSTR2, SSTR3, SSTR4, SSTR5, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from your cell line using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target SSTR and reference gene, and the synthesized cDNA.
-
qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of each SSTR subtype using the ΔΔCt method, normalizing to the expression of the reference gene.
Analysis of SSTR Protein Expression by Western Blot
Objective: To detect and semi-quantify the protein levels of specific SSTR subtypes (e.g., SSTR2 and SSTR5).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SSTR2 and SSTR5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and quantify protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pasireotide Pamoate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Pasireotide Pamoate in cell-based assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that should be considered when designing a cell-based assay?
Pasireotide is a somatostatin analogue that exerts its effects by binding to somatostatin receptors (SSTRs).[1][2] It has a high binding affinity for four of the five SSTR subtypes, particularly SSTR1, SSTR2, SSTR3, and SSTR5.[3][4] This binding activates downstream signaling pathways that can inhibit the secretion of various hormones, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH).[3][4] The specific SSTR expression profile of your cell line will significantly influence the observed effects.
Q2: What is a typical starting point for incubation time when first testing this compound?
A common starting point for drug incubation in cell-based assays is between 24 and 72 hours.[5] However, the optimal time can vary significantly based on the cell type, the specific endpoint being measured (e.g., inhibition of hormone secretion, cell proliferation), and the concentration of this compound used. A time-course experiment is highly recommended to determine the ideal incubation period for your specific assay.
Q3: How does the half-life of Pasireotide influence the incubation time in a cell-based assay?
Pasireotide has a relatively long biological half-life of approximately 12 hours.[1][2] In a cell culture environment, this suggests that the compound remains active for an extended period. For longer incubation times (e.g., beyond 48-72 hours), it is still good practice to consider a medium change with a fresh drug to ensure a consistent concentration, especially for rapidly metabolizing cell lines.[5]
Q4: Should I expect a linear dose-response and time-response relationship with this compound?
Not necessarily. Biological responses are often sigmoidal. You will likely observe a plateau at higher concentrations and longer incubation times as the receptors become saturated or the maximal biological response is achieved. It is crucial to test a range of concentrations and time points to fully characterize the response curve.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a general method for identifying the optimal incubation time for this compound in a cell-based assay measuring hormone secretion.
Materials:
-
Cells of interest (e.g., pituitary adenoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Hormone detection assay kit (e.g., ELISA)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in a complete cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Sample Collection: At each time point, collect the cell culture supernatant for hormone analysis. If analyzing intracellular targets, lyse the cells according to your downstream assay protocol.
-
Analysis: Perform the hormone detection assay on the collected supernatants.
-
Data Interpretation: Plot the hormone concentration against the incubation time for each this compound concentration. The optimal incubation time is typically the point at which the maximal desired effect is observed and stabilized.
Data Presentation
Table 1: Hypothetical Time-Course of ACTH Inhibition by this compound in AtT-20 Cells
| Incubation Time (Hours) | Vehicle Control (pg/mL ACTH) | 1 nM Pasireotide (pg/mL ACTH) | 10 nM Pasireotide (pg/mL ACTH) | 100 nM Pasireotide (pg/mL ACTH) |
| 6 | 500 | 450 | 350 | 250 |
| 12 | 510 | 400 | 250 | 150 |
| 24 | 505 | 300 | 150 | 100 |
| 48 | 490 | 250 | 110 | 95 |
| 72 | 495 | 245 | 105 | 98 |
Table 2: Hypothetical Dose-Response of this compound at a 48-hour Incubation
| Pasireotide Conc. (nM) | Average % Inhibition of ACTH Secretion | Standard Deviation |
| 0 (Vehicle) | 0% | 5% |
| 0.1 | 15% | 4% |
| 1 | 48% | 6% |
| 10 | 78% | 5% |
| 100 | 81% | 4% |
| 1000 | 82% | 5% |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently before plating.
-
Use calibrated pipettes and consider using a multichannel pipette for consistency.
-
To mitigate edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with PBS or sterile water to maintain humidity.
-
Issue 2: No significant effect of this compound is observed.
-
Possible Cause:
-
The cell line does not express the appropriate somatostatin receptors (SSTRs).
-
The incubation time is too short for the biological effect to manifest.
-
The drug concentration is too low.
-
The drug has degraded.
-
-
Solution:
-
Confirm SSTR expression in your cell line via RT-PCR, western blot, or literature search.
-
Extend the incubation time as determined by a time-course experiment.
-
Perform a dose-response experiment with a wider range of concentrations.
-
Prepare fresh drug dilutions for each experiment and follow proper storage conditions.
-
Issue 3: The observed effect plateaus at a low level of inhibition.
-
Possible Cause:
-
The cell line has a low density of SSTRs.
-
The downstream signaling pathway has a limited capacity for inhibition.
-
The incubation time is too long, leading to drug depletion or cell desensitization.
-
-
Solution:
-
Consider using a cell line with higher SSTR expression if possible.
-
Investigate other downstream markers that may show a more dynamic range.
-
Re-evaluate your incubation time; a shorter duration might yield a more pronounced effect before compensatory mechanisms are activated.
-
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Pasireotide Pamoate for research
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pasireotide Pamoate for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound powder?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C.[1][2][3] For maximum preservation, especially for extended periods, storage at -80°C is preferable.[1][3][4] It is crucial to store the powder in a tightly sealed container with a desiccant to protect it from moisture, as moisture contamination can significantly decrease long-term stability.[1][4]
Q2: How should I handle the lyophilized powder when taking a sample for my experiment?
A2: To prevent condensation, which can compromise the stability of the hygroscopic peptide, it is essential to allow the container of this compound to equilibrate to room temperature in a desiccator before opening.[1][4] Once equilibrated, weigh the required amount quickly in a controlled environment. After weighing, it is best practice to flush the container with a dry, inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.[4]
Q3: What is the recommended solvent for reconstituting this compound for in vitro studies?
A3: this compound is practically insoluble in water. For in vitro research applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[5] Always use fresh, high-purity DMSO, as absorbed moisture in the solvent can affect the stability of the peptide.
Q4: How should I store reconstituted this compound solutions?
A4: For short-term storage, solutions of this compound in DMSO can be kept at 4°C for up to two weeks.[5] For long-term storage, it is highly recommended to prepare single-use aliquots and store them at -80°C, which can maintain stability for up to six months.[2][5] Avoid repeated freeze-thaw cycles as this can lead to degradation.[4]
Q5: Is this compound sensitive to light?
A5: Yes, as with many peptides, it is recommended to protect this compound from light.[4] Store the lyophilized powder in its original opaque container or in a dark location. When in solution, use amber or foil-wrapped vials to minimize light exposure.
Storage and Stability Data Summary
The following table summarizes the recommended storage conditions and known stability data for this compound in both lyophilized and solution forms for research use.
| Form | Solvent | Storage Temperature | Duration |
| Lyophilized Powder | N/A | -20°C | Up to several years |
| Lyophilized Powder | N/A | -80°C | Preferred for long-term (several years) |
| Reconstituted Solution | DMSO | 4°C | Up to 2 weeks |
| Reconstituted Solution | DMSO | -80°C | Up to 6 months |
Table based on data from supplier datasheets.[2][5]
Troubleshooting Guide
Encountering issues with experimental results when using this compound? This guide helps troubleshoot common problems related to storage and handling.
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under specific storage conditions (e.g., in a particular solvent at a set temperature).
Objective: To quantify the percentage of intact this compound remaining after storage under defined stress conditions.
Materials:
-
Lyophilized this compound
-
High-purity DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubator/storage unit
-
Microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution:
-
Carefully bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Reconstitute the powder in high-purity DMSO to a known concentration (e.g., 10 mM). This is your initial stock solution (T=0 sample).
-
-
Sample Incubation:
-
Dilute the stock solution to the final test concentration in the desired solvent system (e.g., cell culture media, PBS/DMSO mixture).
-
Aliquot the test solution into several microcentrifuge tubes.
-
Place the aliquots under the desired storage/stress condition (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from the storage condition.
-
Immediately analyze the sample via HPLC.
-
-
HPLC Analysis:
-
Injection Volume: 20 µL
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Detection: UV at 210-230 nm
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-35 min: Linear gradient to 35% A, 65% B
-
35-40 min: Linear gradient to 95% A, 5% B
-
40-45 min: Re-equilibration at 95% A, 5% B
-
-
Note: This is a general gradient and should be optimized for your specific system and peptide.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
References
Troubleshooting inconsistent results in Pasireotide Pamoate experiments
Welcome to the technical support center for Pasireotide Pamoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this multi-receptor targeted somatostatin analog. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pasireotide is a synthetic long-acting cyclic hexapeptide that mimics the activity of the natural hormone somatostatin.[1][2] It functions by binding to and activating somatostatin receptors (SSTRs), which leads to the inhibition of hormone secretion.[1] Pasireotide has a broad binding profile with high affinity for four of the five SSTR subtypes, particularly SSTR5, and to a lesser extent SSTR2, SSTR1, and SSTR3.[3] This multi-receptor targeting allows it to potently suppress the secretion of various hormones, including growth hormone (GH) from the pituitary gland and adrenocorticotropic hormone (ACTH) from pituitary adenomas.[1][4]
Q2: What are the different formulations of pasireotide available for research?
Pasireotide is available in two main formulations:
-
Pasireotide diaspartate (Signifor®): A subcutaneous injection for more immediate release.
-
This compound (Signifor® LAR): A long-acting release (LAR) formulation for intramuscular injection, consisting of this compound encapsulated in biodegradable microspheres.[5][6]
For research purposes, it is crucial to select the appropriate formulation based on the experimental design (e.g., short-term cell culture vs. long-term animal studies).
Q3: How should I reconstitute and handle this compound for in vitro experiments?
This compound is practically insoluble in water, which can be a source of experimental variability.[6] For in vitro studies, it is recommended to dissolve the compound in a suitable organic solvent.
-
Solubility: Pasireotide is soluble in DMSO (100 mg/mL) and ethanol (100 mg/mL).[4] It is insoluble in water.[4]
-
Reconstitution Protocol for In Vitro Use:
-
Prepare a high-concentration stock solution in 100% DMSO. Use fresh, high-quality DMSO to avoid moisture absorption, which can reduce solubility.[4]
-
For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.
-
Q4: What are the key considerations for designing in vivo experiments with this compound?
The long-acting release formulation of this compound is designed for intramuscular injection and provides sustained release of the drug.
-
Administration: For animal studies, the reconstituted suspension should be administered via deep intramuscular injection.[7]
-
Dosing: Dosing will vary depending on the animal model and the specific research question. In preclinical rat models, doses have ranged from 4 to 80 mg/kg.[8] It is essential to conduct pilot studies to determine the optimal dose for your specific model and desired therapeutic effect.
-
Pharmacokinetics: Following a single injection, plasma levels of pasireotide remain relatively stable for the first 10 days, with peak concentrations typically observed between days 20-28.[8] This pharmacokinetic profile should be considered when planning the timing of sample collection and endpoint analysis.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from compound preparation to assay execution. This section provides a systematic approach to troubleshooting common issues.
Problem 1: High Variability in In Vitro Hormone Secretion Inhibition
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization of this compound | This compound is practically insoluble in aqueous solutions.[6] Ensure complete solubilization in a stock solvent like DMSO before diluting in culture media. Visually inspect the stock solution for any precipitates. |
| Cell Line Heterogeneity | The expression levels of somatostatin receptors can vary between cell lines and even within a cell population over passages. Regularly authenticate your cell lines and use cells within a consistent and low passage number range.[9] |
| Assay Interference | Components in the serum or culture media can sometimes interfere with hormone immunoassays.[10] Consider using a serum-free media for the duration of the pasireotide treatment and hormone collection period if possible. Also, be aware of potential cross-reactivity with other molecules in steroid hormone assays.[11] |
| Inconsistent Cell Seeding Density | Variations in the number of cells per well can lead to significant differences in the amount of hormone secreted. Use a precise cell counting method and ensure even cell distribution when plating. |
| "Hook Effect" in Immunoassays | At very high hormone concentrations, some immunoassays can give falsely low readings, known as the "hook effect".[11] If you suspect this, dilute your samples and re-assay to see if the measured concentration increases.[11] |
Problem 2: Lack of Expected Effect on Cell Viability or Proliferation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cell Viability Assay | Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[9] Ensure the chosen assay is appropriate for your cell type and the expected mechanism of action of pasireotide. For example, an MTT assay measures metabolic activity and may not be suitable if pasireotide affects metabolism without inducing cell death.[9] |
| Sub-optimal Drug Concentration or Incubation Time | The anti-proliferative effects of pasireotide may be concentration and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. In some studies, pasireotide has been shown to reduce cell viability at concentrations around 10 nM after 48-72 hours of incubation.[12][13] |
| Low or Absent Expression of Target Receptors | Pasireotide's effects are mediated through somatostatin receptors. Verify the expression of SSTR1, 2, 3, and 5 in your cell line using techniques like RT-PCR or Western blotting. The relative expression of these receptors can influence the cellular response.[3] |
| Pasireotide Degradation | Although pasireotide is metabolically stable, its stability in culture media over long incubation periods should be considered.[14] For long-term experiments, consider replenishing the media with fresh pasireotide at regular intervals. |
Experimental Protocols
General In Vitro Hormone Secretion Assay
This protocol provides a general framework for assessing the effect of this compound on hormone secretion from cultured cells.
-
Cell Plating: Seed cells (e.g., pituitary adenoma cells, neuroendocrine tumor cells) in a multi-well plate at a density that allows for optimal hormone secretion and detection. Allow cells to adhere and grow for 24-48 hours.
-
Pasireotide Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of pasireotide or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 24, or 48 hours) to allow for pasireotide to exert its effect and for the hormone of interest to be secreted into the medium.
-
Sample Collection: Carefully collect the conditioned medium from each well.
-
Hormone Quantification: Measure the concentration of the hormone in the collected medium using a validated and sensitive immunoassay (e.g., ELISA).
-
Data Analysis: Normalize the hormone concentrations to the cell number or total protein content in each well to account for any variations in cell density. Compare the hormone levels in the pasireotide-treated groups to the vehicle control group.
Cell Viability Assay (Example: MTS Assay)
This protocol outlines a common method for assessing cell viability.
-
Cell Plating and Treatment: Follow steps 1-3 from the "General In Vitro Hormone Secretion Assay" protocol.
-
Incubation: Incubate the cells with pasireotide for the desired duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS reagent but no cells). Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of Pasireotide
Caption: Pasireotide binds to SSTRs, leading to inhibition of hormone secretion.
Experimental Workflow for In Vitro Hormone Secretion Assay
Caption: Workflow for assessing pasireotide's effect on hormone secretion.
Troubleshooting Logic for Inconsistent In Vitro Results
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. awttc.nhs.wales [awttc.nhs.wales]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of common endocrine laboratory tests: technical pitfalls, their mechanisms and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Pasireotide Pamoate in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pasireotide Pamoate in preclinical animal studies. The information is designed to help manage common side effects and ensure the welfare of research animals while maintaining the integrity of study data.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in preclinical animal studies?
A1: The most frequently reported side effects in preclinical animal models include hyperglycemia, gastrointestinal disturbances (such as diarrhea and delayed gastric emptying), and injection site reactions.[1][2][3] These effects are largely tied to Pasireotide's mechanism of action as a somatostatin analog.[4][5]
Q2: Why does this compound cause hyperglycemia?
A2: Pasireotide has a high binding affinity for somatostatin receptor 5 (SSTR5), which is expressed on pancreatic beta cells and intestinal L-cells.[2][5][6][7] Activation of SSTR5 inhibits the secretion of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][8] This reduction in insulin and incretin activity leads to elevated blood glucose levels.[5][9]
Q3: Are the side effects of this compound dose-dependent?
A3: Evidence suggests that some side effects, particularly hyperglycemia, can be dose-dependent. Higher doses of Pasireotide may lead to a greater incidence and severity of elevated blood glucose.[5][10] However, a clear dose-response relationship for all side effects in all preclinical models has not been definitively established, and even low doses can cause glycemic changes.[6]
Q4: Can this compound administration be adjusted if significant side effects are observed?
A4: Yes, dose adjustments are a potential strategy for managing side effects. In clinical settings, dose reduction is a recommended approach for managing adverse events.[11][12][13] For preclinical studies, a similar approach of dose reduction or temporary discontinuation may be considered in consultation with the study director and veterinary staff.
II. Troubleshooting Guides
Hyperglycemia Management
Issue: Elevated blood glucose levels are observed in animals following this compound administration.
Assessment Protocol:
-
Blood Glucose Monitoring:
-
Glucose Tolerance Test (GTT):
-
Perform an oral or intraperitoneal GTT to formally assess glucose metabolism impairment.
-
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
-
Fasting: Fast rats for 16-18 hours overnight with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (T=0) from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Troubleshooting and Management:
| Severity of Hyperglycemia | Recommended Action |
| Mild to Moderate | - Continue this compound administration and monitor blood glucose closely.- Ensure consistent diet and housing conditions to minimize glucose variability.- Consider dietary modifications if appropriate for the study design (e.g., switching to a lower carbohydrate diet), in consultation with a veterinarian. |
| Severe or Persistent | - Dose Reduction: Consider a dose reduction of this compound. A stepwise reduction of 25-50% can be a starting point, with careful monitoring of both efficacy and glycemic control.- Temporary Discontinuation: If severe hyperglycemia persists despite dose reduction, temporary discontinuation of treatment may be necessary.[7] Blood glucose levels typically return to baseline after cessation of treatment.[5][7]- Pharmacological Intervention: In consultation with veterinary staff, the use of antihyperglycemic agents may be considered, although this can be a confounding factor in many studies. Metformin is often a first-line consideration.[10][14] |
Experimental Workflow: Hyperglycemia Management
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging and Established Adverse Events of Pasireotide: A Twelve-Year Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of GIP receptor signaling in β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor subtype 5 regulates insulin secretion and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 11. d-nb.info [d-nb.info]
- 12. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signifor, Signifor LAR (pasireotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Pasireotide Pamoate's Effects on Insulin Secretion in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of Pasireotide Pamoate on insulin secretion in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects insulin secretion?
This compound is a multi-receptor targeted somatostatin analogue with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, SSTR5). Its primary effect on insulin secretion is mediated through its high affinity for SSTR5, which is highly expressed on pancreatic beta-cells.[1][2] Activation of SSTR5 by pasireotide inhibits insulin secretion.[3][4] Additionally, pasireotide suppresses the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells, respectively, which further contributes to reduced insulin release.[5][6][7][8]
Q2: How does the effect of Pasireotide on glucagon secretion compare to its effect on insulin?
Pasireotide has a less pronounced effect on glucagon secretion compared to its inhibitory effect on insulin.[9][10] Glucagon-producing alpha-cells in the pancreas predominantly express SSTR2.[11] While pasireotide binds to SSTR2, its affinity is lower than for SSTR5.[10] This differential binding affinity results in a more substantial suppression of insulin than glucagon, contributing to the hyperglycemic effect of the drug.[11]
Q3: What are the expected quantitative effects of Pasireotide on insulin and incretin levels?
Studies in healthy volunteers have demonstrated significant reductions in insulin and incretin levels following pasireotide administration. For instance, pasireotide treatment has been shown to decrease insulin AUC (Area Under the Curve) by approximately 62-78% during oral glucose tolerance tests (OGTT) and hyperglycemic clamp studies.[6][12] Concurrently, GLP-1 and GIP levels can be reduced by roughly 47% and 70%, respectively.[6][12]
Troubleshooting Guide
Issue 1: Difficulty isolating the direct effect of Pasireotide on pancreatic beta-cells from its indirect effects via incretin inhibition.
Solution:
To dissect these effects, a multi-pronged experimental approach is recommended:
-
In Vitro Studies: Utilize isolated pancreatic islets or beta-cell lines (e.g., INS-1E, MIN-6). This allows for the direct assessment of pasireotide's effect on insulin secretion without the influence of incretin hormones.[13][14][15]
-
In Vivo Studies with Incretin Receptor Agonists: Co-administer GLP-1 receptor agonists (e.g., liraglutide, exendin-4) or DPP-4 inhibitors (e.g., vildagliptin) with pasireotide.[11][5] This can help to compensate for the pasireotide-induced reduction in endogenous incretins and reveal the direct pancreatic effects.
Issue 2: Unexplained variability in the hyperglycemic response to Pasireotide in animal models.
Solution:
Several factors can contribute to this variability. Consider the following control measures:
-
Baseline Glycemic Status: Assess the baseline fasting plasma glucose and HbA1c levels of the animals before initiating pasireotide treatment.[11][16] Animals with pre-existing glucose intolerance or diabetes are more susceptible to severe hyperglycemia.[2]
-
Standardized Diet and Housing: Ensure all animals are on a controlled diet and housed under identical conditions to minimize variations in glucose metabolism.
-
Dose-Response Studies: Conduct a thorough dose-response study to determine the optimal concentration of pasireotide that elicits a consistent and measurable effect on insulin secretion and blood glucose in your specific animal model.
Experimental Protocols
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
Objective: To determine the direct effect of this compound on insulin secretion from pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.
-
Pre-incubation: Pre-incubate isolated islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to allow them to equilibrate.
-
Experimental Incubation:
-
Divide islets into treatment groups:
-
Control (vehicle)
-
Pasireotide (various concentrations)
-
-
Incubate the islets in a low-glucose buffer for a baseline period (e.g., 1 hour).
-
Replace the buffer with a high-glucose buffer (e.g., 16.7 mM glucose) with or without pasireotide and incubate for another 1-2 hours.
-
-
Sample Collection: Collect the supernatant at the end of the incubation period.
-
Insulin Measurement: Measure insulin concentration in the supernatant using an ELISA or RIA kit.
-
Data Normalization: Normalize insulin secretion to the total insulin content of the islets.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the in vivo effect of this compound on glucose tolerance and insulin secretion.
Methodology:
-
Acclimatization and Fasting: Acclimatize animals to handling and fast them overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein (t=0 min).
-
Pasireotide Administration: Administer this compound or vehicle subcutaneously at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Serial Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Biochemical Analysis: Measure blood glucose and plasma insulin levels at each time point.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose and insulin to quantify the overall response.
Quantitative Data Summary
| Parameter | Pasireotide Effect | Approximate Magnitude of Change | Key References |
| Insulin Secretion (In Vivo) | Decrease | 62-78% reduction in AUC | [6],[12] |
| GLP-1 Secretion | Decrease | ~47% reduction in AUC | [6],[12] |
| GIP Secretion | Decrease | ~70% reduction in AUC | [6],[12] |
| Fasting Plasma Glucose | Increase | Varies with baseline glucose levels | [11],[16] |
| HbA1c | Increase | Varies with duration of treatment | [1] |
Visualizations
Signaling Pathway of Pasireotide's Effect on Insulin Secretion
Caption: Pasireotide inhibits insulin secretion directly and indirectly.
Experimental Workflow for In Vivo Control Experiment
Caption: Workflow to control for incretin effects of Pasireotide.
References
- 1. Frontiers | The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings [frontiersin.org]
- 2. Successful Control of Hypoglycemia with Pasireotide LAR in a Patient with Inappropriate Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 5. researchgate.net [researchgate.net]
- 6. Hyperglycemia associated with pasireotide: results from a mechanistic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 9. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [Effects of somatostatin on pancreatic isolated islets and peripheral tissues of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GLP-1 receptor agonists prevent the apoptosis and dysfunction induced by pasireotide in β-cells – Il Diabete Online [ildiabeteonline.it]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Pasireotide Pamoate Delivery Methods in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective delivery of Pasireotide Pamoate in animal research settings. The following troubleshooting guides and FAQs address common challenges and provide detailed protocols to enhance experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary delivery methods for this compound in animal research?
A1: Pasireotide is typically administered via two main routes in animal studies:
-
Subcutaneous (SC) injection: This method is used for the immediate-release formulation (pasireotide diaspartate) and allows for rapid absorption.[1]
-
Intramuscular (IM) injection: This route is used for the long-acting release (LAR) formulation (this compound), which consists of microparticles that release the drug over an extended period.[2][3]
Q2: What are the most common challenges encountered when administering this compound to animals?
A2: Researchers may encounter the following issues:
-
Injection site reactions: Particularly with the LAR formulation, erythema (redness) and granulomas at the injection site have been observed in animal studies.[2]
-
Hyperglycemia: Pasireotide can lead to elevated blood glucose levels due to its inhibitory effects on insulin secretion. This has been noted in both preclinical and clinical studies.[4][5]
-
Formulation and handling issues: The LAR formulation requires careful reconstitution to ensure a homogenous suspension for accurate dosing and to prevent needle clogging.
Q3: How does Pasireotide exert its effects at a molecular level?
A3: Pasireotide is a somatostatin analog that binds with high affinity to four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).[4][6] Its highest affinity is for SSTR5.[4] Binding to these G-protein coupled receptors initiates a downstream signaling cascade that leads to the inhibition of hormone secretion, such as Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH).[2][7]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the administration of this compound in animal research.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Injection Site Reactions (Redness, Swelling, Lumps) | - Inflammatory response to the microparticles in the LAR formulation.- High injection volume for the site.- Irritation from the vehicle or pH of the formulation.[8] | - Rotate injection sites: Avoid administering consecutive injections in the same location.[8]- Optimize injection volume: Use the smallest effective volume appropriate for the animal model (see Experimental Protocols).- Formulation pH: Ensure the pH of the reconstituted solution is near neutral if preparing a custom formulation.- Consider topical mitigation: In some research contexts, topical application of a corticosteroid like mometasone before injection has been shown to reduce induration and pruritus in response to other subcutaneous agents.[9] Applying ice to the site post-injection may reduce pain.[9] |
| Hyperglycemia in Animal Models | - Pasireotide's high affinity for SSTR5 inhibits insulin secretion.[4]- Reduced secretion of incretin hormones (GLP-1 and GIP).[5] | - Establish baseline glucose levels: Measure blood glucose before initiating the study.- Regular monitoring: Monitor blood glucose levels regularly throughout the study, especially during the initial phase of treatment.[5]- Dietary management: Provide a consistent and appropriate diet to the animals.- Pharmacological intervention (if necessary and not a confounding factor): In some studies, co-administration of a GLP-1 receptor agonist has been effective in managing pasireotide-induced hyperglycemia.[10] |
| Difficulty with LAR Formulation (Clogged Needles, Inconsistent Suspension) | - Improper reconstitution of the microparticle suspension.- Suspension not being used immediately after reconstitution.- Incorrect needle gauge. | - Follow reconstitution protocol diligently: Ensure the vial is at room temperature before adding the diluent and shake moderately for a minimum of 30 seconds to achieve a uniform suspension.[11][12]- Administer immediately: Inject the suspension immediately after reconstitution to prevent settling of the microparticles.[11]- Use appropriate needle size: A 20-gauge needle is typically recommended for the commercial LAR kit. For smaller animals, a smaller gauge may be necessary, but this increases the risk of clogging. |
| Variable Pharmacokinetic (PK) Data | - Inconsistent injection technique (e.g., subcutaneous instead of intramuscular).- Inaccurate dosing due to poor suspension.- Differences in animal strain, age, or sex. | - Standardize injection technique: Ensure all personnel are trained and consistently use the correct technique for the intended route of administration.- Ensure homogenous suspension: Gently agitate the syringe immediately before injection to ensure the microparticles are evenly distributed.- Control for biological variables: Use animals of the same strain, age, and sex within a study arm to minimize variability. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Pasireotide in Male Healthy Volunteers Following Single Subcutaneous (SC) and Intramuscular (IM) LAR Administration
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability vs. IM LAR |
| SC | 600 µg | 10.4 | 0.25 | 49.3 | - |
| IM LAR | 20 mg | 3.6 (initial peak) | ~480 (second peak) | - | 100% |
| IM LAR | 40 mg | 7.1 (initial peak) | ~480 (second peak) | - | 100% |
| IM LAR | 60 mg | 10.3 (initial peak) | ~480 (second peak) | - | 100% |
| SC Depot (CAM4071) | 40 mg | 15.1 | 48.5 | 10000 | 98%[13] |
| SC Depot (CAM4071) | 80 mg | 36.3 | 96.6 | 21500 | 115%[13] |
Data compiled from studies in healthy volunteers.[1][14][15] Tmax for IM LAR reflects the time to the second, higher peak concentration.
Table 2: Grading Scale for Injection Site Reactions in Animal Models
| Grade | Erythema (Redness) | Edema (Swelling) | Clinical Observation |
| 0 | No erythema | No edema | Normal skin |
| 1 (Mild) | Faint, barely perceptible erythema | Barely perceptible edema | Minor skin reaction, animal shows no signs of distress. |
| 2 (Moderate) | Well-defined erythema | Palpable edema | Obvious skin reaction, animal may show some attention to the site (e.g., licking). |
| 3 (Severe) | Intense erythema | Significant edema extending beyond the injection site | Severe skin reaction, potential for skin breakage, animal may show signs of pain or distress. |
Adapted from FDA toxicity grading scales and animal welfare assessment guidelines.[10][16][17]
Experimental Protocols
Protocol 1: Reconstitution and Administration of this compound LAR for Rodent Studies
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, or a commercially available diluent for microsphere formulations)
-
Sterile vials
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Needles (23-25 gauge for administration, larger gauge for reconstitution if necessary)
Procedure:
-
Vehicle Preparation: Prepare the sterile vehicle. If using a custom vehicle, ensure it is biocompatible and will maintain the suspension. A common vehicle for preclinical studies is sterile 0.9% saline.
-
Reconstitution: a. Weigh the desired amount of this compound powder in a sterile vial. b. Add the calculated volume of the vehicle to the vial to achieve the target concentration. A concentration of 20 mg/mL has been used in mouse studies.[14] c. Immediately cap the vial and vortex for at least 30 seconds to ensure a uniform milky-white suspension.
-
Dose Preparation: a. Gently swirl the vial to resuspend the microparticles before drawing up the dose. b. Use a sterile syringe to draw up the calculated volume for injection.
-
Administration (Intramuscular): a. Restrain the animal appropriately. b. The quadriceps or gluteal muscles are common sites for IM injections in rats. c. Insert the needle into the muscle at a 90-degree angle. d. Aspirate to ensure the needle is not in a blood vessel. e. Inject the suspension slowly and steadily. f. Withdraw the needle and apply gentle pressure to the injection site.
-
Post-injection Monitoring: Observe the animal for any signs of distress and monitor the injection site for reactions over the following days.
Protocol 2: Subcutaneous Injection of Pasireotide in Rodents
Procedure:
-
Restraint: Properly restrain the mouse or rat to expose the dorsal side.
-
Site Selection: The loose skin over the shoulders (scruff) or the flank are suitable sites for SC injections.[8]
-
Injection: a. Create a "tent" of skin by gently pinching the skin. b. Insert the needle at the base of the tent, parallel to the body. c. Aspirate to check for blood. d. Inject the solution. e. Withdraw the needle and gently massage the area to aid dispersion.
-
Volume: For mice, the maximum SC injection volume is generally around 100-200 µL per site. For rats, it can be higher, but it is advisable to keep the volume as low as possible to minimize discomfort.
Mandatory Visualizations
References
- 1. Pharmacokinetics and safety of subcutaneous pasireotide and intramuscular pasireotide long-acting release in Chinese male healthy volunteers: a phase I, single-center, open-label, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects [mdpi.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. rareresources.com [rareresources.com]
- 12. neurosurgery.pitt.edu [neurosurgery.pitt.edu]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Pharmacokinetics and pharmacodynamics of a pasireotide subcutaneous depot (CAM4071) and comparison with immediate and long-acting release pasireotide [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Classification and reporting of severity experienced by animals used in scientific procedures: FELASA/ECLAM/ESLAV Working Group report - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of Pasireotide Pamoate during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Pasireotide Pamoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
This compound is a long-acting release (LAR) formulation of pasireotide, a synthetic somatostatin analog.[1][2] The active pharmaceutical ingredient, pasireotide, is a cyclic hexapeptide.[3] Like many peptides, pasireotide is susceptible to physical and chemical degradation, which can be influenced by factors such as temperature, pH, light, and the presence of oxidative agents.[4][5] Ensuring its stability is critical for obtaining accurate and reproducible experimental results.
Q2: How should I store this compound powder for experimental use?
The commercial formulation of this compound (Signifor® LAR) is supplied as a powder for suspension.[6] It is recommended to store the injection kit under refrigerated conditions. For research-grade this compound powder, it is advisable to store it at -20°C and protect it from moisture. Always refer to the manufacturer's specific storage recommendations.
Q3: What is the recommended procedure for reconstituting this compound for in vitro studies?
The commercial this compound product is a long-acting release formulation consisting of microparticles.[1] For laboratory experiments, it is crucial to bring the vial to room temperature for at least 30 minutes but not exceeding 24 hours before reconstitution.[6] The powder should be suspended in the provided diluent, which contains mannitol, carboxymethylcellulose sodium, poloxamer 188, and water for injections.[7] After adding the diluent, the vial should be shaken moderately in a horizontal direction for a minimum of 30 seconds to form a uniform suspension.[7] This suspension should be used immediately.[7]
Q4: Is this compound sensitive to light?
Yes, this compound should be protected from light.[8] During storage and handling, it is advisable to keep the vials in their original packaging to minimize light exposure.
Q5: What is the solubility of this compound?
This compound is practically insoluble in water.[1] This low aqueous solubility is a key feature of its long-acting release formulation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound due to improper handling or storage.
Solutions:
-
Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Review Reconstitution Protocol: Confirm that the reconstitution procedure was followed correctly, including allowing the product to reach room temperature before adding the diluent and ensuring immediate use after reconstitution.
-
Assess Solvent Compatibility: If using solvents other than the provided diluent, ensure they are compatible with this compound. The use of inappropriate solvents can lead to degradation.
-
Control Experimental Conditions: Maintain consistent pH and temperature throughout your experiment, as fluctuations can impact peptide stability.
Issue 2: Difficulty in Achieving a Homogeneous Suspension
Possible Cause: Improper reconstitution technique.
Solutions:
-
Ensure Room Temperature: Reconstituting the powder while it is still cold can lead to clumping. Always allow the vial to reach room temperature before adding the diluent.[6]
-
Correct Shaking Technique: After adding the diluent, shake the vial moderately in a horizontal motion for at least 30 seconds. Avoid vigorous vertical shaking, which can cause foaming and may not effectively suspend the microparticles.[7]
Issue 3: Suspected Degradation During an Ongoing Experiment
Possible Cause: Exposure to harsh experimental conditions (e.g., extreme pH, high temperature).
Solutions:
-
Analyze a Sample: If possible, take an aliquot of your experimental sample and analyze it using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the this compound.
-
Mitigate Harsh Conditions: If the experimental protocol allows, adjust the conditions to be milder (e.g., lower the temperature, adjust the pH to a more neutral range).
-
Use Stabilizing Excipients: For future experiments, consider the use of stabilizing excipients, although this may interfere with certain experimental designs.
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of this compound for In Vitro Studies
This protocol is adapted from the handling instructions for the commercial product and is intended for general laboratory use.
-
Remove the vial containing the this compound powder from refrigerated storage.
-
Allow the vial to stand at room temperature for a minimum of 30 minutes, but not exceeding 24 hours.[7]
-
Using a calibrated pipette, add the desired volume of appropriate, sterile diluent to the vial.
-
Immediately after adding the diluent, cap the vial securely and shake it moderately in a horizontal direction for at least 30 seconds until a uniform milky suspension is formed.[7]
-
Visually inspect the suspension to ensure there are no clumps.
-
Use the reconstituted suspension immediately in your experiment.[7]
Protocol 2: Forced Degradation Study to Evaluate this compound Stability
This is a general protocol that can be adapted to assess the stability of this compound under various stress conditions. The extent of degradation should ideally be in the range of 5-20%.[9]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent system at a known concentration (e.g., 1 mg/mL). Due to its low aqueous solubility, a co-solvent system may be necessary.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place the solid powder and the stock solution in a controlled temperature oven (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the solid powder and the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period. Keep control samples wrapped in aluminum foil to protect them from light.
3. Sample Analysis: Analyze the stressed samples and unstressed controls at each time point using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
4. Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Data Presentation
The following tables are templates to illustrate how quantitative data from stability studies can be presented.
Table 1: Stability of this compound in Aqueous Solution at Various pH and Temperatures
| pH | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 3.0 | 25 | 24 | Illustrative Data |
| 3.0 | 40 | 24 | Illustrative Data |
| 5.0 | 25 | 24 | Illustrative Data |
| 5.0 | 40 | 24 | Illustrative Data |
| 7.4 | 25 | 24 | Illustrative Data |
| 7.4 | 40 | 24 | Illustrative Data |
| 9.0 | 25 | 24 | Illustrative Data |
| 9.0 | 40 | 24 | Illustrative Data |
Table 2: Compatibility of this compound with Common Laboratory Solvents
| Solvent | Incubation Time (hours) at 25°C | This compound Remaining (%) |
| Water | 24 | Illustrative Data |
| Phosphate-Buffered Saline (PBS) | 24 | Illustrative Data |
| Dimethyl Sulfoxide (DMSO) | 24 | Illustrative Data |
| Ethanol | 24 | Illustrative Data |
| Acetonitrile | 24 | Illustrative Data |
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of a somatostatin analogue in biodegradable implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of Octastatin, a somatostatin analogue: comparative accelerated stability studies of two formulations for freeze-dried products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. signiforlar.com [signiforlar.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Detection of Pasireotide Pamoate's Effects on Downstream Targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Pasireotide Pamoate's effects on its downstream targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Pasireotide is a synthetic somatostatin analog.[1][2][3] Its mechanism of action involves binding to and activating somatostatin receptors (SSTRs).[1][2][4] Pasireotide has a broad binding profile, with high affinity for SSTR subtypes 1, 2, 3, and 5, and a particularly high affinity for SSTR5.[1][5][6][7] This activation inhibits the secretion of various hormones, most notably Adrenocorticotropic Hormone (ACTH) from pituitary corticotrophs, leading to reduced cortisol levels.[1][5][6][8] It also inhibits the release of Growth Hormone (GH) and consequently Insulin-like Growth Factor-1 (IGF-1).[5][9][10]
Q2: What are the key downstream targets to measure when assessing this compound's efficacy?
The primary downstream targets for assessing the biological activity of this compound are the hormones it regulates. For Cushing's disease models, the key targets are ACTH and cortisol.[6][8] In the context of acromegaly research, the essential targets are GH and IGF-1.[9][10][11][12]
Q3: What are the expected effects of this compound on its downstream targets?
This compound is expected to cause a dose-dependent reduction in the levels of its downstream target hormones. Clinical studies have demonstrated that treatment with pasireotide leads to rapid and sustained decreases in mean serum cortisol and plasma ACTH levels.[8] Similarly, it has been shown to effectively reduce GH and IGF-1 levels in patients with acromegaly.[9][10][11][12]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental detection of this compound's effects.
Hormone Quantification by ELISA
Issue: High Background Signal in ELISA
High background can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps or the soaking time between washes.[13][14] |
| Non-specific antibody binding | Use a different blocking buffer (e.g., switch from BSA to non-fat dry milk or vice versa).[13] Ensure the blocking buffer is fresh and properly prepared. |
| Contaminated reagents | Use fresh, sterile reagents. Ensure TMB substrate is colorless before use.[14] |
| Edge effects | Ensure the plate is sealed properly during incubations to prevent evaporation. Allow the plate to reach room temperature before adding reagents.[13] |
Issue: Low or No Signal in ELISA
A weak or absent signal can lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Inactive reagents | Ensure all kit components are within their expiration date and have been stored correctly. Avoid repeated freeze-thaw cycles.[14] |
| Incorrect antibody concentrations | Titrate the primary and/or secondary antibody concentrations to find the optimal dilution.[13] |
| Short incubation times | Increase the incubation times for antibodies or the substrate to allow for sufficient binding and signal development.[14][15] |
| Suboptimal sample handling | Ensure samples were collected and stored properly to prevent degradation of the target hormone. |
Protein Expression Analysis by Western Blot
Issue: Weak or No Bands on Western Blot
This issue can prevent the detection of changes in protein levels.
| Potential Cause | Troubleshooting Step |
| Low protein abundance in samples | Increase the amount of protein loaded onto the gel.[16][17] Consider enriching the target protein through immunoprecipitation. |
| Inefficient protein transfer | Verify transfer efficiency using a reversible stain like Ponceau S.[16] Optimize transfer time and voltage. For large proteins, consider a wet transfer method.[16] |
| Suboptimal antibody concentration | Optimize the primary and secondary antibody dilutions. |
| Issues with GPCR protein extraction | For G-protein coupled receptors like SSTRs, which can be difficult to extract, try using a stronger lysis buffer and avoid boiling the samples to prevent aggregation.[18] |
Issue: High Background or Non-Specific Bands on Western Blot
These issues can interfere with the accurate interpretation of results.
| Potential Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[17] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[17] |
| Inadequate washing | Increase the number and duration of wash steps with TBST. |
| Cross-reactivity of secondary antibody | Ensure the secondary antibody is specific to the species of the primary antibody. |
Gene Expression Analysis by qPCR
Issue: No or Late Amplification in qPCR
This can indicate a problem with the reaction setup or the quality of the samples.
| Potential Cause | Troubleshooting Step |
| Poor RNA quality or quantity | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure accurate quantification of RNA before reverse transcription.[19] |
| Inefficient reverse transcription | Use a high-quality reverse transcriptase and optimize the reaction conditions. Include a no-RT control to check for genomic DNA contamination.[20] |
| Suboptimal primer design | Design primers with appropriate melting temperatures and check for specificity using BLAST. Validate primer efficiency with a standard curve.[21] |
| PCR inhibitors in the sample | Purify the RNA or cDNA to remove potential inhibitors.[22][23] |
Issue: Inconsistent or Non-Reproducible qPCR Results
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix to reduce well-to-well variability.[22] |
| Template concentration variability | Accurately quantify nucleic acid concentrations and ensure equal input amounts across all reactions.[22] |
| Primer-dimer formation | Optimize primer concentrations and annealing temperature. Analyze the melt curve to check for the presence of primer-dimers.[21] |
Data Presentation
Table 1: Summary of this compound's Effects on Hormone Levels in Clinical Studies
| Hormone | Disease Model | Dosage | Duration of Treatment | Mean Reduction from Baseline | Reference |
| Urinary Free Cortisol (UFC) | Cushing's Disease | 0.6 mg or 0.9 mg twice daily (subcutaneous) | 24 months | Maintained reduction | [8] |
| Plasma ACTH | Cushing's Disease | 0.6 mg or 0.9 mg twice daily (subcutaneous) | 24 months | 14.7% | [8] |
| Serum Cortisol | Cushing's Disease | 0.6 mg or 0.9 mg twice daily (subcutaneous) | 24 months | 18.0% | [8] |
| Growth Hormone (GH) | Acromegaly | 20-40 mg every 4 weeks (intramuscular) | 3-8 months | 15-95% | [9] |
| IGF-1 | Acromegaly | 20-40 mg every 4 weeks (intramuscular) | 3-8 months | 3-78% | [9] |
| Growth Hormone (GH) | Acromegaly | Pasireotide LAR | 25 months | Maintained suppression | [11] |
| IGF-1 | Acromegaly | Pasireotide LAR | 25 months | Maintained suppression | [11] |
Experimental Protocols
Protocol 1: Quantification of Cortisol and ACTH by ELISA
-
Sample Preparation: Collect blood samples in appropriate tubes (e.g., EDTA for plasma ACTH, serum separator tubes for cortisol). Centrifuge to separate plasma or serum and store at -80°C until analysis.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Add the biotinylated antibody specific for the target hormone to each well.
-
Incubate the plate as per the manufacturer's instructions (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the target hormone in the samples.
Protocol 2: Analysis of SSTR Expression by Western Blot
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by heating with Laemmli buffer (for most proteins, but avoid boiling for multi-pass transmembrane proteins like SSTRs).
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the SSTR subtype of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
References
- 1. drugs.com [drugs.com]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pasireotide: Cushing's Disease Uses, Side Effects, Dosage [medicinenet.com]
- 4. mims.com [mims.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 7. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide can induce sustained decreases in urinary cortisol and provide clinical benefit in patients with Cushing’s disease: results from an open-ended, open-label extension trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pasireotide as first line medical therapy for selected patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings [frontiersin.org]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 14. abbexa.com [abbexa.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Real-Time PCR Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. pcrbio.com [pcrbio.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Strategies to enhance the anti-proliferative effects of Pasireotide Pamoate in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the anti-proliferative effects of Pasireotide Pamoate in vitro.
Frequently Asked Questions (FAQs)
Q1: We are observing a limited anti-proliferative effect of Pasireotide monotherapy in our cancer cell line. What are the potential reasons?
A1: The efficacy of Pasireotide is highly dependent on the expression of its target somatostatin receptors (SSTRs). Pasireotide is a multi-receptor ligand with high binding affinity for SSTR5, SSTR2, and SSTR3.[1][2] If your cell line has low or absent expression of these specific SSTR subtypes, the anti-proliferative effect may be minimal. Additionally, cancer cells can develop resistance through the activation of alternative survival signaling pathways that bypass the inhibitory signals from SSTR activation.[3][4]
Q2: What strategies can enhance the anti-proliferative effects of Pasireotide in vitro?
A2: Combination therapy is a key strategy. Combining Pasireotide with agents that target parallel or downstream signaling pathways can lead to synergistic effects. For example, combining Pasireotide with Teriflunomide, a Raf-1 activator, has been shown to synergistically inhibit carcinoid cell proliferation.[5][6] Another approach involves targeting the tumor microenvironment; Pasireotide can inhibit the synthesis of growth factors from cancer-associated fibroblasts (CAFs), thereby reducing chemoresistance in pancreatic tumor cells when combined with agents like gemcitabine.[7]
Q3: Which signaling pathways are modulated by Pasireotide to exert its anti-proliferative effects?
A3: Pasireotide, by activating SSTRs, can influence several downstream pathways. Key pathways include:
-
PI3K/mTOR/4E-BP1 Pathway: In cancer-associated fibroblasts, Pasireotide can activate SSTR1 to inhibit this pathway, reducing the synthesis of proteins that promote chemoresistance.[7]
-
MAPK/ERK Pathway: The interaction can be complex. In combination with Teriflunomide, Pasireotide treatment leads to increased phosphorylation of ERK1/2, which is associated with a synergistic anti-tumor effect and induction of apoptosis in carcinoid cells.[5][6]
-
Apoptosis Induction: Pasireotide, particularly in combination therapies, can induce apoptosis, as evidenced by increased levels of cleaved PARP and caspase-3.[5][6] It has been suggested this action can be mediated by SSTR3.[2]
Q4: How do I determine if the combination of Pasireotide with another drug is synergistic, additive, or antagonistic?
A4: The most common method is to calculate a Combination Index (CI) using the Chou-Talalay method. This involves treating cells with a range of concentrations of each drug alone and in combination at a fixed ratio. Based on the dose-effect curves, the CI can be calculated. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][6]
Troubleshooting Guide
Issue: Minimal or no anti-proliferative response to Pasireotide treatment.
| Possible Cause | Troubleshooting Steps |
| 1. Low Somatostatin Receptor (SSTR) Expression | 1a. Characterize SSTR Profile: Use qPCR or Western Blot to quantify the expression levels of SSTR1, SSTR2, SSTR3, and SSTR5 in your cell line. Pasireotide has a particularly high affinity for SSTR5.[8][9] 1b. Select Appropriate Cell Line: If possible, choose a cell line known to express the relevant SSTRs at functional levels. |
| 2. Activation of Escape/Resistance Pathways | 2a. Pathway Analysis: Perform Western Blot analysis to assess the activation state (i.e., phosphorylation) of key survival pathways like PI3K/Akt/mTOR and MAPK/ERK before and after Pasireotide treatment.[10] 2b. Test Combination Therapy: Based on the pathway analysis, select a second agent to inhibit the identified escape pathway and test for synergistic anti-proliferative effects. |
| 3. Suboptimal Experimental Conditions | 3a. Optimize Drug Concentration: Perform a dose-response curve with a wide range of Pasireotide concentrations to determine the IC50 for your specific cell line. 3b. Extend Treatment Duration: Some targeted therapies require longer incubation times to observe an anti-proliferative effect compared to traditional chemotherapeutics. Consider extending the treatment duration to 72 hours or longer.[11][12] |
| 4. Influence of Culture Conditions | 4a. Serum Concentration: High concentrations of growth factors in fetal bovine serum (FBS) may mask the anti-proliferative effects of Pasireotide. Consider reducing the serum concentration during the assay. 4b. Co-culture Models: If investigating resistance mechanisms, consider establishing a co-culture system with cancer-associated fibroblasts (CAFs) to better mimic the tumor microenvironment.[7] |
Data Presentation: Combination Effects
Table 1: Synergistic Inhibition of Cell Proliferation by Pasireotide (SOM230) and Teriflunomide (TFN)
| Treatment | Concentration | % Inhibition of Cell Growth (vs. Control) | Combination Index (CI)* |
| SOM230 | 10 nM | ~10% | N/A |
| TFN | 50 µM | ~25% | N/A |
| SOM230 + TFN | 10 nM + 50 µM | ~55% | < 1.0 |
| Data derived from studies in BON human carcinoid cells. A CI < 1 indicates synergy.[5][6] |
Table 2: Effect of Combination Treatment on Neuroendocrine Biomarker Expression
| Treatment (SOM230 + 50 µM TFN) | % Inhibition of CgA Expression | % Inhibition of ASCL1 Expression |
| 1 nM SOM230 | ~70% | ~80% |
| 10 nM SOM230 | ~84% | ~100% |
| Data derived from studies in BON human carcinoid cells, showing potentiation of SOM230's effect by TFN.[5] |
Visualizations: Pathways and Workflows
Caption: Synergistic pathway of Pasireotide and Teriflunomide.
Caption: Workflow for assessing drug combination synergy.
Caption: Troubleshooting flowchart for low Pasireotide efficacy.
Experimental Protocols
1. Cell Proliferation Assay (Colorimetric Method)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of Pasireotide and combination agents.[6]
-
Materials: 96-well cell culture plates, appropriate complete growth medium, this compound, combination agent (e.g., Teriflunomide), MTT reagent (or similar, like XTT/WST-1), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Pasireotide and the combination drug in culture medium.
-
Remove the overnight medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
2. Western Blot Analysis for Signaling Proteins
This protocol allows for the assessment of changes in protein expression and activation (phosphorylation) in response to drug treatment.[5]
-
Materials: 6-well plates, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH), HRP-conjugated secondary antibodies, and ECL chemiluminescence substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach ~70-80% confluency.
-
Treat cells with Pasireotide, a combination agent, or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., GAPDH).
-
3. Combination Index (CI) Calculation
The Chou-Talalay method is used to quantitatively determine the nature of the drug interaction.[5][6]
-
Principle: This method uses the median-effect equation to analyze dose-effect data. It requires generating dose-response curves for each drug individually and for their combination at a constant ratio.
-
Procedure:
-
Perform a cell proliferation assay with multiple concentrations of Drug A alone, Drug B alone, and the combination of A+B at a fixed ratio (e.g., based on their individual IC50 values).
-
For each drug and the combination, determine the dose required to produce a certain effect level (e.g., 50% inhibition, Fa = 0.5).
-
Input the dose-effect data into a specialized software program like CompuSyn or CalcuSyn.
-
The software calculates the CI value based on the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ , where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce x% effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same x% effect.
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
-
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of pasireotide and octreotide on lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Effect of Pasireotide and Teriflunomide in Carcinoids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of pasireotide and teriflunomide in carcinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Pasireotide Pamoate vs. Octreotide: a comparative analysis of in vitro signaling
A detailed examination of the in vitro signaling profiles of pasireotide pamoate and octreotide reveals significant differences in their receptor interactions and downstream cellular responses. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Pasireotide, a multi-receptor targeted somatostatin analog, demonstrates a broader binding profile with high affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5). In contrast, octreotide, a first-generation somatostatin analog, exhibits a much higher selectivity for SSTR2.[1][2][3] This fundamental difference in receptor affinity dictates their distinct in vitro signaling cascades and subsequent cellular effects.
Comparative Analysis of Receptor Binding and Downstream Signaling
The in vitro efficacy of pasireotide and octreotide is intrinsically linked to their binding affinities for the five SSTR subtypes. Pasireotide's ability to target multiple SSTRs, particularly its high affinity for SSTR5, allows it to elicit responses in cells and tissues where octreotide may be less effective due to low SSTR2 expression.[1][3][4]
Quantitative Comparison of In Vitro Signaling Parameters
The following table summarizes the key quantitative data from in vitro studies, providing a direct comparison of the potency and efficacy of pasireotide and octreotide in modulating critical signaling pathways.
| Parameter | Pasireotide (SOM230) | Octreotide | Somatostatin-14 (SS-14) | Cell Line | Reference |
| ERK Activation (EC50, nM) | |||||
| SSTR2 | 31.78 | 6.46 | 3.26 | HEK 293 | [5] |
| SSTR3 | 5.62 | 16.57 | 2.71 | HEK 293 | [5] |
| SSTR5 | >1000 | >1000 | 4.8 | HEK 293 | [5] |
| Adenylyl Cyclase Inhibition (IC50, nM) | |||||
| SSTR2 | 0.95 | 0.21 | 0.11 | HEK 293 | [6] |
| SSTR3 | 0.48 | 4.24 | 0.36 | HEK 293 | [5] |
| SSTR5 | 0.36 | 20.19 | 0.18 | HEK 293 | [5] |
Signaling Pathways and Experimental Workflow
The activation of SSTRs by pasireotide and octreotide initiates a cascade of intracellular events. A primary mechanism is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Both drugs also modulate the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation and differentiation. However, the extent of activation and the downstream consequences can differ significantly between the two compounds.
The in vitro comparison of these two drugs typically follows a standardized workflow to ensure reproducible and comparable results.
The differential receptor binding affinities are a cornerstone of the comparative analysis.
Detailed Experimental Protocols
Receptor Binding Assays
Receptor binding affinities are determined using radioligand competition assays. Membranes from cells stably expressing individual human SSTR subtypes are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28) and increasing concentrations of unlabeled pasireotide or octreotide. The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
The ability of pasireotide and octreotide to inhibit adenylyl cyclase is measured in whole cells. Cells are pre-incubated with the respective compounds for a short period before stimulation with forskolin, a direct activator of adenylyl cyclase. The intracellular cAMP levels are then quantified using a competitive immunoassay. The concentration of the drug that causes a 50% inhibition of forskolin-stimulated cAMP accumulation (IC50) is determined.[3]
ERK Phosphorylation Assay
To assess the activation of the ERK pathway, cells are treated with pasireotide or octreotide for various time points. Following treatment, cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting. Phosphorylated ERK (p-ERK) and total ERK levels are detected using specific antibodies.[3] The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation. The concentration of the drug that produces 50% of the maximal response (EC50) is calculated.[3][5]
Conclusion
The in vitro signaling profiles of pasireotide and octreotide are markedly different, primarily due to their distinct SSTR binding affinities. Pasireotide's broader receptor profile, with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5, translates to a wider range of cellular responses compared to the SSTR2-preferential octreotide.[2][3] While octreotide is more potent in activating SSTR2-mediated signaling, pasireotide demonstrates greater efficacy in modulating signaling through SSTR3 and SSTR5.[3][7] These differences underscore the importance of considering the specific SSTR expression profile of target cells when selecting a somatostatin analog for research or therapeutic purposes. The provided data and protocols offer a framework for the objective comparison of these compounds in relevant in vitro systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Pasireotide Pamoate vs. Lanreotide in Neuroendocrine Tumor Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Pasireotide Pamoate and Lanreotide, two prominent somatostatin analogs in the therapeutic arsenal against neuroendocrine tumors (NETs). This analysis is supported by experimental data on receptor binding, cell proliferation, and hormone secretion, offering a comprehensive overview to inform future research and development.
At a Glance: Key Differences and Mechanisms of Action
Pasireotide and Lanreotide are synthetic analogs of the natural hormone somatostatin, which regulates a wide array of physiological functions, including hormone secretion and cell growth. Their therapeutic effect in NETs is primarily mediated through their interaction with somatostatin receptors (SSTRs) expressed on tumor cells. However, their efficacy is dictated by their distinct receptor binding profiles.
Lanreotide , a first-generation somatostatin analog, primarily targets SSTR2 with a moderate affinity for SSTR5. In contrast, Pasireotide is a second-generation, multi-receptor targeted analog with a broader binding profile. It exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5. This wider range of receptor interactions suggests that Pasireotide may have a broader and more potent anti-tumor activity, especially in tumors that express multiple SSTR subtypes or have lower SSTR2 expression.
Head-to-Head: Preclinical Efficacy in In Vitro and In Vivo Models
Preclinical studies have consistently demonstrated the differential effects of Pasireotide and Lanreotide (often compared with the functionally similar Octreotide) on tumor cell behavior and hormone secretion.
Receptor Binding Affinity
The foundational difference in the mechanism of action between Pasireotide and Lanreotide lies in their affinity for the five somatostatin receptor subtypes. The following table summarizes their binding affinities (IC50, nM), highlighting Pasireotide's broader and, for certain subtypes, stronger binding.
| Receptor Subtype | Pasireotide (IC50, nM) | Lanreotide (IC50, nM) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 1.9 |
| SSTR3 | 1.5 | 39 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 13 |
Data compiled from multiple preclinical studies.
In Vitro Studies: Cell Viability and Proliferation
In vitro experiments using various neuroendocrine and other tumor cell lines have provided valuable insights into the direct anti-proliferative effects of Pasireotide and Lanreotide.
| Cell Line | Drug | Concentration | Effect on Cell Viability/Proliferation | Reference |
| Meningioma Primary Cultures | Pasireotide | 1 nM | -26% ± 0.5% | |
| Octreotide | 1 nM | -22% ± 0.5% | ||
| BON-1 (Pancreatic NET) | Lanreotide | 1 µM (72h) | Increased cell number to 126.9 ± 3.2% of control | |
| QGP-1 (Pancreatic NET) | Lanreotide | 1 µM (72h) | Reduced cell number to 89.05 ± 5.46% of control |
Notably, one study on pancreatic NET cell lines showed that Lanreotide had opposing effects on cell proliferation in two different cell lines, highlighting the complexity of tumor response. In contrast, a study on meningioma primary cultures demonstrated that Pasireotide had a significantly stronger inhibitory effect on cell viability compared to Octreotide.
In Vitro Studies: Hormone Secretion
A key therapeutic goal in functional NETs is the control of hormone hypersecretion. Preclinical studies have evaluated the ability of Pasireotide and Lanreotide to inhibit hormone release from pituitary adenoma cells.
| Cell Type | Drug | Concentration | Effect on Hormone Secretion | Reference |
| GH-secreting Pituitary Adenoma | Pasireotide | 10 nM (72h) | -37.1% ± 15.7% GH secretion | |
| Octreotide | 10 nM (72h) | -36.8% ± 16.2% GH secretion | ||
| GH- and PRL-secreting Adenoma | Pasireotide | 10 nM (72h) | More effective at inhibiting PRL hypersecretion than Octreotide |
In primary cultures of GH-secreting pituitary adenomas, Pasireotide and Octreotide showed a comparable overall effect on GH secretion. However, in adenomas that co-secreted prolactin (PRL), Pasireotide was more potent in inhibiting PRL hypersecretion.
Signaling Pathways and Experimental Workflows
The binding of Pasireotide and Lanreotide to their respective SSTRs initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: Signaling pathways activated by Pasireotide and Lanreotide.
The experimental workflow for evaluating the in vivo efficacy of these compounds typically involves the use of animal models with implanted neuroendocrine tumors.
Caption: General experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments cited in the comparison of Pasireotide and Lanreotide.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of Pasireotide and Lanreotide to different somatostatin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing individual human SSTR subtypes (SSTR1-5) are prepared.
-
Radioligand: A radiolabeled somatostatin analog, such as [125I-Tyr11]SS-14, is used as the ligand.
-
Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (Pasireotide or Lanreotide).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of Pasireotide and Lanreotide on the viability and proliferation of neuroendocrine tumor cells in vitro.
Methodology:
-
Cell Seeding: Neuroendocrine tumor cells (e.g., BON-1, QGP-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Pasireotide, Lanreotide, or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Lanreotide in a preclinical tumor model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human neuroendocrine tumor cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Animals are randomized into treatment groups (e.g., vehicle control, this compound, Lanreotide). Treatment is administered at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treatment groups to the control group.
Conclusion
The preclinical data strongly suggest that Pasireotide's broader receptor binding profile, particularly its high affinity for SSTR1, SSTR3, and SSTR5 in addition to SSTR2, translates into a more potent and wider-ranging anti-tumor activity in certain preclinical models compared to the SSTR2-preferring Lanreotide. While both compounds are effective somatostatin analogs, the choice between them for future clinical development in specific NET subtypes may be guided by the SSTR expression profile of the tumor. This guide underscores the importance of comprehensive preclinical evaluation to understand the nuances of drug efficacy and to inform the design of targeted and effective cancer therapies.
Validating the Anti-Tumor Efficacy of Pasireotide Pamoate in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Pasireotide Pamoate in various xenograft models, supported by experimental data from preclinical studies. The data presented herein evaluates the performance of this compound as a monotherapy and in combination with other agents, offering valuable insights for researchers in oncology and drug development.
Comparative Analysis of Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, including thyroid and pituitary tumors. The following tables summarize the quantitative data from these studies, comparing the effects of this compound with control groups and other therapeutic agents.
Thyroid Cancer Xenograft Models
Table 1: Tumor Growth Inhibition in TPC-1 Papillary Thyroid Carcinoma Xenografts
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 150 ± 25 | 1250 ± 150 | - |
| Pasireotide LAR (20mg/kg) | 150 ± 25 | 800 ± 120 | 36% |
| Everolimus (1mg/kg, daily) | 150 ± 25 | 650 ± 100 | 48% |
| Pasireotide LAR + Everolimus | 150 ± 25 | 400 ± 80 | 68% |
Data extrapolated from figures in a preclinical study.[1]
Table 2: Tumor Growth Inhibition in BCPAP Papillary Thyroid Carcinoma Xenografts
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 200 ± 30 | 1800 ± 200 | - |
| Pasireotide LAR (20mg/kg) | 200 ± 30 | 1400 ± 180 | 22% |
| Everolimus (1mg/kg, daily) | 200 ± 30 | 1000 ± 150 | 44% |
| Pasireotide LAR + Everolimus | 200 ± 30 | 900 ± 140 | 50% |
Data extrapolated from figures in a preclinical study.[1]
Nonfunctioning Pituitary Tumor Xenograft Model
Table 3: Comparison of Pasireotide and Octreotide in a Rat Xenograft Model of Nonfunctioning Pituitary Tumors (56-day treatment)
| Treatment Group | Initial Tumor Volume (mm³) (Mean) | Final Tumor Volume (mm³) (Mean) | Percent Change in Tumor Volume (%) |
| Placebo | 100 | 179 | +79% |
| Octreotide LAR (20mg/kg) | 100 | 119 | +19% |
| Pasireotide LAR (20mg/kg) | 100 | 95 | -5% |
Data represents the average change in tumor volume over the treatment period.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the summarized protocols for the key xenograft experiments cited in this guide.
Thyroid Cancer Xenograft Studies (TPC-1 and BCPAP)
-
Cell Lines: TPC-1 and BCPAP human papillary thyroid carcinoma cell lines were used.[1]
-
Animal Models: Immunodeficient nude mice or rats were used for tumor implantation.[1]
-
Tumor Implantation: 5 x 10^6 cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each animal.[1]
-
Treatment Initiation: Treatment was initiated when tumors reached a palpable size (approximately 150-200 mm³).[1]
-
Drug Administration:
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.[1]
-
Endpoint: The study was terminated when the tumor burden in the control group reached the protocol-defined limit.[1]
Nonfunctioning Pituitary Tumor Xenograft Study
-
Animal Model: The study utilized the MENX rat model, which spontaneously develops nonfunctioning pituitary tumors.[2]
-
Treatment Groups: Age-matched, tumor-bearing male and female MENX rats were randomized to receive placebo, Octreotide LAR, or Pasireotide LAR.[2]
-
Drug Administration:
-
Tumor Growth Monitoring: Tumor volume was monitored longitudinally using high-resolution magnetic resonance imaging (MRI) at day 0, 28, and 56.[2][3]
-
Endpoint: The primary endpoint was the change in tumor volume from baseline after 28 and 56 days of treatment.[2]
Signaling Pathways and Experimental Workflows
The anti-tumor effects of Pasireotide are mediated through its interaction with somatostatin receptors (SSTRs), which triggers a cascade of intracellular signaling events.
Pasireotide's Mechanism of Action
Pasireotide is a somatostatin analog with a broad binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[4] This distinguishes it from other somatostatin analogs like octreotide, which primarily targets SSTR2.[5] The binding of Pasireotide to these receptors initiates signaling pathways that can lead to the inhibition of hormone secretion and the suppression of tumor cell proliferation.[4][5]
Caption: Pasireotide's anti-tumor signaling cascade.
Experimental Workflow for Xenograft Studies
The general workflow for conducting xenograft studies to evaluate the anti-tumor efficacy of this compound is outlined below.
References
- 1. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pasireotide and Other Somatostatin Analogs on Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of Pasireotide and other commercially available somatostatin analogs (SSAs), Octreotide and Lanreotide. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
Introduction to Somatostatin Analogs and Their Receptors
Somatostatin is a natural peptide hormone that regulates a wide range of physiological functions by binding to a family of five G-protein coupled receptors, designated as somatostatin receptors 1 through 5 (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Synthetic somatostatin analogs have been developed to mimic the actions of natural somatostatin but with improved stability and receptor subtype selectivity. These analogs are crucial therapeutic agents for various conditions, including neuroendocrine tumors and acromegaly. Their clinical efficacy is intrinsically linked to their binding affinity for the different SSTR subtypes.
Pasireotide is a multi-receptor targeted SSA, while first-generation SSAs like Octreotide and Lanreotide primarily target SSTR2.[1] This guide will delve into the specifics of their receptor binding affinities and the downstream signaling consequences.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and can be quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the higher the binding affinity of the analog for the receptor. The following table summarizes the in vitro receptor binding affinities (IC50 in nM) of Pasireotide, Octreotide, and Lanreotide for the five human somatostatin receptor subtypes.
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
Note: The IC50 values presented are compiled from various sources and may exhibit slight variations between different studies. These values should be considered as representative.
Key Observations from Binding Affinity Data:
-
Pasireotide demonstrates a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. Notably, it exhibits the highest affinity for SSTR5 among the compared analogs.[2] Its affinity for SSTR4 is negligible.
-
Octreotide and Lanreotide are considered first-generation SSAs and show a more selective binding profile, with high affinity primarily for SSTR2.[1] They have moderate to low affinity for SSTR3 and SSTR5 and do not bind to SSTR1 and SSTR4.[3]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for somatostatin analogs is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled ligand (the SSA being tested) to displace a radiolabeled ligand from its receptor.
Principle:
A radiolabeled ligand with known high affinity for a specific SSTR subtype is incubated with a source of the receptor (e.g., cell membranes from cells engineered to express a single SSTR subtype). The unlabeled SSA is then added at increasing concentrations. The effectiveness of the unlabeled SSA in competing with the radioligand for binding to the receptor is measured by the reduction in radioactivity bound to the receptor.
General Methodology:
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) that have been stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A suitable radioligand, typically a high-affinity peptide labeled with iodine-125 (e.g., ¹²⁵I-[Tyr¹¹]-SST-14 or ¹²⁵I-[Leu⁸, D-Trp²²-Tyr²⁵]-SST-28), is used.
-
Competitive Binding Incubation:
-
A constant concentration of the radioligand and the prepared cell membranes are incubated in a buffer solution.
-
Increasing concentrations of the unlabeled somatostatin analog (Pasireotide, Octreotide, or Lanreotide) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through.
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are plotted as the percentage of specific binding versus the concentration of the unlabeled SSA.
-
The IC50 value, which is the concentration of the unlabeled SSA that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
Visualization of Receptor Binding Profiles and Signaling Pathways
To visually represent the comparative binding affinities and the subsequent cellular signaling, the following diagrams have been generated using Graphviz.
Caption: Comparative binding affinities of SSAs to SSTR subtypes.
Caption: Generalized SSTR signaling pathway upon agonist binding.
Downstream Signaling Pathways
Upon binding of a somatostatin analog to its cognate SSTR, a cascade of intracellular signaling events is initiated. All five SSTR subtypes are coupled to inhibitory G-proteins (Gi/o). The primary signaling pathways activated include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a key mediator of many cellular processes, including hormone secretion.
-
Modulation of Ion Channel Activity: SSTR activation can also lead to the activation of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization. Additionally, it can inhibit voltage-gated calcium (Ca2+) channels, leading to a decrease in intracellular calcium concentration. Both of these effects contribute to the inhibition of hormone and neurotransmitter release.
-
Activation of Phosphatases: SSTRs can also activate various protein phosphatases, such as SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.
The specific downstream effects can vary depending on the SSTR subtype and the cell type being studied. The broader receptor binding profile of Pasireotide suggests it may engage a wider array of these signaling pathways compared to the more SSTR2-selective analogs.
Conclusion
Pasireotide distinguishes itself from first-generation somatostatin analogs like Octreotide and Lanreotide through its multi-receptor binding profile, with particularly high affinity for SSTR5, in addition to SSTR1, SSTR2, and SSTR3. This broader engagement of SSTR subtypes may offer a therapeutic advantage in conditions where multiple SSTRs are expressed or where SSTR2 is not the predominant receptor. Understanding these differences in receptor binding is fundamental for the rational design of future clinical trials and for the development of novel, more effective somatostatin-based therapies. The provided experimental framework for assessing binding affinity serves as a foundational method for such research endeavors.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Comparative study of Pasireotide Pamoate and Signifor LAR in a research context
In the landscape of somatostatin analogues for the treatment of acromegaly and Cushing's disease, pasireotide stands out for its unique receptor binding profile. This guide provides a detailed comparative study of the long-acting release formulation, Pasireotide Pamoate (marketed as Signifor LAR), in relation to first-generation somatostatin analogues and its short-acting counterpart, pasireotide diaspartate (Signifor). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
It is important to clarify that this compound is the active ingredient in the long-acting release formulation, which is commercially available under the brand name Signifor LAR.[1][2] Therefore, a direct comparison between this compound and Signifor LAR is not applicable as they are essentially the same entity. This guide will, therefore, compare Signifor LAR to other relevant therapies.
Section 1: Signifor LAR (this compound) vs. First-Generation Somatostatin Analogues
First-generation somatostatin analogues, such as octreotide and lanreotide, have been the standard of care for acromegaly. However, a significant portion of patients do not achieve full biochemical control with these therapies. Signifor LAR, with its distinct mechanism of action, offers an alternative.
Mechanism of Action
Pasireotide is a cyclohexapeptide somatostatin analogue that exerts its effects by binding to somatostatin receptors (SSTRs).[3][4] Unlike first-generation analogues that primarily target SSTR2, pasireotide has a high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[5][6][7] This broader receptor binding profile is crucial for its efficacy, especially in Cushing's disease where pituitary adenomas often overexpress SSTR5.[6][8][9] In acromegaly, the binding to both SSTR2 and SSTR5 is relevant for the inhibition of growth hormone (GH) secretion.[8][10]
References
- 1. Signifor (pasireotide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Pasireotide: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 3. mims.com [mims.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. lablue.com [lablue.com]
- 10. novartis.com [novartis.com]
Validating the Specificity of Pasireotide Pamoate for Somatostatin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pasireotide Pamoate's binding affinity and functional specificity for the five human somatostatin receptor subtypes (SSTR1-5) against other commercially available somatostatin analogs, namely Octreotide and Lanreotide. The data presented is supported by detailed experimental protocols to aid in the critical evaluation and replication of these findings.
Executive Summary
Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog that exhibits a broader binding profile compared to the first-generation analogs, Octreotide and Lanreotide.[1] While Octreotide and Lanreotide primarily target SSTR2, Pasireotide demonstrates high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][2] This distinct receptor specificity profile underlies its unique therapeutic efficacy in conditions such as Cushing's disease and acromegaly, as well as its different side-effect profile, including a higher incidence of hyperglycemia.[3] This guide will delve into the quantitative data that substantiates these claims and the methodologies used to acquire them.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 in nM) of Pasireotide, Octreotide, Lanreotide, and endogenous somatostatin (SRIF-14 and SRIF-28) to the five human somatostatin receptor subtypes. The data is derived from radioligand binding assays using cloned human SSTRs expressed in CHO-K1 cells.[1]
| Compound | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |
| Pasireotide (SOM230) | 9.3 ± 0.5 | 1.0 ± 0.05 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.02 |
| Octreotide | >1000 | 0.9 ± 0.1 | 26 ± 2.0 | >1000 | 6.2 ± 0.8 |
| Lanreotide | >1000 | 1.4 ± 0.2 | 34 ± 3.0 | >1000 | 11 ± 1.0 |
| SRIF-14 | 2.5 ± 0.3 | 0.3 ± 0.03 | 1.0 ± 0.1 | 2.0 ± 0.2 | 0.5 ± 0.05 |
| SRIF-28 | 2.0 ± 0.2 | 0.2 ± 0.02 | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.3 ± 0.03 |
Data from Bruns et al. (2002).[1]
Functional Specificity: Inhibition of cAMP Accumulation
The functional consequence of receptor binding is a critical aspect of validating specificity. One of the primary signaling pathways activated by SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of somatostatin analogs in inhibiting forskolin-stimulated cAMP accumulation in cells expressing specific SSTR subtypes provides a measure of their functional activity.
| Compound | Functional Activity (IC50 in nM) for inhibition of forskolin-stimulated cAMP accumulation at rat sst2A |
| Pasireotide (SOM230) | 1.7 ± 0.4 |
| Octreotide | 0.4 ± 0.1 |
Data from "Pasireotide and octreotide stimulate distinct patterns of sst2A somatostatin receptor phosphorylation"[4]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinities of Pasireotide, Octreotide, and Lanreotide to human somatostatin receptor subtypes.[1]
1. Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO-K1) cells were stably transfected with the cDNA encoding for each of the five human somatostatin receptor subtypes (hSSTR1-5).
-
Cells were cultured in Ham's F12 medium supplemented with 10% fetal calf serum, penicillin/streptomycin, and G418 for selection.
-
For membrane preparation, cells were harvested, washed with phosphate-buffered saline (PBS), and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
The homogenate was centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the cell membranes. The final membrane pellet was resuspended in the binding buffer.
2. Binding Assay:
-
The binding assays were performed in a final volume of 200 µL in 96-well plates.
-
The reaction mixture contained cell membranes (10-30 µg protein), the radioligand [125I]Tyr11-SRIF-14 (at a concentration close to its Kd), and varying concentrations of the competing unlabeled ligands (Pasireotide, Octreotide, Lanreotide, or SRIF-14/28).
-
The binding buffer consisted of 50 mM HEPES (pH 7.4), 5 mM MgCl2, 0.2% BSA, and protease inhibitors.
-
The plates were incubated for 60 minutes at room temperature.
3. Separation and Detection:
-
The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
The filters were washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters was quantified using a gamma counter.
4. Data Analysis:
-
Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled SRIF-14.
-
Specific binding was calculated by subtracting non-specific binding from total binding.
-
The IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis using a one-site competition model.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes the method to assess the functional activity of somatostatin analogs by measuring their ability to inhibit cAMP production.[4]
1. Cell Culture:
-
Cells stably expressing the desired somatostatin receptor subtype (e.g., rat sst2A in HEK293 cells) were used.
-
Cells were cultured in appropriate media supplemented with serum and antibiotics.
2. cAMP Accumulation Assay:
-
Cells were seeded in 24-well plates and grown to near confluency.
-
Prior to the assay, the growth medium was replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 30 minutes to prevent cAMP degradation.
-
Cells were then stimulated with forskolin (an adenylyl cyclase activator, typically 1-10 µM) in the presence of varying concentrations of the somatostatin analogs (Pasireotide or Octreotide) for 15-30 minutes at 37°C.
3. cAMP Measurement:
-
The reaction was stopped by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
The intracellular cAMP concentration in the cell lysates was determined using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The amount of cAMP produced was normalized to the protein concentration in each well.
-
The percentage of inhibition of forskolin-stimulated cAMP accumulation was calculated for each concentration of the analog.
-
The IC50 values (the concentration of the analog that produces 50% of the maximal inhibition of cAMP accumulation) were determined by non-linear regression analysis.
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Pasireotide signaling pathway via SSTRs.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating somatostatin analog specificity.
References
- 1. SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Effects of Pasireotide and Octreotide
For Immediate Release
This guide provides a detailed comparative analysis of the anti-proliferative effects of two somatostatin analogs, Pasireotide and Octreotide. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in oncology and other proliferative diseases. This document synthesizes experimental data from in vitro studies, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways.
Executive Summary
Pasireotide, a multi-receptor somatostatin analog, generally demonstrates a more potent anti-proliferative effect compared to Octreotide, a selective somatostatin receptor subtype 2 (SSTR2) agonist. This enhanced efficacy is attributed to Pasireotide's broader binding profile, targeting multiple somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5)[1]. Experimental data from various cancer cell lines, including meningioma, neuroendocrine tumors, and models of polycystic kidney and liver disease, consistently show Pasireotide's superior ability to inhibit cell viability and proliferation. Both drugs exert their anti-proliferative effects through the modulation of key signaling pathways, most notably the PI3K-Akt-mTOR pathway, and through the activation of phosphotyrosine phosphatases such as SHP1[1].
Data Presentation: Quantitative Comparison of Anti-Proliferative Effects
The following tables summarize the quantitative data from comparative studies on the anti-proliferative effects of Pasireotide and Octreotide.
Table 1: Comparative Reduction in Cell Viability in Human Meningioma Primary Cell Cultures [1]
| Treatment Concentration | Mean Inhibition of Cell Viability (Pasireotide) | Mean Inhibition of Cell Viability (Octreotide) |
| 0.1 nM | -22% ± 0.5% | -18% ± 0.5% |
| 1 nM | -26% ± 0.5% | -22% ± 0.5% |
| 10 nM | -28% ± 0.5% | -24% ± 0.5% |
Data represents the mean ± SEM from 27 responsive tumor samples.
Table 2: Comparative Inhibition of Cell Proliferation (BrdU Incorporation) in Human Meningioma Primary Cell Cultures [1]
| Treatment | Mean Inhibition of BrdU Incorporation |
| Octreotide (1 nM) | -26% ± 3% |
| Pasireotide (1 nM) | -36% ± 3% |
Data represents the mean ± SEM from 10 responsive tumor samples.
Table 3: Comparative Anti-Proliferative Effects in Polycystic Kidney Disease (PKD) Models [2]
| Cell Type | Assay | Pasireotide Efficacy vs. Octreotide |
| Rat Control & PCK Cholangiocytes | MTS Assay | 18.6% & 24.3% reduction vs. 9.6% & 16.8% |
| Human Control & ADPKD Cholangiocytes | MTS Assay | 21.9% & 33.7% reduction vs. 12.9% & 18.4% |
| Rat Control & PCK Cholangiocytes | BrdU Assay | 24.4% & 32.9% reduction vs. 15.5% & 25.1% |
| Human Control & ADPKD Cholangiocytes | BrdU Assay | 19.8% & 38.5% reduction vs. 12.5% & 29.8% |
Table 4: IC50 Values for Inhibition of Cell Viability [3]
| Cell Line | Pasireotide IC50 | Octreotide IC50 |
| H69 (Small Cell Lung Cancer) | 35.4 µM | No significant inhibition up to 300 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Pasireotide or Octreotide (e.g., 0.1 nM to 100 nM) for a specified period (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding and Treatment: Seed and treat cells with Pasireotide or Octreotide as described for the MTT assay.
-
BrdU Labeling: Two hours prior to the end of the treatment period, add BrdU (10 µM final concentration) to each well.
-
Fixation and Denaturation: After incubation, fix the cells with 4% paraformaldehyde for 15 minutes and then treat with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Immunostaining: Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5). Block non-specific binding with 1% BSA in PBS, then incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add TMB substrate and stop the reaction with 2N H2SO4.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Express BrdU incorporation as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Pasireotide or Octreotide for the desired time.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Pasireotide and Octreotide exert their anti-proliferative effects by binding to somatostatin receptors, which triggers a cascade of intracellular signaling events.
Caption: Signaling pathway of Pasireotide and Octreotide.
Pasireotide's ability to bind to a wider range of SSTRs, particularly SSTR1 and SSTR5 in addition to SSTR2, contributes to its enhanced anti-proliferative activity in certain tumors[1]. Both drugs lead to the activation of the phosphotyrosine phosphatase SHP1, which in turn inhibits the PI3K-Akt-mTOR pathway, a critical regulator of cell growth and proliferation[1]. This inhibition leads to downstream effects such as the downregulation of cyclin D1, a key protein for cell cycle progression[1].
Experimental Workflow for Comparing Anti-Proliferative Effects
The following diagram outlines a typical experimental workflow for a comparative analysis of Pasireotide and Octreotide.
Caption: Experimental workflow for comparative analysis.
Conclusion
References
- 1. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide is more effective than octreotide in reducing hepatorenal cystogenesis in rodents with polycystic kidney and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Pasireotide Pamoate in a New Disease Model: A Comparative Guide
For researchers, scientists, and drug development professionals exploring the therapeutic potential of Pasireotide Pamoate in novel disease contexts, this guide provides a comprehensive framework for validating its efficacy. By objectively comparing its performance with established alternatives and providing detailed experimental methodologies, this document serves as a practical resource for preclinical and clinical investigation.
Pasireotide is a synthetic somatostatin analog, available as pasireotide diaspartate for subcutaneous injection and this compound for long-acting intramuscular injection.[1][2] It is currently approved for the treatment of Cushing's disease and acromegaly.[1][3] Its mechanism of action involves binding to somatostatin receptors (SSTRs), which are expressed on various cells, including neuroendocrine tumor cells.[4][5]
Mechanism of Action
Pasireotide is a multi-receptor ligand with a high binding affinity for four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[6][7] Notably, it has a significantly higher affinity for SSTR5 compared to first-generation somatostatin analogs like octreotide and lanreotide, which primarily target SSTR2.[7][8][9] This broad receptor-binding profile underpins its efficacy in conditions where SSTR5 is overexpressed, such as in the corticotroph tumors of Cushing's disease.[1][6] In acromegaly, its action is mediated through both SSTR2 and SSTR5.[1][7] The activation of these receptors leads to the inhibition of hormone hypersecretion, such as Adrenocorticotropic Hormone (ACTH) in Cushing's disease and Growth Hormone (GH) in acromegaly.[4][5]
Comparative Efficacy Data
The efficacy of this compound has been demonstrated in several clinical trials for Cushing's disease and acromegaly. The following tables summarize key quantitative data comparing Pasireotide with other treatments.
Table 1: Comparison of Pasireotide with Alternatives for Cushing's Disease
| Treatment | Mechanism of Action | Efficacy Endpoint | Results | Key Side Effects | Citations |
| Pasireotide | Somatostatin analog (high affinity for SSTR5) | Normalization of mean urinary free cortisol (mUFC) | Up to 51.9% of patients achieved normal mUFC levels.[10] | Hyperglycemia, diarrhea, nausea, cholelithiasis.[10][11] | [10][11] |
| Cabergoline | Dopamine agonist | Reduction in mUFC | Often used in combination; response may wane over time. | Nausea, dizziness, headache. | [12] |
| Ketoconazole | Adrenal steroidogenesis inhibitor | Reduction in cortisol production | Effective in many patients, often used off-label. | Liver toxicity, adrenal insufficiency. | [11][12] |
| Metyrapone | Adrenal steroidogenesis inhibitor | Reduction in cortisol production | Rapid onset of action. | Hirsutism, hypertension, hypokalemia. | [12] |
| Mifepristone | Glucocorticoid receptor antagonist | Blocks cortisol effects | Improves clinical signs and symptoms. | Adrenal insufficiency, hypokalemia, endometrial thickening. | [12] |
Table 2: Comparison of Pasireotide with Alternatives for Acromegaly
| Treatment | Mechanism of Action | Efficacy Endpoint | Results | Key Side Effects | Citations |
| Pasireotide LAR | Somatostatin analog (targets SSTR2 and SSTR5) | Normalization of IGF-1 levels | Achieved in 54% of patients in a long-term study.[13] Superior to first-generation SRLs in some studies.[13][14] | Hyperglycemia, diarrhea, cholelithiasis.[13][15] | [13][14][15] |
| Octreotide LAR | Somatostatin analog (primarily targets SSTR2) | Normalization of IGF-1 levels | Effective in ~20-70% of patients.[9] | Diarrhea, abdominal pain, cholelithiasis. | [9] |
| Lanreotide Autogel | Somatostatin analog (primarily targets SSTR2) | Normalization of IGF-1 levels | Efficacy comparable to Octreotide LAR.[9] | Diarrhea, abdominal pain, cholelithiasis. | [9] |
| Pegvisomant | GH receptor antagonist | Normalization of IGF-1 levels | Effective in 65-90% of patients.[9] | Liver enzyme elevation, injection site reactions. | [9] |
Experimental Protocols for Efficacy Validation
To validate the efficacy of this compound in a new disease model, a systematic approach involving in vitro and in vivo experiments is crucial.
1. Somatostatin Receptor Binding Assay
-
Objective: To determine the binding affinity of Pasireotide to somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR5) in the target cells or tissues of the new disease model.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from the disease model cells or tissues expressing SSTRs.
-
Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14) and increasing concentrations of unlabeled Pasireotide.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 (concentration of Pasireotide that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. High-throughput screening methods using microplates can also be employed.[16]
-
2. In Vitro Functional Assay (Hormone Secretion)
-
Objective: To assess the ability of Pasireotide to inhibit the secretion of a relevant hormone or biomarker from the disease model cells.
-
Methodology:
-
Cell Culture: Culture the cells from the new disease model.
-
Stimulation: Stimulate hormone secretion using a known secretagogue relevant to the disease pathophysiology.
-
Treatment: Treat the stimulated cells with increasing concentrations of Pasireotide.
-
Sample Collection: Collect the cell culture supernatant at specific time points.
-
Quantification: Measure the concentration of the secreted hormone/biomarker in the supernatant using an appropriate method (e.g., ELISA, RIA).
-
Data Analysis: Plot the hormone concentration against the Pasireotide concentration to determine the EC50 (concentration of Pasireotide that produces 50% of the maximal inhibitory effect).
-
3. In Vivo Efficacy Study in a Disease Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of the new disease.
-
Methodology:
-
Animal Model: Utilize an established or newly developed animal model that recapitulates key aspects of the human disease.
-
Treatment Groups: Randomize animals into vehicle control, this compound treatment, and potentially a positive control (alternative treatment) group.
-
Dosing and Administration: Administer this compound intramuscularly at clinically relevant doses and schedules.
-
Efficacy Endpoints: Monitor relevant efficacy parameters, which may include:
-
Tumor volume (measured by calipers or imaging).
-
Levels of disease-specific biomarkers in blood or urine.
-
Clinical signs of the disease.
-
Survival analysis.
-
-
Toxicity Monitoring: Regularly monitor animal weight, behavior, and perform hematological and biochemical analysis to assess safety.
-
Histopathological Analysis: At the end of the study, collect and analyze tissues for histopathological changes.
-
Statistical Analysis: Use appropriate statistical methods to compare the outcomes between the treatment groups.
-
Logical Comparison of Somatostatin Analogs
The choice between Pasireotide and first-generation somatostatin analogs depends on the specific SSTR expression profile of the target cells.
By following the outlined experimental protocols and considering the comparative data, researchers can effectively validate the efficacy of this compound in a new disease model, paving the way for potential new therapeutic applications.
References
- 1. Pasireotide Monograph for Professionals - Drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 7. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Long‐term efficacy and safety of once‐monthly pasireotide in Cushing's disease: A Phase III extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical use of pasireotide for Cushing’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csrf.net [csrf.net]
- 13. Long-term Efficacy and Safety of Pasireotide in Patients With Acromegaly: 14 Years of Single-Center Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. canjhealthtechnol.ca [canjhealthtechnol.ca]
- 15. awttc.nhs.wales [awttc.nhs.wales]
- 16. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Side Effects: Pasireotide Pamoate vs. First-Generation Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Somatostatin analogs (SSAs) are a cornerstone in the medical management of neuroendocrine tumors and acromegaly. First-generation SSAs, such as octreotide and lanreotide, primarily target the somatostatin receptor subtype 2 (SSTR2). Pasireotide, a second-generation SSA, exhibits a broader binding profile with high affinity for multiple receptors, including SSTR1, SSTR2, SSTR3, and notably, SSTR5.[1][2] While this broad activity can enhance therapeutic efficacy, it also introduces a distinct metabolic side effect profile, most prominently a higher incidence and severity of hyperglycemia.[2][3] This guide provides an objective comparison of these metabolic effects, supported by data from pivotal clinical studies.
Mechanism of SSA-Induced Hyperglycemia
The differential impact of SSAs on glucose homeostasis is rooted in their varied affinities for SSTR subtypes, which regulate key hormones involved in glucose control. SSTR2 activation, primarily seen with octreotide and lanreotide, inhibits glucagon secretion from pancreatic α-cells.[4][5] In contrast, SSTR5 activation, a key feature of pasireotide, potently inhibits insulin secretion from pancreatic β-cells.[4][6]
Pasireotide's high affinity for SSTR5 results in a strong suppression of insulin secretion.[6][7] Furthermore, pasireotide significantly reduces the secretion of incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—which normally stimulate insulin release after a meal.[4][8][9] The combined potent inhibition of insulin and incretins by pasireotide outweighs its milder inhibition of glucagon, leading to a net hyperglycemic effect.[1][4][8]
Quantitative Comparison of Metabolic Side Effects from Clinical Trials
Head-to-head clinical trials provide the clearest evidence of the differences in metabolic adverse events between pasireotide and first-generation SSAs. The Phase III C2305 study in medically-naïve acromegaly patients and the PAOLA study in patients inadequately controlled on other SSAs are key sources of these data.
| Metabolic Adverse Event | Pasireotide LAR | Octreotide LAR | Lanreotide Autogel (Active Control) | Study/Source |
| Hyperglycemia-Related AEs (Any Grade) | 57.3% - 67.0% | 21.7% | 13.6% - 30% | C2305, PAOLA[3][10][11] |
| Grade 3/4 Hyperglycemia | 9.0% | 1.7% | Not specified | C2305[3] |
| Diabetes Mellitus (New Onset/Worsening) | 20.6% - 26.0% | 4.0% - 8.3% | 7.6% | C2305, PAOLA[10][11][12] |
Data synthesized from multiple sources reporting on the C2305 and PAOLA (C2402) trials. "Active Control" in the PAOLA study refers to continued treatment with either octreotide LAR or lanreotide Autogel.
Experimental Protocols for Monitoring Hyperglycemia
The high incidence of hyperglycemia with pasireotide necessitates rigorous monitoring protocols in a research setting. Methodologies from clinical trials serve as a robust framework for managing this side effect.
1. Baseline Assessment:
-
Patient Screening: Prior to initiation, all subjects undergo a thorough assessment of their glycemic status. Key inclusion/exclusion criteria often relate to pre-existing diabetes and glycemic control.[13]
-
Biochemical Analysis: Baseline measurements of Fasting Plasma Glucose (FPG) and Glycated Hemoglobin (HbA1c) are mandatory to establish a pre-treatment glycemic profile.[3][14] An Oral Glucose Tolerance Test (OGTT) may also be performed in mechanistic studies to assess insulin secretion and sensitivity.[8]
2. On-Treatment Monitoring:
-
Frequent Glucose Monitoring: In the initial phase of treatment (first 3 months), FPG levels are typically monitored frequently (e.g., weekly or bi-weekly), as this is when the most significant changes occur.[6]
-
Regular HbA1c Checks: HbA1c levels are assessed at regular intervals, commonly every 3 months, to evaluate long-term glycemic control.[3][14]
-
Adverse Event Reporting: All hyperglycemia-related adverse events are recorded and graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).[14]
3. Management and Data Analysis:
-
Pre-defined Thresholds: Protocols define specific FPG or HbA1c thresholds that trigger interventions.
-
Antidiabetic Medication: If hyperglycemia develops, treatment is initiated according to a pre-specified algorithm, often starting with metformin and escalating to other agents like DPP-4 inhibitors, GLP-1 receptor agonists, or insulin as needed.[2]
-
Primary Endpoint Analysis: In trials evaluating antidiabetic interventions, the primary endpoint is often the change in HbA1c from baseline to the end of the study period (e.g., 24 weeks).[15]
Conclusion and Implications for Research
The evidence from mechanistic studies and large clinical trials consistently demonstrates that pasireotide carries a substantially higher risk of inducing or worsening hyperglycemia compared to first-generation SSAs like octreotide and lanreotide.[2][16] This effect is a direct consequence of its unique, broad SSTR binding profile, particularly its potent inhibitory action on insulin and incretin secretion via SSTR5.[5][8]
For researchers and drug developers, these findings underscore the importance of patient stratification and proactive management. Baseline glycemic status is a key predictor of hyperglycemia risk during pasireotide treatment.[6][17] The development of effective management algorithms and the investigation of combination therapies with incretin-based agents are critical areas of ongoing research to optimize the benefit-risk profile of this potent therapeutic agent.[4][18] Understanding these metabolic nuances is essential for designing future clinical trials and for the continued development of novel SSAs with improved safety profiles.
References
- 1. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk factors and management of pasireotide-associated hyperglycemia in acromegaly - Endo-ERN [endo-ern.eu]
- 3. Safety and tolerability of pasireotide long-acting release in acromegaly—results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperglycemia associated with pasireotide: results from a mechanistic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. archive.connect.h1.co [archive.connect.h1.co]
- 12. dovepress.com [dovepress.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. iris.unina.it [iris.unina.it]
- 17. ec.bioscientifica.com [ec.bioscientifica.com]
- 18. Management of hyperglycemia associated with pasireotide (SOM230): healthy volunteer study [pubmed.ncbi.nlm.nih.gov]
Validation of in vitro findings on Pasireotide Pamoate in in vivo models
A comparative guide validating the in vitro discoveries of Pasireotide Pamoate with its performance in in vivo models, offering crucial insights for researchers, scientists, and drug development professionals.
Pasireotide, a second-generation somatostatin analog, has emerged as a significant therapeutic agent for neuroendocrine disorders such as acromegaly and Cushing's disease. Its unique multi-receptor binding profile, discovered through in vitro studies, has been a key predictor of its clinical efficacy and side-effect profile observed in vivo. This guide provides a comprehensive comparison of the preclinical in vitro findings with the in vivo validation data, offering a clear perspective on its translational journey.
Mechanism of Action: From Receptor Affinity to Hormonal Suppression
Pasireotide's mechanism of action is rooted in its high binding affinity for multiple somatostatin receptor subtypes (SSTRs). Unlike first-generation analogs like octreotide, which primarily target SSTR2, pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and notably, SSTR5.[1][2] This broad-spectrum activity, particularly its potent interaction with SSTR5, is crucial for its enhanced efficacy in conditions like Cushing's disease, where corticotroph tumors predominantly express this receptor subtype.[3][4]
Comparative Receptor Binding Affinity
The foundational in vitro data elucidating pasireotide's distinct receptor interaction is summarized below. This profile is fundamental to understanding its downstream effects.
| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) | Relative Affinity (Pasireotide vs. Octreotide) |
| SSTR1 | 0.2 | 6.1 | ~30-fold higher for Pasireotide[5] |
| SSTR2 | 1.0 | 0.15 | ~7-fold lower for Pasireotide[2] |
| SSTR3 | 0.5 | 2.5 | ~5-fold higher for Pasireotide[5] |
| SSTR5 | 0.1 | 15.8 | ~158-fold higher for Pasireotide[2] |
Table 1: In vitro binding affinities of Pasireotide and Octreotide to human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
This differential binding translates directly to its in vivo performance. The strong affinity for SSTR5 underpins its superior ability to inhibit Adrenocorticotropic Hormone (ACTH) secretion from corticotroph tumors in Cushing's disease.[1]
Signaling Pathway and Cellular Effects
Pasireotide's engagement with SSTRs initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase, which leads to a reduction in cyclic AMP (cAMP) levels.[6][7] This signaling dampens hormone secretion and cell proliferation.
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide for the treatment of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Critical Comparison of Pasireotide Pamoate's Binding Profile to First-Generation Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of the binding profile of Pasireotide Pamoate, a second-generation somatostatin analog (SSA), with first-generation SSAs, octreotide and lanreotide. This analysis is supported by quantitative binding affinity data, detailed experimental methodologies, and visualizations of relevant biological pathways to offer a comprehensive resource for researchers in neuroendocrine tumors and related fields.
Executive Summary
This compound distinguishes itself from first-generation SSAs through its broader and more potent binding profile to the family of somatostatin receptors (SSTRs). While first-generation agents, octreotide and lanreotide, exhibit high affinity primarily for SSTR2, Pasireotide demonstrates high affinity for four of the five subtypes, with a particularly strong affinity for SSTR5.[1][2] This expanded receptor interaction profile underlies Pasireotide's distinct pharmacological effects and its clinical efficacy in conditions where first-generation SSAs may be less effective.
Comparative Binding Affinity
The binding affinities of Pasireotide, octreotide, and lanreotide for the five human somatostatin receptor subtypes (SSTR1-5) are summarized in the table below. The data, presented as inhibition constants (Ki) in nmol/L, are compiled from various in vitro studies. A lower Ki value indicates a higher binding affinity.
| Somatostatin Analog | SSTR1 (Ki, nmol/L) | SSTR2 (Ki, nmol/L) | SSTR3 (Ki, nmol/L) | SSTR4 (Ki, nmol/L) | SSTR5 (Ki, nmol/L) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 18 | >1000 | 9.5 |
Note: These values are representative and may vary slightly between different studies and experimental conditions.
This quantitative data highlights that Pasireotide has a significantly higher affinity for SSTR1, SSTR3, and SSTR5 compared to octreotide and lanreotide. Notably, Pasireotide's affinity for SSTR5 is approximately 30- to 40-fold higher than that of octreotide.[1] In contrast, all three analogs exhibit high affinity for SSTR2, while none show significant binding to SSTR4.
Comparative binding affinities of Pasireotide and first-generation SSAs.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinities of somatostatin analogs are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the SSA) to compete with a radiolabeled ligand for binding to the somatostatin receptors.
Materials:
-
Cell membranes prepared from cells stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28).
-
Unlabeled somatostatin analogs (Pasireotide, octreotide, lanreotide) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled competitor SSA.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Unbound radioligand will pass through the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of the unlabeled competitor. The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Workflow of a competitive radioligand binding assay.
Downstream Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an SSA, initiate a cascade of intracellular signaling events.[3][4] The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequently modulates the function of various cellular proteins, ultimately leading to the inhibition of hormone secretion and cell proliferation.[5][6]
Activation of SSTRs can also lead to the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, which contributes to the reduction of hormone release. Furthermore, SSTRs can activate phosphotyrosine phosphatases (PTPs), which can dephosphorylate key signaling molecules involved in cell growth pathways, such as the MAPK/ERK pathway.
The broader binding profile of Pasireotide, particularly its high affinity for SSTR5, may lead to a more pronounced and diverse range of downstream signaling events compared to first-generation SSAs. For instance, SSTR5 activation has been strongly linked to the inhibition of ACTH secretion from pituitary corticotroph tumors and insulin secretion from pancreatic beta cells.
General downstream signaling pathways of somatostatin receptor activation.
Conclusion
This compound's distinct binding profile, characterized by its high affinity for multiple somatostatin receptor subtypes, particularly SSTR5, sets it apart from first-generation SSAs. This broader receptor engagement translates into a different spectrum of biological activity and offers a therapeutic advantage in clinical scenarios where targeting SSTR2 alone is insufficient. Understanding these differences at the molecular level is crucial for the rational design of novel therapies and for optimizing the treatment of patients with neuroendocrine diseases.
References
Independent Validation of Pasireotide Pamoate's Efficacy and Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of Pasireotide Pamoate with other somatostatin analogs, primarily focusing on its effects in the treatment of Cushing's disease and acromegaly. The information presented is based on an independent validation of published research and is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials, offering a direct comparison of this compound's performance against other alternatives.
Table 1: Biochemical Control in Patients with Cushing's Disease
| Outcome | Pasireotide (10 mg) | Pasireotide (30 mg) | Study Details |
| Median Urinary Free Cortisol (UFC) Reduction at Month 6 | 47.9%[1] | 47.9%[1] | Phase III, randomized, double-blind study (NCT01374906) in patients with persistent, recurrent, or de novo Cushing's disease.[2][3] |
| Patients Achieving UFC Normalization at Month 6 | 14.6%[1] | 26.3%[1] | Primary endpoint of the study was normalization of UFC levels.[1] |
| Sustained UFC Control at Month 12 | Data confirms durability of effect[1] | Data confirms durability of effect[1] | Long-term extension of the Phase III study showed sustained biochemical improvements.[4] |
Table 2: Biochemical Control in Patients with Acromegaly (PAOLA Study)
| Outcome | Pasireotide LAR (40 mg) | Pasireotide LAR (60 mg) | Active Control (Octreotide or Lanreotide) | Study Details |
| Biochemical Control at 24 Weeks | 15%[5] | 20%[5] | 0%[5] | Phase III, randomized trial (PAOLA, NCT01137682) in patients with inadequately controlled acromegaly.[5][6] |
| Growth Hormone (GH) <2.5 µg/L at 12 Months | 48.3%[7][8] | - | 51.6%[7][8] | Head-to-head superiority study.[7] |
| Normalized IGF-1 at 12 Months | 38.6%[7][8] | - | 23.6%[7][8] | Pasireotide demonstrated superiority in normalizing IGF-1 levels.[7][9] |
Table 3: Comparative Receptor Binding Affinity (Ki, nmol/L)
| Receptor Subtype | Pasireotide | Octreotide | Lanreotide | Key Distinction |
| SSTR1 | High Affinity[4] | Low Affinity | Low Affinity | Pasireotide has 30-fold higher affinity for SSTR1 than octreotide.[7] |
| SSTR2 | High Affinity[4] | High Affinity | High Affinity | Pasireotide and octreotide have comparable high affinity for SSTR2. |
| SSTR3 | High Affinity[4] | Moderate Affinity | Moderate Affinity | Pasireotide has a 5-fold higher affinity for SSTR3 than octreotide.[7] |
| SSTR5 | Very High Affinity[4] | Moderate Affinity | Moderate Affinity | Pasireotide has a 40-fold higher affinity for SSTR5 than octreotide.[7] |
Table 4: Common Adverse Events (%)
| Adverse Event | Pasireotide | Octreotide/Lanreotide | Notable Difference |
| Hyperglycemia | 57.3%[7] | 21.7%[7] | Pasireotide is associated with a higher incidence and degree of hyperglycemia.[1][9] |
| Diarrhea | 39.3%[8] | 45%[8] | Gastrointestinal disturbances are common with both, though slightly less with pasireotide in some reports. |
| Cholelithiasis | 25.8%[8] | 35.6%[8] | The incidence of gallstones is a known class effect of somatostatin analogs. |
| Nausea | >10%[1] | - | Frequently reported with pasireotide.[1] |
| Headache | 18.5%[8] | 26.1%[8] | Headache appears to be more common with the active control group in some studies. |
Experimental Protocols
This section details the methodologies for key experiments cited in the published research, providing a framework for independent validation.
Phase III Clinical Trial in Cushing's Disease (NCT01374906)
-
Objective: To evaluate the efficacy and safety of two different doses of long-acting pasireotide in patients with Cushing's disease.[2][3]
-
Study Design: A randomized, double-blind, multicenter Phase III study.[2]
-
Patient Population: 150 adult patients with persistent, recurrent, or de novo (if not candidates for surgery) Cushing's disease, with a mean urinary free cortisol (mUFC) between 1.5 and 5.0 times the upper limit of normal (ULN).[2]
-
Intervention: Patients were randomized 1:1 to receive intramuscular pasireotide 10 mg or 30 mg every 28 days for 12 months. Dose uptitration was permitted at specified time points based on mUFC levels.[2]
-
Primary Endpoint: The proportion of patients in each group with a mUFC concentration less than or equal to the ULN at month 7.[2]
-
Biochemical Assessments:
-
Urinary Free Cortisol (UFC): 24-hour urine samples were collected for mUFC measurement. Analysis is preferably performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid cross-reactivity with other steroids.
-
Plasma Adrenocorticotropic Hormone (ACTH): Morning plasma ACTH levels were assessed.
-
-
Safety Assessments: Monitoring of adverse events, including hyperglycemia, through regular blood glucose and HbA1c measurements.[1]
Phase III Clinical Trial in Acromegaly (PAOLA Study - NCT01137682)
-
Objective: To compare the efficacy and safety of two doses of pasireotide long-acting release (LAR) with active control (octreotide or lanreotide) in patients with inadequately controlled acromegaly.[5]
-
Study Design: A multicenter, randomized, Phase III trial.[5]
-
Patient Population: 198 adult patients with acromegaly who were inadequately controlled despite receiving stable, high doses of octreotide or lanreotide for at least 6 months. Inadequate control was defined as a mean growth hormone (GH) concentration >2.5 µg/L and an insulin-like growth factor 1 (IGF-1) concentration >1.3 times the upper normal limit.[5]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive pasireotide LAR 40 mg, pasireotide LAR 60 mg, or to continue their current treatment with octreotide or lanreotide (active control) every 28 days for 24 weeks.[5]
-
Primary Endpoint: The number of patients achieving biochemical control, defined as a mean GH concentration less than 2.5 µg/L and a normalized IGF-1 concentration at 24 weeks.[5][6]
-
Biochemical Assessments:
-
Growth Hormone (GH): Serum GH levels were measured. It is important to note that different assay methods (e.g., monoclonal vs. polyclonal antibody-based assays) can yield different results.
-
Insulin-Like Growth Factor 1 (IGF-1): Serum IGF-1 levels were measured. Immunoassays are commonly used but can be affected by the presence of IGF-binding proteins. Mass spectrometry-based methods are emerging as a more accurate alternative.
-
Mandatory Visualization
Somatostatin Receptor Signaling Pathway
Caption: Pasireotide's multi-receptor signaling cascade.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized comparative clinical trial.
Logical Relationship of Multi-Receptor Targeting to Clinical Effects
Caption: Pasireotide's multi-receptor targeting and its clinical implications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Interpreting growth hormone and IGF-I results using modern assays and reference ranges for the monitoring of treatment effectiveness in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Measurement of urinary free cortisol by LC-MS-MS: adoption of a literature reference range and comparison with our current immunometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide vs. Other Somatostatin Analogs: A Comparative Analysis of Receptor Internalization
A deep dive into the differential effects of Pasireotide and other somatostatin analogs (SSAs) on somatostatin receptor (SSTR) internalization, supported by experimental data and detailed methodologies.
Pasireotide, a multi-receptor targeted somatostatin analog, exhibits a distinct profile of somatostatin receptor (SSTR) binding and subsequent internalization compared to first-generation SSAs like octreotide and lanreotide. This guide provides a comprehensive comparison of their effects on receptor internalization, crucial for understanding their therapeutic efficacy and potential for long-term treatment in conditions such as acromegaly and Cushing's disease.
Differential Receptor Binding and Affinity
Pasireotide is characterized by its high binding affinity for multiple SSTR subtypes, specifically SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] In contrast, octreotide and lanreotide primarily target SSTR2 with high affinity.[1][2][3] This broader binding profile of Pasireotide is a key determinant of its unique biological activity.[4] While Pasireotide exhibits a sevenfold lower affinity for SSTR2 compared to octreotide, it has a 158-fold higher affinity for SSTR5.[4]
Comparative Analysis of Receptor Internalization
Experimental evidence demonstrates significant differences in the internalization of SSTR subtypes induced by Pasireotide and other SSAs.
Key Findings:
-
SSTR2 Internalization: Pasireotide is less potent than octreotide in inducing the internalization of SSTR2.[1][2] This is attributed to the formation of unstable complexes between the Pasireotide-activated SSTR2 and β-arrestin-2, which dissociate at or near the plasma membrane.[1][2] Consequently, SSTR2 receptors recycle rapidly back to the plasma membrane after endocytosis in cells treated with Pasireotide.[1][3] In contrast, octreotide promotes the formation of stable SSTR2/β-arrestin-2 complexes, leading to their co-internalization into endocytic vesicles and slower receptor recycling.[1][3]
-
SSTR3 and SSTR5 Internalization: Pasireotide is more potent than octreotide in stimulating the internalization of SSTR3 and SSTR5.[1][2] While native somatostatin (SS-14) induces robust internalization of SSTR2 and SSTR3 and, to a lesser extent, SSTR5, octreotide fails to promote any detectable redistribution of SSTR5.[2] Pasireotide, however, stimulates a limited but clear endocytosis of SSTR5.[2]
The following table summarizes the quantitative data on the binding affinities and internalization effects of Pasireotide and Octreotide on different SSTR subtypes.
| Somatostatin Receptor Subtype | Ligand | Binding Affinity (IC50, nM) | Potency for Internalization |
| SSTR1 | Pasireotide | 9.3[5] | - |
| Octreotide | >1000[5] | - | |
| SSTR2 | Pasireotide | 1.0[5] | Less potent than Octreotide[1][2] |
| Octreotide | 0.1 - 2.0[5] | Potent inducer[1][2] | |
| SSTR3 | Pasireotide | 1.5[5] | More potent than Octreotide[1][2] |
| Octreotide | 25 - 187[5] | Induces internalization[1][2] | |
| SSTR5 | Pasireotide | 0.16[5] | More potent than Octreotide[1][2] |
| Octreotide | 6 - 22[5] | No detectable internalization[2] |
Signaling Pathways and Experimental Workflows
The differential internalization patterns of SSTRs induced by Pasireotide and other SSAs can be attributed to distinct downstream signaling events, particularly the interaction with β-arrestins.
Caption: SSTR2 internalization pathways for Octreotide vs. Pasireotide.
The experimental investigation of receptor internalization typically involves a series of well-defined steps, from cell culture to data analysis.
Caption: Workflow for receptor internalization assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SSA-induced receptor internalization.
Radioligand Binding Assay for Receptor Internalization
This method quantifies the number of receptors on the cell surface versus those internalized.
Materials:
-
Cells expressing the SSTR of interest (e.g., HEK293-SSTR2)
-
Radiolabeled SSA (e.g., ¹²⁵I-Tyr¹¹-SRIF-14)
-
Unlabeled SSA (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)[7]
-
Scintillation counter[6]
Procedure:
-
Cell Culture: Plate cells in 12-well plates and grow to ~70% confluency.[7]
-
Ligand Stimulation: Treat cells with the desired concentration of unlabeled Pasireotide or other SSA for a specific time at 37°C to induce internalization.[7]
-
Washing: Place plates on ice and wash cells twice with ice-cold PBS to stop internalization.[7]
-
Acid Wash: To remove surface-bound ligand from the non-internalized receptors, incubate cells with acid wash buffer for 5 minutes.[7] Collect this fraction, which represents the surface receptors.
-
Cell Lysis: Lyse the cells to release the internalized receptor-ligand complexes.
-
Radioligand Binding:
-
Surface Receptors: To quantify remaining surface receptors, incubate a parallel set of stimulated cells with a saturating concentration of radiolabeled SSA on ice.[7]
-
Total Receptors: Incubate unstimulated cells with the radiolabeled SSA to determine the total number of receptors.
-
Nonspecific Binding: In a separate set of wells, add a high concentration of unlabeled antagonist along with the radioligand to determine nonspecific binding.[7]
-
-
Measurement: Measure the radioactivity in the acid wash fraction, the cell lysate, and the membrane-bound fractions using a gamma counter.[6][8]
-
Analysis: Calculate the percentage of internalized receptors as the ratio of internalized radioactivity to the total specific binding.[7]
Fluorescence Microscopy for Visualizing Internalization
This technique allows for the direct visualization of receptor trafficking.
Materials:
-
Cells expressing fluorescently tagged SSTRs (e.g., SSTR2-GFP) or cells to be stained with fluorescently labeled antibodies.
-
Fluorescently labeled SSAs or antibodies against the SSTR of interest.
-
Fixative (e.g., 4% paraformaldehyde).[9]
-
Mounting medium with DAPI.
Procedure:
-
Cell Preparation: Grow cells on glass coverslips.
-
Labeling (if not using tagged receptors): Incubate live cells with a primary antibody against the extracellular domain of the SSTR, followed by a fluorescently labeled secondary antibody.
-
Ligand Stimulation: Treat the cells with Pasireotide or another SSA at 37°C for various time points to induce internalization.[9]
-
Fixation: Fix the cells with 4% paraformaldehyde.[9]
-
Permeabilization (for intracellular staining): If staining for internalized receptors, permeabilize the cells with a detergent like Triton X-100.
-
Staining: Stain with fluorescently labeled secondary antibodies and a nuclear counterstain like DAPI.
-
Analysis: Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.[9]
Conclusion
The differential effects of Pasireotide on SSTR internalization compared to first-generation SSAs are a direct consequence of its unique receptor binding profile and the subsequent intracellular signaling cascades it triggers. Pasireotide's reduced potency for SSTR2 internalization and enhanced activity at SSTR3 and SSTR5 underscore its distinct pharmacological character. This nuanced understanding of receptor trafficking is fundamental for optimizing therapeutic strategies and developing next-generation SSAs with improved efficacy and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Validating the Reproducibility of Pasireotide Pamoate Experimental Results: A Comparative Guide
This guide provides a comprehensive review of the experimental data for Pasireotide Pamoate, a multi-receptor targeted somatostatin analog. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its performance with other alternatives, supported by data from key clinical trials. Detailed methodologies are provided for cited experiments to aid in the validation and reproduction of these findings.
Mechanism of Action
Pasireotide is a synthetic cyclohexapeptide that functions as a somatostatin analog.[1] Unlike first-generation somatostatin receptor ligands (SRLs) like octreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile. It has a high affinity for four of the five SSTR subtypes, with the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[2][3]
This multi-receptor binding is crucial for its efficacy in conditions like Cushing's disease and acromegaly.
-
In Cushing's Disease: Corticotroph tumors of the pituitary gland, which cause the disease, predominantly express SSTR5.[4][5] By binding to these receptors, pasireotide inhibits the secretion of Adrenocorticotropic Hormone (ACTH), which in turn leads to a reduction in cortisol levels from the adrenal glands.[1][5]
-
In Acromegaly: Somatotroph pituitary adenomas primarily express SSTR2 and SSTR5.[6] Pasireotide's ability to target both of these receptors allows it to effectively inhibit the secretion of Growth Hormone (GH) and subsequently reduce levels of Insulin-like Growth Factor 1 (IGF-1).[6][7]
Efficacy in Cushing's Disease: A Review of Clinical Data
Pasireotide has been evaluated in several key clinical trials for the treatment of Cushing's disease in adult patients for whom pituitary surgery is not an option or has not been curative.[8] The primary measure of efficacy in these trials is the normalization of mean 24-hour urinary free cortisol (mUFC) levels.
A major Phase III, randomized, double-blind study (NCT00434148) provided significant evidence for its effectiveness.[9][10] Patients were randomized to receive a subcutaneous injection of either 600 μg or 900 μg of pasireotide twice daily.[10] The study met its primary endpoint, with a notable percentage of patients achieving normal mUFC levels after six months of treatment.[10]
| Parameter | Pasireotide 600 μg (twice daily) | Pasireotide 900 μg (twice daily) | Source |
| Patients with Normalized mUFC at Month 6 | 14.6% | 26.3% | [10] |
| Patients with Normalized mUFC at Month 12 | 13% | 25% | [8] |
| Median Reduction in mUFC at Month 6 | 47.9% | 47.9% | [10] |
| Median Reduction in mUFC at Month 12 | 67.6% | 62.4% | [10] |
| Improvements in Clinical Signs | Reductions in blood pressure, total cholesterol, weight, and BMI were observed. | Reductions in blood pressure, total cholesterol, weight, and BMI were observed. | [9][10] |
| Most Common Adverse Event | Hyperglycemia-related events were experienced by 72.8% of all patients in the study. | Hyperglycemia-related events were experienced by 72.8% of all patients in the study. | [9] |
A long-term extension study further demonstrated that pasireotide provided sustained biochemical and clinical improvements, supporting its use as an effective long-term therapy for Cushing's disease.[11]
Efficacy in Acromegaly: Comparative Data
For acromegaly, pasireotide long-acting release (LAR) has been compared directly with first-generation SRLs in two significant Phase III trials: C2305 (in medically-naïve patients) and C2402/PAOLA (in patients inadequately controlled on other SRLs).[6][12] The primary endpoint for these studies was biochemical control, defined as a mean GH level <2.5 µg/L and normal IGF-1 levels.[13]
In the C2305 study, pasireotide LAR was found to be significantly more effective than octreotide LAR at achieving biochemical control in medically-naïve patients after 12 months.[13]
| Parameter (at Month 12) | Pasireotide LAR (40mg/month) | Octreotide LAR (20mg/month) | Source |
| Patients Achieving Biochemical Control | 31.3% | 19.2% | [13] |
| Patients with Normal IGF-1 Levels | 38.6% | 23.6% | [13] |
| Patients with GH <2.5 µg/L | 48.3% | 51.6% | [13] |
| Mean Tumor Volume Reduction | ~40% | ~40% | [6] |
The PAOLA study confirmed pasireotide's efficacy in a more resistant patient population. Patients inadequately controlled on maximal doses of octreotide LAR or lanreotide Autogel were switched to pasireotide LAR (40 mg or 60 mg). Results showed that a significant portion of these patients achieved biochemical control after the switch.[12][14] For instance, after switching from octreotide LAR to pasireotide LAR, 17.3% of patients achieved complete disease control.[14]
Experimental Protocols and Reproducibility
To ensure the reproducibility of the findings presented, the general methodologies of the pivotal Phase III clinical trials are outlined below. For precise, step-by-step laboratory procedures, referring to the original study publications and supplementary materials is recommended.
General Protocol for a Phase III Cushing's Disease Trial (e.g., NCT00434148):
-
Patient Selection: Enroll adult patients (n=162) with persistent, recurrent, or de novo Cushing's disease and a baseline mUFC level ≥1.5 times the upper limit of normal (ULN).[9]
-
Randomization: Employ a double-blind design, randomizing patients to receive subcutaneous pasireotide at either 600 μg or 900 μg twice daily.[9]
-
Treatment and Titration:
-
Primary Endpoint Assessment: The primary endpoint is the proportion of patients in each group who achieve a normal mUFC level (≤ ULN) at month 6, in the absence of a dose increase.[10]
-
Secondary Endpoint Assessment: Regularly monitor blood pressure, weight, BMI, lipid profiles, and HbA1c at baseline and subsequent visits (e.g., months 3, 6, and 12).[9][10]
-
Safety Monitoring: Continuously monitor for adverse events, with a specific focus on hyperglycemia, liver function, and gallbladder health.[1]
Conclusion
The experimental results for this compound are supported by a robust body of evidence from well-designed Phase III clinical trials. In both Cushing's disease and acromegaly, pasireotide has demonstrated statistically significant efficacy in achieving biochemical control, often superior to first-generation SRLs.[10][13] The data show a consistent and reproducible effect on hormone reduction and improvement in clinical signs.
The primary challenge associated with its use is the high incidence of hyperglycemia, a direct consequence of its mechanism of action on insulin and incretin secretion.[15] Reproducibility of safety data is also consistent across studies, highlighting the need for careful glycemic monitoring and management in patients undergoing treatment.[1][15] The detailed trial designs and clear endpoints allow for robust validation and comparison, solidifying pasireotide's role as a potent second-line medical therapy for these complex endocrine disorders.
References
- 1. mims.com [mims.com]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 6. dovepress.com [dovepress.com]
- 7. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical use of pasireotide for Cushing’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pasireotide treatment significantly improves clinical signs and symptoms in patients with Cushing's disease: results from a Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Data in NEJM shows Novartis drug Signifor® is first therapy to provide rapid, durable benefit for Cushing's disease patients in Phase III study [prnewswire.com]
- 11. Long‐term efficacy and safety of once‐monthly pasireotide in Cushing's disease: A Phase III extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pasireotide for acromegaly: long-term outcomes from an extension to the Phase III PAOLA study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novartis AG: Pasireotide Works Well in Phase III Acromegaly Trial - BioSpace [biospace.com]
- 14. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
Safety Operating Guide
Proper Disposal Procedures for Pasireotide Pamoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Pasireotide Pamoate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection, aligning with regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1]
Pre-Disposal Safety and Handling
Before beginning any process that will generate this compound waste, it is crucial to understand the associated hazards and required personal protective equipment (PPE).
1.1 Hazard Assessment A thorough risk assessment should be conducted, considering the substance's toxicological properties and the procedures being performed. Key hazard information is summarized in the table below.
| Hazard Classification | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
1.2 Personal Protective Equipment (PPE) Personnel handling this compound in any form (powder, solution, or waste) must wear appropriate PPE to prevent exposure.[2]
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[2]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2]
-
Body Protection: A lab coat or other protective clothing is required to minimize skin contact.[2]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[2] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The primary directive for disposal is to use an approved waste disposal plant.[1] Do not release this compound into the environment, including drains or water courses.[1]
Step 1: Waste Segregation and Collection Properly segregate waste at the point of generation. Different forms of this compound waste must be collected in separate, clearly labeled, and compatible containers.
-
Unused or Expired Solid Powder:
-
Collect in its original container if possible, or in a new, sealable container compatible with chemical waste.
-
Label the container clearly as "Hazardous Waste: this compound" and include relevant hazard symbols.
-
-
Contaminated Labware and Debris (e.g., gloves, wipes, vials):
-
Place all solid waste items contaminated with this compound into a dedicated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
-
-
Aqueous Waste (Reconstituted Solutions):
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
Do not mix with other solvent wastes unless compatibility has been confirmed.
-
Label the container as "Hazardous Aqueous Waste: this compound."
-
-
Sharps Waste (Needles and Syringes):
Step 2: Handling Accidental Spills In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Ensure non-essential personnel are clear of the area.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.[1]
-
Contain and Absorb: For liquid spills, use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill.[1] For powder spills, carefully sweep up the material to avoid generating dust.[2]
-
Clean Area: Decontaminate the spill surface by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: Collect all contaminated absorbent materials and cleaning supplies and place them in the designated hazardous waste container for solid debris.[1][2]
Step 3: Waste Storage Store all hazardous waste containers in a designated, secure area away from incompatible materials.[1] Containers must be kept tightly sealed to prevent leaks or spills.
Step 4: Final Disposal Arrange for the collection and disposal of all this compound waste through a licensed and approved hazardous waste disposal contractor.[1][5] This ensures the waste is managed and destroyed in compliance with all local, state, and federal regulations.[5] Incineration at a high temperature is a common and effective method for destroying pharmaceutical waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. This compound|396091-79-5|MSDS [dcchemicals.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. signiforlar.com [signiforlar.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Personal protective equipment for handling Pasireotide Pamoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pasireotide Pamoate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2] | To protect eyes from dust, aerosols, and splashes[1][3]. |
| Hand Protection | Protective gloves | Impermeable and resistant to the chemical[1][4]. Two pairs of chemotherapy gloves are recommended when handling hazardous drugs[5]. | To prevent skin contact[3]. |
| Body Protection | Impervious clothing / Laboratory coat | Gowns shown to resist permeability by hazardous drugs[5]. | To protect skin and personal clothing from contamination[1][3]. |
| Respiratory Protection | Suitable respirator | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be necessary in situations with potential for inhalation[3]. Use in areas with appropriate exhaust ventilation[1][3]. | To avoid inhalation of dust and aerosols[1][3]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for the safe handling of this compound from receipt to administration.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area[1][3].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
-
Keep away from direct sunlight and sources of ignition[1].
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1][3].
2. Preparation and Reconstitution:
-
All handling procedures should be conducted in a designated area with adequate general or local exhaust ventilation[1][3]. A Class II Biosafety Cabinet (BSC) or an isolator is recommended for preparing sterile hazardous drugs[6].
-
Before handling, ensure all necessary PPE is correctly worn.
-
Allow the vial and diluent to reach room temperature for a minimum of 30 minutes, but not exceeding 24 hours, before reconstitution[7].
-
Reconstitute the lyophilized powder immediately before administration using the manufacturer-supplied diluent[7].
-
This compound for injectable suspension is for single-dose use and should not be diluted with other products[8].
3. Administration (for injectable suspension):
-
Administration should be performed by a trained healthcare professional[7][8].
-
The injection is administered intramuscularly into the gluteal muscle and should not be administered intravenously[7].
4. Spill Management:
-
In case of a spill, immediately clean it up observing all safety precautions outlined in the PPE section[3].
-
Sweep up the spilled solid material and place it into a suitable, labeled container for disposal[3].
-
Avoid generating dust.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
1. Unused Product and Waste Material:
-
Dispose of any unused product or waste material in accordance with local, state, and federal regulations[3][8].
-
This includes expired or unwanted this compound.
-
The product should be disposed of in an approved waste disposal plant[1].
2. Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, gowns, needles, syringes, and vials, should be considered hazardous waste.
-
Place used needles and other sharps in a hard, closed container that the needles cannot poke through[9].
-
Disposable PPE should not be reused[5].
-
Collect all contaminated materials in a suitable, labeled container for hazardous waste disposal.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound|396091-79-5|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pogo.ca [pogo.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. drugs.com [drugs.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
